Product packaging for Bicyclo[3.1.1]heptan-3-one(Cat. No.:CAS No. 17159-75-0)

Bicyclo[3.1.1]heptan-3-one

Cat. No.: B3109313
CAS No.: 17159-75-0
M. Wt: 110.15 g/mol
InChI Key: OLIHTAXECHFKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[3.1.1]heptan-3-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3109313 Bicyclo[3.1.1]heptan-3-one CAS No. 17159-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-5-1-6(2-5)4-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHTAXECHFKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of Bicyclo[3.1.1]heptan-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Bicyclo[3.1.1]heptan-3-one (Nopinone)

Abstract

This compound, commonly known as nopinone, is a pivotal chiral building block in modern organic synthesis. Derived from the renewable monoterpene β-pinene, nopinone serves as a versatile starting material for the synthesis of complex molecules, including chiral ligands, bioactive natural products, and pharmacologically active compounds.[1] Its rigid bicyclic structure has also made the bicyclo[3.1.1]heptane scaffold a subject of intense research in medicinal chemistry, where it functions as a three-dimensional bioisostere for meta-substituted arenes, offering a pathway to improve the physicochemical and pharmacokinetic properties of drug candidates.[2][3] This guide provides a comprehensive overview of the principal synthetic routes to nopinone, detailed experimental protocols, robust characterization methodologies, and critical safety considerations for its handling and use.

Introduction: The Strategic Importance of Nopinone

The strategic value of nopinone (IUPAC name: 6,6-dimethylbicyclo[3.1.1]heptan-2-one) lies in its unique structural features and its accessibility from natural sources.[4] As a derivative of β-pinene, a major constituent of turpentine, nopinone is an economically viable chiral pool starting material. The ketone functionality on its strained bicyclic framework provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.[1]

In the pharmaceutical landscape, the replacement of flat aromatic rings with saturated three-dimensional scaffolds is a key strategy to escape "flatland" and enhance properties like solubility, metabolic stability, and cell permeability. The bicyclo[3.1.1]heptane core of nopinone has been identified as an excellent geometric mimic of a meta-substituted benzene ring, making it a valuable tool for drug development professionals seeking to design novel therapeutics with improved profiles.[5][2] A notable application includes its use as a key intermediate in the synthesis of prostaglandin D2 (PGD2) receptor antagonists.[6]

Synthetic Strategies: From β-Pinene to Nopinone

The primary and most industrially relevant approach to synthesizing nopinone involves the oxidative cleavage of the exocyclic double bond of β-pinene.[1][7] This transformation can be accomplished using several oxidative systems, with ozonolysis and permanganate oxidation being the most prominent.

Method 1: Ozonolysis

Ozonolysis is a powerful and often high-yielding method for cleaving carbon-carbon double bonds. The reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide (a 1,2,3-trioxolane), which rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane) that can be reductively cleaved to yield the desired carbonyl compounds.[1][6]

Causality Behind Experimental Choices: The use of ozone provides a clean and efficient cleavage, often with high selectivity. The reaction is typically performed at very low temperatures (-78 °C to -50 °C) to control the exothermic reaction and prevent the accumulation of unstable and potentially explosive peroxide intermediates.[6] A reductive workup is essential to convert the ozonide intermediate to the ketone; trimethyl phosphite or dimethyl sulfide are commonly used for this purpose.

Experimental Protocol: Ozonolysis of β-Pinene [6]

  • Setup: In a 300 L reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, charge β-pinene (17.0 kg, 124.8 mol) and methanol (150 kg).

  • Cooling: Cool the reaction mixture to approximately -57 °C.

  • Ozonolysis: Bubble ozonized oxygen gas through the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The process typically takes around 8 hours.

  • Quenching: Once the reaction is complete, warm the mixture to -27 °C.

  • Reductive Workup: Add trimethyl phosphite (31 kg, 249.8 mol) dropwise over 3 hours, maintaining the temperature at -27 °C. Caution: This is an exothermic step.

  • Hydrolysis: After the addition is complete, warm the mixture to 0 °C for 1 hour. Add aqueous 10% H₂SO₄ (50 kg) and stir at 25 °C for 4 hours to ensure the complete disappearance of the ozonide intermediate (monitored by TLC).

  • Isolation: Proceed with standard aqueous workup and extraction, followed by distillation to yield pure (+)-nopinone.

Method 2: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a strong, inexpensive, and readily available oxidant capable of cleaving the double bond in β-pinene.[1][7] This method avoids the need for specialized ozone generation equipment but requires careful control of reaction conditions to prevent over-oxidation and maximize selectivity for nopinone.

Causality Behind Experimental Choices: The reaction can be performed in various ways, including in an acidic aqueous solution or under solvent-free mechanochemical conditions.[7][8] The use of a phase-transfer catalyst or a solid support like alumina (Al₂O₃) can enhance reaction rates and yields.[8][9] The solvent-free approach, using a ball mill, represents a significant advancement in green chemistry, drastically reducing reaction times and eliminating solvent waste.[8]

Experimental Protocol: Solvent-Free Mechanochemical Synthesis [8]

  • Setup: Place β-pinene (2 mmol), potassium permanganate (6 mmol), and alumina (Al₂O₃, 3.8 g) into a ball mill grinding jar.

  • Milling: Grind the mixture at a suitable frequency for 10 minutes.

  • Workup: After milling, extract the product from the solid mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Filter the mixture to remove manganese dioxide (MnO₂) and alumina. Wash the filtrate, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain crude nopinone. Further purification can be achieved by distillation. This method has been reported to achieve yields as high as 95%.[8]

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_workup Workup & Purification cluster_end Final Product b_pinene β-Pinene ozonolysis Ozonolysis (O₃, MeOH, -78 °C) b_pinene->ozonolysis permanganate Permanganate Oxidation (KMnO₄, Al₂O₃, Ball Mill) b_pinene->permanganate reductive_workup Reductive Workup (e.g., P(OMe)₃) ozonolysis->reductive_workup ext_workup Extraction / Filtration permanganate->ext_workup reductive_workup->ext_workup distillation Distillation ext_workup->distillation nopinone This compound (Nopinone) distillation->nopinone

Caption: High-level workflow for the synthesis of Nopinone.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized nopinone. A combination of spectroscopic and physical methods provides a self-validating system for quality control.

Physical Properties

A preliminary assessment can be made by comparing the physical properties of the synthesized product with literature values.

PropertyValue
IUPAC Name 6,6-dimethylbicyclo[3.1.1]heptan-2-one[4]
Molecular Formula C₉H₁₄O[10]
Molecular Weight 138.21 g/mol [10]
Appearance Colorless liquid[1]
Boiling Point ~209 °C[11]
Density ~0.981 g/cm³ at 25 °C[11]
Flash Point ~75 °C (closed cup)
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The asymmetry of the nopinone molecule results in a distinct set of signals.

¹H NMR (CDCl₃) Approx. Chemical Shift (δ, ppm) Multiplicity Assignment
~2.0-2.6MultipletProtons adjacent to carbonyl
~1.9-2.2MultipletBridgehead and other ring protons
1.35SingletMethyl group (syn to gem-dimethyl bridge)
0.85SingletMethyl group (anti to gem-dimethyl bridge)
¹³C NMR (CDCl₃) Approx. Chemical Shift (δ, ppm) Assignment
~215C=O (Ketone)
~58Bridgehead Carbon
~40Quaternary Carbon (gem-dimethyl)
~20-40CH₂ and CH carbons
~26Methyl Carbon
~21Methyl Carbon

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.[4]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups. For nopinone, the most telling feature is the strong absorption from the carbonyl group.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ketone)~1710 - 1715Strong
C-H (sp³)~2850 - 3000Medium-Strong

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 138.

G cluster_analysis Analytical Workflow crude Crude Product (Post-Workup) purified Purified Nopinone (Post-Distillation) crude->purified nmr NMR Spectroscopy (¹H, ¹³C) purified->nmr ir IR Spectroscopy purified->ir ms Mass Spectrometry purified->ms phys Physical Properties (BP, Density) purified->phys validated Validated Structure & Purity Confirmed nmr->validated ir->validated ms->validated phys->validated

Caption: Workflow for the characterization of Nopinone.

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with nopinone and the reagents used in its synthesis.

  • Hazards: Nopinone is a combustible liquid and can cause skin and eye irritation.[11][12] Inhalation of vapors may lead to respiratory irritation.[12] The synthesis procedures themselves carry significant risks; ozonolysis can form explosive intermediates, and potassium permanganate is a strong oxidizing agent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood.[12]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][13] Avoid breathing vapors or mist.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

Conclusion

This compound is a compound of significant synthetic and pharmaceutical interest. Its preparation via the oxidative cleavage of β-pinene is a well-established and scalable process, with modern variations such as mechanochemistry offering greener alternatives to traditional methods. The robust suite of analytical techniques available ensures that the identity and purity of the synthesized material can be validated with high confidence. For researchers in organic synthesis and drug development, a thorough understanding of nopinone's synthesis and characterization is fundamental to leveraging its potential as a versatile chiral building block and a valuable bioisosteric scaffold.

References

The Stereochemistry of Bicyclo[3.1.1]heptan-3-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Bicyclo[3..1.1]heptane Framework

The bicyclo[3.1.1]heptane ring system, a cornerstone of natural product chemistry and a privileged scaffold in medicinal chemistry, presents a fascinating landscape of stereochemical complexity. Its inherent rigidity and strained architecture impart unique conformational preferences that profoundly influence the reactivity and stereochemical outcome of chemical transformations. Bicyclo[3.1.1]heptan-3-one and its derivatives, in particular, serve as versatile chiral building blocks for the synthesis of complex molecular targets. Notably, the bicyclo[3.1.1]heptane scaffold has emerged as a three-dimensional bioisostere for meta-substituted arenes, offering a pathway to modulate the physicochemical and pharmacokinetic properties of drug candidates by replacing flat aromatic rings with a saturated, spatially defined motif.[1] This guide provides a comprehensive exploration of the stereochemical intricacies of this compound, delving into its conformational analysis, the stereoselectivity of its reactions, and the spectroscopic techniques pivotal for stereochemical assignment.

Conformational Landscape: A Tale of Puckered Rings and Steric Strain

The bicyclo[3.1.1]heptane skeleton is characterized by a six-membered ring fused to a four-membered ring, resulting in a highly strained and conformationally restricted structure. Unlike the flexible chair and boat conformations of cyclohexane, the bicyclo[3.1.1]heptane system is locked into a puckered conformation. Computational studies and X-ray crystallographic data of various derivatives have shed light on the preferred geometries of this ring system.[2][3]

The six-membered ring in bicyclo[3.1.1]heptane derivatives typically adopts a flattened boat or a twist-boat conformation. The presence of the gem-dimethyl bridge in many common derivatives, such as those derived from α-pinene, further constrains the conformational flexibility. In the case of this compound, the introduction of the sp²-hybridized carbonyl group influences the puckering of the six-membered ring.

cluster_0 Conformational Representation of this compound BCH This compound Carbonyl C=O BCH->Carbonyl Contains Exo Exo Face (Sterically Accessible) Endo Endo Face (Sterically Hindered) Carbonyl->Exo Presents Carbonyl->Endo Presents

Caption: Conformational factors influencing reactivity in this compound.

Stereoselective Transformations: Harnessing Conformational Bias for Synthetic Control

The well-defined conformational preferences of this compound and its derivatives provide a powerful tool for achieving high levels of stereoselectivity in a variety of chemical reactions. The facial bias for reactions at the carbonyl group and the stereochemical outcome of enolate functionalization are of paramount importance in synthetic applications.

Stereoselective Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound and its derivatives to the corresponding alcohol is a foundational transformation. The stereochemical outcome of this reaction is highly dependent on the steric bulk of the reducing agent and the substitution pattern of the bicyclic framework.

In general, hydride delivery to the carbonyl carbon occurs preferentially from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. This is a classic example of steric approach control.

Table 1: Diastereoselectivity in the Reduction of this compound Derivatives

SubstrateReducing AgentMajor ProductDiastereomeric Ratio (endo:exo)Reference
2,6,6-Trimethylthis compound (cis-Verbanone)NaBH₄cis-Verbanol (endo-OH)>95:5[4]
2,6,6-Trimethylthis compound (cis-Verbanone)L-Selectride®trans-Verbanol (exo-OH)<5:95[4]

The use of sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), can reverse the diastereoselectivity. The bulky nature of L-Selectride® favors attack from the more sterically encumbered endo face, leading to the formation of the exo-alcohol as the major product. This reversal of selectivity highlights the delicate interplay between substrate conformation and reagent sterics.

Ketone This compound Small_Hydride Small Hydride (e.g., NaBH4) Ketone->Small_Hydride Exo Attack Bulky_Hydride Bulky Hydride (e.g., L-Selectride) Ketone->Bulky_Hydride Endo Attack Endo_Alcohol Endo-Alcohol (Major Product) Small_Hydride->Endo_Alcohol Exo_Alcohol Exo-Alcohol (Major Product) Bulky_Hydride->Exo_Alcohol

References

A Technical Guide to the Spectroscopic Characterization of Bicyclo[3.1.1]heptan-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry and drug development, the rigid bicyclo[3.1.1]heptane framework presents a fascinating scaffold. Its unique three-dimensional structure offers a strategic advantage in designing molecules with precise spatial arrangements of functional groups, influencing their biological activity and pharmacokinetic properties. A thorough understanding of the spectroscopic characteristics of this bicyclic system is paramount for researchers engaged in the synthesis and application of these compounds.

The Bicyclo[3.1.1]heptan-3-one Scaffold: A Structural Overview

The bicyclo[3.1.1]heptane ring system is a bridged bicyclic structure characterized by a six-membered ring constrained by a one-carbon bridge. This arrangement imparts significant ring strain and a defined, non-planar geometry. In the case of this compound, the presence of a carbonyl group at the C3 position introduces a key functional handle and further influences the electronic environment and conformational preferences of the molecule.

For the purpose of this guide, we will focus on 6,6-dimethylthis compound. The addition of the gem-dimethyl group at the C6 position provides distinct spectroscopic signatures that are invaluable for structural confirmation.

Figure 1: Structure of 6,6-dimethylthis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6,6-dimethylthis compound is complex due to the rigid, non-planar structure which results in a high degree of diastereotopicity for the methylene protons. The protons on the bicyclic framework typically resonate in the upfield region, between 1.0 and 3.0 ppm.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Bridgehead (C1-H, C5-H)2.5 - 2.8m
α-Methylene (C2-H₂, C4-H₂)2.2 - 2.6m
Bridge (C7-H₂)1.8 - 2.2m
Methyl (C6-CH₃)0.8 - 1.3s

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of any substituents.

Interpretation Insights:

  • Bridgehead Protons: The protons at the bridgehead positions (C1 and C5) are typically deshielded due to their unique electronic environment and will appear as complex multiplets.

  • Diastereotopic Methylene Protons: The methylene protons at C2, C4, and C7 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will also exhibit both geminal (coupling to each other) and vicinal (coupling to adjacent) protons, leading to complex splitting patterns.

  • Gem-Dimethyl Group: The two methyl groups at the C6 position are chemically distinct due to the rigid bicyclic framework. One methyl group is typically oriented syn to the larger six-membered ring, while the other is anti. This can lead to two separate singlet signals, or a single singlet if their chemical environments are coincidentally similar.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
C=O (C3)205 - 220
Bridgehead (C1, C5)40 - 55
α-Methylene (C2, C4)35 - 50
C630 - 45
Bridge (C7)20 - 35
Methyl (C6-CH₃)20 - 30

Interpretation Insights:

  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C3), typically appearing above 200 ppm.

  • Quaternary Carbon: The C6 carbon bearing the gem-dimethyl group will appear as a quaternary signal (if DEPT experiments are performed).

  • Bridgehead and Methylene Carbons: The remaining signals in the upfield region correspond to the bridgehead and methylene carbons. Definitive assignment often requires two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 2: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration.

Key IR Absorptions:

Wavenumber (cm⁻¹)VibrationIntensity
~1715C=O stretch (ketone)Strong, sharp
2850 - 3000C-H stretch (alkane)Strong
~1465C-H bend (methylene)Medium
~1375C-H bend (methyl)Medium

Interpretation Insights:

  • Carbonyl Stretch: The position of the C=O stretch provides information about the ring strain. For a six-membered ring ketone, the absorption is typically around 1715 cm⁻¹. The bicyclic nature of this system introduces strain that can shift this value slightly.

  • C-H Vibrations: The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the alkane framework.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): For 6,6-dimethylthis compound (C₉H₁₄O), the molecular ion peak would be expected at m/z = 138.

  • Key Fragmentation Pathways: Bicyclic systems often undergo characteristic fragmentation pathways involving ring opening and rearrangements. Common losses for ketones include the loss of CO (28 Da) and α-cleavage.

Plausible Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond between C2-C3 or C3-C4.

  • McLafferty Rearrangement: While less common in rigid bicyclic systems, if a γ-hydrogen is accessible, a McLafferty rearrangement could occur.

  • Ring Opening: Fragmentation of the bicyclic framework, often leading to a cascade of subsequent fragmentations.

Figure 3: Generalized fragmentation pathways in Mass Spectrometry.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

FT-IR Spectroscopy (Neat Liquid)
  • Background Spectrum: Ensure the ATR crystal or salt plates are clean. Acquire a background spectrum.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal or between two salt (NaCl or KBr) plates.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • GC Separation: The compound is vaporized and separated from the solvent and any impurities on a GC column with an appropriate temperature program.

  • MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron impact), and the mass-to-charge ratio of the resulting ions is detected.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a multifaceted process that relies on the synergistic application of NMR, IR, and MS techniques. While the acquisition of a complete dataset for the unsubstituted parent compound remains a challenge, the principles of spectral interpretation detailed in this guide using 6,6-dimethylthis compound as a model provide a robust framework for the structural elucidation of this important class of bicyclic ketones. A thorough understanding of these spectroscopic signatures is indispensable for researchers aiming to leverage the unique structural features of the bicyclo[3.1.1]heptane scaffold in the design and synthesis of novel molecules for various applications, including drug discovery.

Conformational Landscape of the Bicyclo[3.1.1]heptan-3-one Ring System: A Technical Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[3.1.1]heptane framework, a prominent structural motif in numerous natural products and pharmaceutical agents, presents a unique and constrained conformational landscape. The introduction of a carbonyl group at the 3-position, as seen in bicyclo[3.1.1]heptan-3-one and its derivatives like nopinone, further influences the delicate balance of steric and electronic interactions that govern its three-dimensional structure. A profound understanding of the conformational preferences of this ring system is paramount for predicting molecular behavior, designing stereoselective syntheses, and optimizing ligand-receptor interactions in drug development. This in-depth technical guide provides a comprehensive analysis of the conformational analysis of the this compound core, synthesizing insights from computational modeling and experimental spectroscopy.

Introduction: The Structural Significance of the Bicyclo[3.1.1]heptane Core

The bicyclo[3.1.1]heptane skeleton is characterized by a six-membered ring fused to a four-membered ring, resulting in a rigid and strained structure. This inherent rigidity limits the conformational freedom of the molecule, making it an attractive scaffold in medicinal chemistry where a well-defined three-dimensional geometry is often crucial for biological activity. The presence of the cyclobutane ring introduces significant angle strain, which profoundly influences the puckering of both rings and the overall molecular shape.

The placement of a ketone at the C3 position introduces a planar sp²-hybridized center, which further alters the conformational energetics of the six-membered ring. Understanding the interplay between the puckering of the cyclobutane ring and the conformational isomerism of the cyclohexanone ring is the central theme of this guide.

The Conformational Isomers of the Six-Membered Ring

The six-membered ring of this compound can, in principle, adopt several conformations, primarily distorted versions of the classic chair and boat forms, along with twist intermediates. Due to the constraints imposed by the fused cyclobutane ring, these are not the idealized cyclohexane conformations but are significantly flattened and distorted.

The Distorted Chair Conformation

In many bicyclic systems, the chair conformation is the most stable due to the minimization of torsional and steric strain. In the case of this compound, the chair-like conformer is a likely low-energy state. However, the fusion with the cyclobutane ring forces a significant deviation from the ideal 109.5° tetrahedral angles, leading to a flattened chair.

The Boat and Twist-Boat Conformations

Boat conformations are generally higher in energy than chair forms in simple cyclohexanes due to flagpole interactions and eclipsing strain. In the rigid bicyclo[3.1.1]heptane system, the energy difference between the chair and boat forms may be smaller than in more flexible systems. The presence of substituents can further influence this energy landscape, and in some substituted 6-azabicyclo[3.1.1]heptanes, the boat conformation can even be stabilized.[1] Twist-boat conformations serve as intermediates in the interconversion between chair and boat forms.

The Crucial Role of Cyclobutane Ring Puckering

The conformation of the this compound system cannot be fully understood without considering the puckering of the four-membered cyclobutane ring. A planar cyclobutane ring would suffer from significant torsional strain due to eclipsing interactions of the substituents on adjacent carbons. To alleviate this, the ring puckers, leading to a non-planar conformation. The degree of this puckering is coupled to the conformation of the six-membered ring.

Methodologies for Conformational Analysis

A combination of computational modeling and experimental techniques is essential for a thorough conformational analysis of the this compound ring system.

Computational Chemistry: A Predictive Powerhouse

Theoretical calculations are indispensable for identifying potential conformers, determining their relative stabilities, and calculating the energy barriers for interconversion.[2] High-level ab initio and Density Functional Theory (DFT) methods are particularly well-suited for this purpose.

Caption: A typical workflow for the computational analysis of this compound conformers.

Protocol for Computational Analysis:

  • Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a broad range of potential low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a more accurate quantum mechanical method. DFT functionals that account for dispersion, such as B3LYP-D3 or M06-2X, with a suitable basis set (e.g., 6-31G(d,p) or larger) are recommended. This step is crucial for obtaining accurate geometries and relative energies.

  • Frequency Calculations: Perform frequency calculations on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

  • Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally demanding methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with a larger basis set.

  • Analysis: Analyze the output to obtain the relative energies (including ZPVE corrections) of all stable conformers. From these energies, the Boltzmann distribution at a given temperature can be calculated to predict the population of each conformer. Key geometric parameters such as dihedral angles and bond lengths should be tabulated.

  • Spectroscopic Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

NMR Spectroscopy: A Window into Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the solution-state conformation of molecules. Key NMR parameters, such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings), provide a wealth of structural information.

  • ¹H NMR: The chemical shifts of the protons are sensitive to their local electronic environment, which is determined by the molecular conformation.

  • ¹³C NMR: Provides information on the carbon skeleton and can help to distinguish between different conformational isomers.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which helps in the assignment of the proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming the overall connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Strong NOE cross-peaks are observed between protons that are close in space (< 5 Å), which is invaluable for determining the relative orientation of different parts of the molecule and distinguishing between conformers.[3]

The vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the two protons, as described by the Karplus equation.[4] By measuring the ³JHH values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles in the molecule and thus gain insight into the conformation of the six-membered ring.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

  • Spectral Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals.

  • Measurement of Coupling Constants: Carefully analyze the multiplicity of the signals in the high-resolution ¹H NMR spectrum to extract the vicinal (³JHH) and geminal (²JHH) coupling constants.

  • NOE Analysis: Integrate the cross-peaks in the NOESY spectrum to obtain information about interproton distances.

  • Structural Interpretation: Use the measured coupling constants in conjunction with the Karplus equation to estimate dihedral angles. Combine this information with the NOE distance restraints to build a model of the predominant solution-state conformation. Compare these experimental findings with the results from computational modeling for a comprehensive and validated conformational picture.

Quantitative Data and Conformational Preferences

Table 1: Calculated Relative Energies of a Bicyclo[3.1.1]heptan-6-one Derivative

Conformational ParameterEnergy Range (kcal/mol)
Ring Strain Energy8-12
Relative Conformer Stability0-3

Data adapted from a study on a 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride.[2]

The relative energies of the different conformers are typically within a few kcal/mol, indicating that multiple conformations may be populated at room temperature. The exact energy differences and, therefore, the conformational equilibrium, will be sensitive to the level of theory used in the calculations and the solvent environment in experimental studies.

Conclusion and Implications for Drug Discovery

The conformational analysis of the this compound ring system reveals a constrained yet complex landscape dominated by distorted chair and boat conformers of the six-membered ring, intricately coupled with the puckering of the cyclobutane ring. A synergistic approach, combining high-level computational modeling with detailed NMR spectroscopic analysis, is essential for a comprehensive understanding of the conformational preferences of this important molecular scaffold.

For researchers in drug development, a thorough grasp of this conformational behavior is critical. It allows for the rational design of analogues with specific three-dimensional orientations to optimize binding to biological targets, thereby enhancing potency and selectivity. Furthermore, understanding the conformational energetics can inform synthetic strategies to favor the formation of the desired stereoisomer. The methodologies and insights presented in this guide provide a robust framework for the exploration and exploitation of the unique structural properties of the this compound core in modern medicinal chemistry.

References

A Technical Guide to the Foundational Syntheses of Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Bicyclo[3.1.1]heptan-3-one

The bicyclo[3.1.1]heptane framework, a rigid and strained bicyclic system, is a cornerstone of numerous natural products and has garnered significant attention in medicinal chemistry as a bioisostere for substituted aromatic rings.[1][2] this compound, also known as sabinaketone, is a key intermediate in the synthesis of various derivatives within this class. Its unique three-dimensional structure provides a scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of novel therapeutics and other functional molecules. This guide provides an in-depth exploration of the early, foundational synthetic routes to this pivotal molecule, offering insights into the chemical logic and experimental considerations that paved the way for its contemporary applications.

I. Oxidative Cleavage of Sabinene: A Direct Approach

One of the most direct and historically significant routes to this compound relies on the oxidative cleavage of the exocyclic double bond of sabinene, a naturally occurring bicyclic monoterpene. This approach leverages the inherent reactivity of the alkene to install the desired ketone functionality.

A. Ozonolysis: A Classic and Efficient Method

Ozonolysis stands out as a primary and well-documented method for the synthesis of sabinaketone from sabinene.[3][4][5][6] The reaction proceeds through the formation of a primary ozonide, which subsequently rearranges and cleaves to yield the target ketone and formaldehyde.

The mechanism of sabinene ozonolysis has been the subject of detailed investigation, revealing the formation of Criegee intermediates that play a crucial role in the overall reaction pathway.[3][4][5] The yield of sabinaketone from this process is reported to be significant, with some studies indicating yields in the range of 31% to 50%.[3][7]

Experimental Protocol: Ozonolysis of (+)-Sabinene

  • Step 1: Ozonolysis. A solution of (+)-sabinene in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature, typically -78 °C. A stream of ozone gas is then bubbled through the solution until the disappearance of the starting material is observed (e.g., by thin-layer chromatography or the appearance of a blue color indicating excess ozone).

  • Step 2: Reductive Work-up. The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the solution to quench the ozonide and any reactive oxygen species.

  • Step 3: Isolation and Purification. The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure (–)-sabinaketone.

B. Permanganate-Periodate Oxidation: A Milder Alternative

An alternative to ozonolysis involves the use of a potassium permanganate and sodium periodate system. This method provides a milder and often more convenient approach to the oxidative cleavage of sabinene.[8]

In this two-step, one-pot reaction, potassium permanganate acts as the initial oxidizing agent to form a diol, which is then cleaved by sodium periodate to yield the ketone. This method avoids the need for specialized ozone generation equipment.

Experimental Protocol: Oxidation of (+)-Sabinene with KMnO₄/NaIO₄ [8]

  • Step 1: Reaction Setup. (+)-Sabinene is dissolved in a suitable solvent system, such as a mixture of t-butanol and water.

  • Step 2: Oxidation. A solution of potassium permanganate and sodium periodate is added dropwise to the sabinene solution at room temperature with vigorous stirring. The reaction progress is monitored by TLC.

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude sabinaketone is then purified by chromatography.

II. Synthesis from α-Pinene Derivatives: An Indirect but Versatile Pathway

While the oxidative cleavage of sabinene offers a direct route, early synthetic chemists also explored pathways starting from the more readily available α-pinene. These multi-step sequences, though less direct, highlight creative solutions to construct the this compound framework.

A notable example involves the conversion of trans-verbenyl acetate, which can be prepared from α-pinene.[9] This route involves a series of functional group manipulations to introduce the ketone at the C3 position.

Experimental Workflow: Synthesis of this compound from α-Pinene

G cluster_0 Synthesis from α-Pinene alpha-Pinene alpha-Pinene trans-Verbenyl acetate trans-Verbenyl acetate alpha-Pinene->trans-Verbenyl acetate  Lead tetraacetate  oxidation & rearrangement Intermediate Alcohol Intermediate Alcohol trans-Verbenyl acetate->Intermediate Alcohol Reduction This compound This compound Intermediate Alcohol->this compound Oxidation

Caption: A multi-step synthesis of this compound from α-pinene.

III. Comparative Analysis of Early Synthetic Routes

The choice of a synthetic route is often dictated by factors such as the availability of starting materials, reaction efficiency, and scalability. The early syntheses of this compound offer a clear illustration of these considerations.

Starting MaterialKey ReagentsNumber of StepsReported YieldKey AdvantagesKey Limitations
SabineneOzone, DMS/PPh₃131-50%[3][7]Direct, high-yieldingRequires specialized ozonolysis equipment
SabineneKMnO₄, NaIO₄1Not specifiedMilder conditions, no ozonolysis neededPotential for over-oxidation
α-PinenePb(OAc)₄, etc.MultipleNot specifiedReadily available starting materialMulti-step, potentially lower overall yield

IV. Evolution and Modern Perspectives

While the classic methods of oxidative cleavage remain relevant, the field of organic synthesis has seen the development of novel and often more sophisticated strategies for constructing the bicyclo[3.1.1]heptane skeleton. These include photochemical cycloadditions and reactions involving highly strained intermediates like bicyclo[1.1.0]butanes.[10][11][12] These modern approaches offer access to a wider range of substituted bicyclo[3.1.1]heptane derivatives with high levels of control over stereochemistry.

The early synthetic routes, however, remain fundamental to our understanding of the chemical reactivity of this important bicyclic system. They not only provide practical access to the core structure but also serve as a testament to the ingenuity of early organic chemists in harnessing the power of chemical transformations.

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Uniqueness and Reactive Potential of Bicyclo[3.1.1]heptan-3-one

This compound, commonly known as nopinone, is a bicyclic ketone derived from the oxidative cleavage of β-pinene, a major constituent of turpentine.[1][2] Its rigid, strained bicyclo[3.1.1]heptane framework, which features a four-membered ring fused to a six-membered ring, imparts a unique combination of steric and electronic properties that govern its chemical reactivity. This guide provides a comprehensive exploration of the fundamental reaction mechanisms of nopinone, offering insights for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in organic synthesis. The strategic placement of the carbonyl group within this strained system gives rise to a rich and diverse chemistry, making it a valuable precursor for complex molecular architectures, including pharmaceuticals and natural products.[3]

I. Reactions at the Carbonyl Group: A Focus on Stereoselectivity and Rearrangements

The carbonyl group in nopinone is the primary site for a variety of transformations. The facial accessibility of the carbonyl carbon is dictated by the steric hindrance imposed by the gem-dimethyl bridge, leading to high stereoselectivity in many reactions.

A. Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone in nopinone to the corresponding alcohol, isopinocampheol, is a cornerstone reaction with significant implications for asymmetric synthesis. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.

Mechanism of Hydride Reduction: The reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[4][5][6] The approach of the hydride reagent is sterically hindered from the syn face by the gem-dimethyl group. Consequently, smaller hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) preferentially attack from the less hindered anti face, leading to the formation of the cis-alcohol as the major product.[7][8]

Experimental Protocol: Reduction of (1R)-(+)-Nopinone to (-)-cis-Isopinocampheol

  • Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of (1R)-(+)-nopinone in anhydrous diethyl ether.

  • Reagent Addition: The flask is cooled to 0°C in an ice bath. A solution of lithium aluminum hydride in diethyl ether is added dropwise to the stirred nopinone solution.

  • Reaction: The reaction mixture is stirred at 0°C for 2-3 hours, then allowed to warm to room temperature and stirred for an additional hour.

  • Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude (-)-cis-isopinocampheol.

  • Purification: The product can be further purified by distillation or chromatography.

G cluster_reduction Stereoselective Reduction of Nopinone Nopinone This compound (Nopinone) TransitionState Transition State (Hydride attack from anti-face) Nopinone->TransitionState LiAlH₄ or NaBH₄ Isopinocampheol cis-Isopinocampheol TransitionState->Isopinocampheol Protonation G Nopinone Nopinone Protonated_Nopinone Protonated Nopinone Nopinone->Protonated_Nopinone H⁺ Criegee_Intermediate Criegee Intermediate Protonated_Nopinone->Criegee_Intermediate RCO₃H Lactone Bicyclic Lactone Criegee_Intermediate->Lactone Rearrangement (Bridgehead C migration) G cluster_norrish1 Norrish Type I cluster_norrish2 Norrish Type II Nopinone_excited1 Nopinone (excited state) Diradical1 Acyl-alkyl diradical Nopinone_excited1->Diradical1 α-cleavage Products1 Decarbonylation, Recombination, etc. Diradical1->Products1 Nopinone_excited2 Nopinone (excited state) Diradical2 1,4-Diradical Nopinone_excited2->Diradical2 γ-H abstraction Products2 Cleavage or Cyclization Diradical2->Products2 G Nopinone Nopinone Protonated_Nopinone Protonated Nopinone Nopinone->Protonated_Nopinone H⁺ Carbocation Carbocation Intermediate Protonated_Nopinone->Carbocation Ring Opening Products Cyclohexanone/ Cyclohexenone Derivatives Carbocation->Products Rearrangement/ Deprotonation

References

An In-depth Technical Guide to the Photochemical Properties of Bicyclo[3.1.1]heptan-3-one (Nopinone)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Bicyclo[3.1.1]heptan-3-one, commonly known as nopinone, is a bicyclic ketone of significant interest in synthetic and medicinal chemistry due to its rigid carbon framework. This guide provides a comprehensive technical overview of the photochemical properties of nopinone, with a primary focus on its Norrish Type I reactivity. We will delve into the electronic structure, spectroscopic properties, and the mechanistic intricacies of its photochemical transformations. This document is intended to serve as a valuable resource for researchers leveraging photochemical strategies in organic synthesis and drug development, providing both foundational knowledge and practical insights into the experimental considerations for studying and utilizing the unique photoreactivity of this bridged bicyclic ketone.

Introduction: The Significance of the Bicyclo[3.1.1]heptane Scaffold

The bicyclo[3.1.1]heptane ring system, a prominent structural motif in various natural products, imparts a unique three-dimensional architecture to molecules.[1] Its inherent rigidity and defined spatial arrangement of substituents make it a valuable scaffold in medicinal chemistry, where it can serve as a bioisostere for aromatic rings, enhancing properties such as metabolic stability and lipophilicity.[2][3] this compound, or nopinone, is a key derivative of this family and a versatile synthetic intermediate.[4][5] The strategic placement of a carbonyl group within this strained bicyclic framework gives rise to distinct photochemical reactivity, which can be harnessed for novel molecular transformations. Understanding the photochemical behavior of nopinone is therefore crucial for unlocking its full potential in the synthesis of complex molecular architectures.

Electronic Structure and Spectroscopic Properties

The photochemical reactivity of a ketone is intrinsically linked to its electronic structure and how it interacts with light. The carbonyl group in nopinone possesses a chromophore that absorbs ultraviolet (UV) radiation, leading to electronic excitation.

UV-Vis Absorption Profile

The UV-Vis absorption spectrum of nopinone exhibits a characteristic weak absorption band in the near-UV region, which is attributed to the formally forbidden n → π* transition of the carbonyl group. A study on the gas-phase UV absorption spectra of several terpenic oxygenated volatile organic compounds, including nopinone, revealed a significant absorption band beyond 280 nm.[6] A much stronger absorption band is observed below 230 nm, corresponding to the allowed π → π* transition.[6] The n → π* transition is the one of primary photochemical importance, as it leads to an excited state with a reactive, radical-like oxygen atom.

Transition Approximate Wavelength (λmax) Molar Absorptivity (ε) Description
n → π> 280 nmLowForbidden transition, crucial for photochemistry
π → π< 230 nmHighAllowed transition

Table 1: Generalized UV-Vis Absorption Characteristics of Nopinone.

The Dominant Photochemical Pathway: Norrish Type I Cleavage

Upon absorption of UV radiation, nopinone primarily undergoes a Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds.[7][8] This α-cleavage is a hallmark of the photochemistry of cyclic ketones and results in the formation of a diradical intermediate.[9]

Mechanism of the Norrish Type I Reaction

The Norrish Type I reaction of nopinone can be initiated from either the excited singlet (S₁) or triplet (T₁) state of the carbonyl group.[8] For many cyclic ketones, intersystem crossing to the triplet state is rapid and efficient, and the subsequent photochemistry often proceeds from this longer-lived triplet state.[1]

The α-cleavage of the unsymmetrical this compound can, in principle, occur at either the C₂-C₃ or C₃-C₄ bond. However, studies on related 6,6-dimethylbicyclo[3.1.1]heptan-2-ones have shown a preference for cleavage of the bond to the less substituted α-carbon, which leads to the formation of a more stable alkyl radical.[7] This is a notable exception to the general rule for cyclic ketones where cleavage typically occurs at the more substituted α-carbon.[7] This unusual behavior is attributed to the stereochemical constraints of the bicyclic system.[7]

The primary photochemical process and subsequent secondary reactions are depicted in the following diagram:

Norrish_Type_I_Nopinone cluster_0 Primary Photochemical Event cluster_1 Secondary Reactions Nopinone This compound (Nopinone) Excited_Nopinone Excited State (S₁ or T₁) Nopinone->Excited_Nopinone hν (n→π*) Diradical Acyl-Alkyl Diradical Excited_Nopinone->Diradical α-Cleavage Unsaturated_Aldehyde Unsaturated Aldehyde Diradical->Unsaturated_Aldehyde Intramolecular H-abstraction Ketene Ketene Intermediate Diradical->Ketene Intramolecular H-abstraction Recombination Recombination to Nopinone Diradical->Recombination Decarbonylation Decarbonylation (-CO) Diradical->Decarbonylation Cyclic_Hydrocarbon Bicyclic Hydrocarbon Decarbonylation->Cyclic_Hydrocarbon

Figure 1: General mechanism of the Norrish Type I reaction of nopinone.

Product Distribution and Quantum Yield

The photolysis of a series of 6,6-dimethylbicyclo[3.1.1]heptan-2-ones in methanol predominantly yields unsaturated aldehydes.[7] For nopinone itself, the quantum yield (Φ) for its photolysis has been reported to be 0.32.[7] A quantum yield of less than unity suggests that not every absorbed photon leads to a photochemical reaction; competing photophysical processes such as fluorescence, phosphorescence, and non-radiative decay, as well as recombination of the initial diradical to the starting ketone, are significant.[10]

The formation of an unsaturated aldehyde as the major product indicates that intramolecular hydrogen abstraction is a major pathway for the diradical intermediate.[7] The formation of a ketene intermediate, which would be trapped by a solvent like methanol to form an ester, has also been observed in related systems.[7]

Photochemical Parameter Value Significance
Quantum Yield (Φ) of Nopinone Photolysis0.32[7]Indicates moderate efficiency of the photochemical reaction, with significant competition from other decay pathways.
Major Product TypeUnsaturated Aldehydes[7]Suggests intramolecular hydrogen abstraction is a key secondary process of the diradical intermediate.

Table 2: Key Photochemical Data for Nopinone.

Experimental Protocol for the Photolysis of Nopinone

Materials and Equipment
  • Reactant: this compound (Nopinone)

  • Solvent: Methanol (spectroscopic grade) or other suitable solvent (e.g., cyclohexane, acetonitrile)

  • Photoreactor: A quartz immersion well photoreactor is ideal. This typically consists of a quartz tube to house the lamp, surrounded by a larger quartz vessel for the reaction solution.[11]

  • Light Source: A medium-pressure mercury lamp is a common choice, providing a broad spectrum of UV light. Specific wavelengths can be selected using appropriate filters.

  • Degassing Equipment: Schlenk line or equipment for freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited triplet state.

  • Analytical Instruments: Gas chromatography-mass spectrometry (GC-MS) for product identification and quantification, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of isolated products.

Step-by-Step Methodology
  • Solution Preparation: Prepare a dilute solution of nopinone in the chosen solvent (e.g., 0.01-0.1 M). The concentration should be low enough to ensure that the light penetrates the entire solution.

  • Degassing: Transfer the solution to the photoreactor vessel and thoroughly degas it to remove dissolved oxygen. This can be achieved by bubbling a stream of an inert gas (e.g., argon or nitrogen) through the solution for an extended period (e.g., 30-60 minutes) or by performing several freeze-pump-thaw cycles.

  • Irradiation: Place the photoreactor in a cooling bath to maintain a constant temperature (e.g., 20-25 °C). Turn on the UV lamp and irradiate the solution with stirring. The reaction progress should be monitored over time by taking small aliquots and analyzing them by GC-MS.

  • Work-up and Analysis: Once the desired conversion is reached (or after a set time), turn off the lamp. Remove the solvent under reduced pressure. The resulting crude product mixture can be analyzed by GC-MS and NMR. For preparative scale reactions, the products can be isolated by column chromatography.

Experimental_Workflow Start Start Prepare_Solution Prepare Nopinone Solution Start->Prepare_Solution Degas Degas Solution Prepare_Solution->Degas Irradiate Irradiate in Photoreactor Degas->Irradiate Monitor Monitor Reaction (GC-MS) Irradiate->Monitor Monitor->Irradiate Continue Irradiation Workup Work-up and Product Analysis Monitor->Workup Reaction Complete End End Workup->End

Figure 2: General experimental workflow for the photolysis of nopinone.

Theoretical Considerations and Future Directions

While experimental studies have provided valuable insights into the photochemical behavior of nopinone, computational chemistry offers a powerful tool for a more profound understanding of the underlying mechanisms. To date, detailed computational studies specifically focused on the electronic excited states and photochemical reaction pathways of nopinone are scarce in the literature. Theoretical investigations on the gas-phase reaction of nopinone with hydroxyl radicals have been conducted, providing information on its ground-state reactivity and structure.[12][13][14]

Future research in this area would benefit significantly from high-level ab initio or density functional theory (DFT) calculations to:

  • Map the potential energy surfaces of the excited singlet and triplet states of nopinone.

  • Locate the transition states for α-cleavage and subsequent intramolecular hydrogen abstraction or other secondary reactions.

  • Provide a theoretical rationale for the observed regioselectivity of the α-cleavage.

  • Calculate the energies of the diradical intermediates and their barriers to various reaction pathways.

Such computational studies would complement experimental findings and provide a more complete picture of the photochemistry of this important bicyclic ketone.

Conclusion

This compound (nopinone) exhibits characteristic photochemical reactivity dominated by the Norrish Type I cleavage of the carbonyl group. This process, occurring with a moderate quantum yield, leads primarily to the formation of unsaturated aldehydes via a diradical intermediate. The regioselectivity of the initial α-cleavage is a key feature, influenced by the stereoelectronic constraints of the rigid bicyclic framework. The ability to generate reactive intermediates photochemically from the nopinone scaffold opens up avenues for the synthesis of novel and complex molecular architectures relevant to drug discovery and natural product synthesis. Further detailed mechanistic and computational studies will undoubtedly continue to expand the synthetic utility of the photochemistry of nopinone and its derivatives.

References

An In-depth Technical Guide on the Biological Activity of Unsubstituted Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, my primary commitment is to the rigorous standards of scientific integrity. The following guide addresses the topic of unsubstituted Bicyclo[3.1.1]heptan-3-one. It must be stated upfront that a comprehensive search of the current scientific literature reveals a significant gap in knowledge regarding the specific biological activity of this compound. Therefore, this document will summarize the available information on the unsubstituted molecule, provide context by discussing the activities of its structurally related derivatives, and explore the broader interest in the bicyclo[3.1.1]heptane scaffold in modern drug discovery. This approach ensures a scientifically accurate and transparent overview of the current state of research.

Introduction to Unsubstituted this compound

Unsubstituted this compound, with the Chemical Abstracts Service (CAS) number 17159-75-0, is a bicyclic ketone.[1][2][3] Its rigid, three-dimensional structure is a defining feature. While it is used as a starting material in the synthesis of pharmaceuticals and as a flavoring agent, its intrinsic biological effects have not been a subject of in-depth research.[2]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol [1]
Appearance Colorless liquid with a camphor-like odor[2]
Synonyms Norpinan-3-one

Known Biological Profile and Toxicology of the Unsubstituted Core

Direct pharmacological or biological activity data for unsubstituted this compound is not available in the public domain. The primary information available pertains to its hazard classification.

According to safety data, the compound is classified as:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications suggest that the molecule can interact with biological tissues, but this is a general reactivity and not indicative of a specific, targeted pharmacological effect.

Biological Activities of Structurally Related this compound Derivatives

While the unsubstituted parent compound is uncharacterized, several methylated derivatives have been studied, primarily as components of essential oils. It is crucial to reiterate that the biological activities of these derivatives are a consequence of their specific substitutions and stereochemistry, and cannot be directly extrapolated to the unsubstituted this compound core.

Notable Derivatives:

  • Pinocamphone (2,6,6-trimethylthis compound): A natural monoterpene found in the essential oil of hyssop (Hyssopus officinalis). Studies on essential oils containing pinocamphone have suggested various activities, though the effects are due to a complex mixture of compounds.

  • Isopinocamphone (2,6,6-trimethylthis compound stereoisomer): This compound is also found in various essential oils and is used as a flavoring agent.[4]

The study of these derivatives indicates that the bicyclo[3.1.1]heptane skeleton can serve as a scaffold for biologically active molecules, but the activity is conferred by the appended functional groups.

The Bicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery: A Bioisosteric Approach

A significant area of contemporary research involving the bicyclo[3.1.1]heptane core is its use as a bioisostere, particularly as a replacement for meta-substituted benzene rings in drug candidates.[5]

What is a Bioisostere?

A bioisostere is a chemical substituent or group that can be interchanged with another, generally without a significant change in biological activity. The goal of bioisosteric replacement is often to improve a drug's physicochemical properties, such as:

  • Solubility

  • Metabolic stability

  • Lipophilicity

  • Pharmacokinetics

The Bicyclo[3.1.1]heptane Scaffold as a meta-Benzene Mimic:

The rigid geometry of the bicyclo[3.1.1]heptane scaffold mimics the 120° bond angle of a meta-substituted benzene ring.[5] This structural similarity allows medicinal chemists to replace flat, aromatic rings in drug molecules with a three-dimensional, saturated scaffold.[6]

Rationale and Workflow for Bioisosteric Replacement:

The workflow for investigating the bicyclo[3.1.1]heptane scaffold as a bioisostere is a logical progression from hypothesis to validation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Decision A Identify Drug Candidate with meta-Benzene Ring B Computational Modeling of Bicyclo[3.1.1]heptane Analog A->B In Silico Replacement C Synthesize Bicyclo[3.1.1]heptane-containing Analog B->C Feasibility Assessment D Assess Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) C->D E Determine Physicochemical Properties (Solubility, Lipophilicity) C->E F Evaluate Metabolic Stability (e.g., Microsomal Stability Assay) C->F G Compare Analog to Parent Drug D->G E->G F->G H Decision: Improved Properties? G->H Data Analysis

Caption: Workflow for evaluating bicyclo[3.1.1]heptane as a bioisostere.

Advantages of this Approach:

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, 3D scaffold can reduce lipophilicity and improve solubility, which are often challenges in drug development.[5][6]

  • Enhanced Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. A saturated scaffold like bicyclo[3.1.1]heptane can block these metabolic pathways, potentially increasing the drug's half-life.[6]

  • Novel Chemical Space: This strategy allows for the creation of new intellectual property by modifying existing drug structures.[5]

Experimental Protocols: Assessing Metabolic Stability

While there are no protocols for assessing the biological activity of unsubstituted this compound, a standard protocol for evaluating the metabolic stability of a potential drug candidate (as discussed in the bioisostere section) is the Liver Microsomal Stability Assay .

Objective: To determine the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

  • Preparation of Microsomes:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Dilute the microsomes to the desired concentration (typically 0.5-1 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the test compound (typically from a DMSO stock solution, final DMSO concentration <1%) to the microsomes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactor for cytochrome P450 enzymes).

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.

Conclusion and Future Directions

Unsubstituted this compound remains a molecule with a largely unexplored biological profile. The available data is limited to its basic chemical properties and hazard classifications. While its substituted derivatives have been investigated in various contexts, these findings do not directly inform the activity of the parent compound.

The most promising area of research involving this chemical entity is in the field of medicinal chemistry, where the bicyclo[3.1.1]heptane scaffold is being explored as a valuable tool for bioisosteric replacement to improve the drug-like properties of therapeutic candidates.

Future research should focus on primary screening of unsubstituted this compound across a range of biological targets to determine if it possesses any intrinsic pharmacological activity. Until such studies are conducted, its biological activity remains an open and intriguing scientific question.

References

In-Depth Technical Guide to the Computational Modeling of Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The bicyclo[3.1.1]heptane framework, a cornerstone of many natural products and pharmaceutical agents, presents a fascinating and challenging landscape for computational chemists. Its inherent ring strain and constrained conformational flexibility demand a nuanced and rigorous approach to structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who seek to move beyond routine computational analyses and delve into the intricacies of modeling complex bicyclic systems such as bicyclo[3.1.1]heptan-3-one, also known as norpinan-3-one. Herein, we eschew a one-size-fits-all template, instead adopting a narrative that follows the logical and iterative process of scientific inquiry. We will explore the causality behind methodological choices, establish self-validating protocols, and ground our claims in verifiable, authoritative sources. Our objective is to equip you with the insights and techniques necessary to confidently model this and similar challenging molecular architectures.

I. The Structural Enigma of this compound

This compound (C₇H₁₀O) is a saturated bicyclic ketone characterized by a six-membered ring fused to a four-membered ring, creating a rigid and strained structure.[1] This rigidity significantly limits its conformational freedom, making it an excellent candidate for computational modeling to precisely define its geometry.[2] Understanding the three-dimensional structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

The primary challenge in modeling this compound lies in accurately capturing the electronic and steric effects arising from its unique topology. The ketone functional group introduces polarity and influences the local geometry, while the bicyclic system's strain energy impacts bond lengths and angles throughout the molecule. A successful computational model must be able to account for these interconnected factors.

II. Pillars of a Robust Computational Methodology

A credible computational investigation of this compound rests on a tripartite foundation: a judicious choice of theoretical methods, a systematic workflow for model construction and refinement, and rigorous validation against experimental data.

A. Selecting the Appropriate Theoretical Lens

The selection of a computational method is not merely a matter of choosing the most computationally expensive option. It is a strategic decision based on the specific questions being asked. For this compound, a multi-faceted approach is recommended, leveraging the strengths of different theoretical models.

  • Molecular Mechanics (MM): A First Glimpse into Conformational Space. Molecular mechanics force fields offer a rapid and efficient means to explore the potential energy surface and identify low-energy conformers. For bicyclic systems, force fields like MM2 have demonstrated reasonable success in estimating conformational energies.[2] However, the accuracy of MM methods is entirely dependent on the quality of the force field parameters for the specific molecular functionalities present. For a less common scaffold like this compound, it is crucial to verify that the chosen force field has been parameterized for strained bicyclic ketones.

  • Density Functional Theory (DFT): The Workhorse for Geometric and Electronic Insights. DFT provides a good balance between computational cost and accuracy for determining the geometric and electronic properties of molecules of this size. Functionals such as B3LYP are widely used for geometry optimizations of organic molecules. For systems where dispersion forces are significant, as is the case in condensed phases or with non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are highly recommended. The choice of basis set is equally critical; a Pople-style basis set such as 6-31G(d,p) often provides a reasonable starting point for geometry optimizations, while larger basis sets like aug-cc-pVTZ may be necessary for more accurate energy calculations.

  • Ab Initio Methods: The Gold Standard for Accuracy. For benchmarking and high-accuracy single-point energy calculations, Møller-Plesset perturbation theory (MP2) is a valuable tool. While computationally more demanding than DFT, MP2 can provide a more reliable treatment of electron correlation effects, which can be important in strained systems.

B. A Self-Validating Computational Workflow

The following workflow is designed to be iterative and self-correcting, ensuring the final model is both computationally sound and reflective of physical reality.

Computational Workflow for this compound cluster_0 Initial Exploration cluster_1 Quantum Mechanical Refinement cluster_2 Validation A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Initial conformers C DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C Lowest energy conformer D Vibrational Frequency Analysis C->D Optimized geometry G Analysis of Structural Parameters C->G Predicted geometry E Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) D->E Confirmation of minimum E->G F Comparison with Experimental Data (NMR, etc.) F->G Validation check Electronic_Properties cluster_0 Key Electronic Descriptors cluster_1 Predicted Reactivity A HOMO Site of Nucleophilic Attack D Nucleophilic addition to the carbonyl carbon A->D B LUMO Site of Electrophilic Attack B->D C MEP Charge Distribution E Electrophilic attack on the carbonyl oxygen C->E

References

A Historical Perspective on the Discovery and Synthesis of Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.1]heptan-3-one, more commonly known as nopinone, is a bicyclic ketone that has carved a significant niche in the landscape of organic synthesis. Its rigid, chiral scaffold, derived from the abundant natural product β-pinene, has made it a valuable starting material and intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, fragrances, and chiral ligands. This technical guide provides a comprehensive historical perspective on the discovery and synthetic evolution of nopinone, offering insights into the pioneering work that laid the foundation for its modern applications. We will delve into the early oxidative degradation studies of β-pinene that led to the identification of nopinone, explore the seminal synthetic methodologies, and discuss the underlying mechanistic principles that guided these developments.

The Dawn of Terpene Chemistry: Unraveling the Structure of β-Pinene

The story of nopinone is intrinsically linked to the broader history of terpene chemistry, a field that blossomed in the late 19th and early 20th centuries. During this era, chemists were engrossed in elucidating the structures of the fragrant and volatile compounds isolated from essential oils. Pinenes, the primary constituents of turpentine, were central to these investigations. The pioneering work of Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds, was instrumental in laying the groundwork for understanding the intricate structures of terpenes like β-pinene.[1][2]

The structural elucidation of these bicyclic systems was a formidable challenge, and oxidative degradation was a key tool in the chemist's arsenal. By systematically breaking down the complex terpene molecules into smaller, more readily identifiable fragments, researchers could piece together the original carbon skeleton. It was in this context of structural investigation that the journey to discovering nopinone began.

The Emergence of Nopinone: Early Synthetic Endeavors

While an exact first synthesis paper for nopinone is not readily apparent in modern databases, its discovery was a direct consequence of the oxidative cleavage of β-pinene. Early investigations into the oxidation of β-pinene by various reagents invariably led to the formation of this bicyclic ketone. Two principal methods emerged from this early work: ozonolysis and oxidation with potassium permanganate.

Ozonolysis: A Powerful but Perilous Path

The use of ozone to cleave carbon-carbon double bonds, a reaction now known as ozonolysis, was a groundbreaking development in organic chemistry. The German chemist Carl Dietrich Harries was a key figure in the development of this technique in the early 1900s. The application of ozonolysis to β-pinene provided a direct route to nopinone.

The reaction proceeds through the initial formation of a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). Subsequent workup of the ozonide, typically under reductive conditions, cleaves the ozonide ring to yield the desired carbonyl compounds. In the case of β-pinene, the exocyclic double bond is cleaved to form nopinone and formaldehyde.

Experimental Protocol: Classical Ozonolysis of β-Pinene

Caution: Ozonides are potentially explosive and should be handled with extreme care. This protocol is for historical and informational purposes only and should be adapted with modern safety precautions.

  • Dissolution: A solution of β-pinene in an inert solvent, such as dichloromethane or methanol, is prepared and cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction is monitored for the disappearance of the starting material, often indicated by a color change (e.g., the persistence of a blue color from unreacted ozone).

  • Quenching: Once the reaction is complete, the excess ozone is removed by bubbling an inert gas, such as nitrogen or argon, through the solution.

  • Reductive Workup: A reducing agent is added to the cold solution to decompose the ozonide. Common historical reducing agents include zinc dust in acetic acid or dimethyl sulfide (DMS). The choice of reducing agent is crucial to prevent over-oxidation of the product.

  • Isolation and Purification: The reaction mixture is then worked up by washing with water and brine, followed by drying of the organic layer. The solvent is removed under reduced pressure, and the crude nopinone is purified by distillation.

The causality behind these experimental choices lies in the reactive and unstable nature of the intermediates. The low temperature is essential to control the exothermic reaction and to stabilize the ozonide. The reductive workup is a critical step to selectively produce the ketone without further oxidation to a carboxylic acid.

Mechanism of Ozonolysis

The mechanism of ozonolysis, famously elucidated by Rudolf Criegee, involves a [3+2] cycloaddition of ozone to the double bond, followed by a cycloreversion and a subsequent cycloaddition to form the secondary ozonide.

G cluster_0 Ozonolysis of β-Pinene b_pinene β-Pinene primary_ozonide Primary Ozonide (1,2,3-Trioxolane) b_pinene->primary_ozonide + O3 carbonyl_oxide Carbonyl Oxide (Criegee Intermediate) primary_ozonide->carbonyl_oxide Cycloreversion secondary_ozonide Secondary Ozonide (1,2,4-Trioxolane) carbonyl_oxide->secondary_ozonide + Formaldehyde formaldehyde Formaldehyde nopinone Nopinone secondary_ozonide->nopinone Reductive Workup

Caption: Ozonolysis of β-Pinene to Nopinone.

Potassium Permanganate Oxidation: A Classic Alternative

Another early and widely used method for the oxidative cleavage of β-pinene to nopinone was oxidation with potassium permanganate (KMnO₄). This powerful oxidizing agent, when used under controlled conditions, could selectively cleave the double bond.

The reaction conditions for permanganate oxidation were critical to achieving a good yield of nopinone and minimizing the formation of byproducts, such as dicarboxylic acids resulting from over-oxidation. The reaction was typically carried out in a biphasic system or in a solvent such as acetone at controlled temperatures.

Experimental Protocol: Potassium Permanganate Oxidation of β-Pinene

  • Reaction Setup: A mixture of β-pinene and a suitable solvent (e.g., acetone or a mixture of t-butanol and water) is prepared in a reaction vessel equipped with a stirrer and a thermometer.

  • Addition of Oxidant: A solution of potassium permanganate is added portion-wise to the stirred β-pinene solution, while maintaining the temperature at a specific range (e.g., 0-10 °C) to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by observing the disappearance of the purple color of the permanganate.

  • Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude nopinone is then purified by distillation.

The rationale behind using a co-solvent system was to improve the solubility of both the organic substrate and the inorganic oxidant, thereby facilitating the reaction. Careful control of stoichiometry and temperature was paramount to prevent the cleavage of other bonds in the molecule and to avoid over-oxidation of the desired ketone.

Modern Refinements and Mechanistic Insights

While the fundamental principles of ozonolysis and permanganate oxidation remain relevant, modern organic synthesis has introduced numerous refinements to improve the safety, efficiency, and environmental friendliness of nopinone synthesis.

For instance, the development of solvent-free oxidation methods using potassium permanganate in a ball mill represents a significant advancement in green chemistry.[3][4] This mechanochemical approach often leads to shorter reaction times, higher yields, and a reduction in solvent waste.

Furthermore, a deeper understanding of the reaction mechanisms has allowed for more precise control over the reaction outcomes. For example, detailed computational studies of the ozonolysis of β-pinene have provided valuable insights into the complex reaction pathways and the formation of various byproducts.

Nopinone: A Versatile Chiral Building Block

The historical development of synthetic routes to nopinone was not merely an academic exercise in structural elucidation. Chemists quickly recognized the potential of this chiral ketone as a versatile building block for the synthesis of more complex molecules. Its rigid bicyclic structure provides a well-defined stereochemical framework, making it an ideal starting material for asymmetric synthesis.

Nopinone has been utilized in the synthesis of a diverse range of compounds, including:

  • Pharmaceuticals: As a chiral precursor for the synthesis of biologically active molecules.

  • Fragrances: As a key intermediate in the production of various fragrance compounds.

  • Chiral Ligands: For use in asymmetric catalysis.

The continued importance of nopinone in modern organic synthesis is a testament to the pioneering work of the early terpene chemists who first ventured into the complex and fascinating world of bicyclic natural products.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry. From its origins in the structural elucidation of β-pinene to its current status as a valuable chiral building block, the journey of nopinone reflects the evolution of synthetic methodology and our deepening understanding of chemical reactivity. The early, often challenging, oxidative cleavage reactions have paved the way for more sophisticated and sustainable synthetic approaches. For researchers and professionals in drug development and other fields, an appreciation of this historical context provides a valuable foundation for the continued exploration and application of this remarkable molecule.

References

Methodological & Application

Bicyclo[3.1.1]heptan-3-one: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bridged Bicyclic Ketone

Bicyclo[3.1.1]heptan-3-one, commonly known as nopinone, is a naturally derived chiral ketone that has garnered significant attention in the field of asymmetric synthesis. Its rigid, bicyclic framework provides a well-defined stereochemical environment, making it an exceptional starting material and chiral auxiliary for the synthesis of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of nopinone's applications, complete with detailed protocols for key transformations, offering researchers and drug development professionals a practical resource for leveraging this powerful chiral building block.

Derived from the abundant natural product β-pinene, both enantiomers of nopinone are accessible, providing a strategic advantage for the synthesis of either enantiomer of a target molecule. The inherent chirality and conformational rigidity of the nopinone scaffold allow for a high degree of stereocontrol in a variety of chemical transformations, including diastereoselective alkylations, reductions, and condensations. The resulting functionalized pinane derivatives are valuable intermediates in the total synthesis of natural products and are utilized in the preparation of chiral ligands for asymmetric catalysis.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 209 °C[1]
Density 0.981 g/mL at 25 °C[1]
CAS Number 473-62-1 ((1R,5S)-(-)-Nopinone)
38651-65-9 ((1S,5R)-(+)-Nopinone)

Safety Precautions: this compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[3] It is an irritant to the skin, eyes, and respiratory tract.[1][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[5]

Core Synthetic Transformations and Protocols

The utility of nopinone as a chiral building block is demonstrated through a variety of stereoselective reactions. This section details the protocols for several key transformations.

Diastereoselective Alkylation: Establishing a Quaternary Stereocenter

The enolate of nopinone exhibits a strong facial bias, allowing for highly diastereoselective alkylations. This provides a reliable method for the construction of quaternary stereocenters, which are prevalent in many biologically active molecules. The rigid bicyclic framework effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Workflow for Diastereoselective Alkylation of Nopinone:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification Nopinone This compound Base Strong, non-nucleophilic base (e.g., LDA, LHMDS) Nopinone->Base 1.1 eq Solvent1 Anhydrous aprotic solvent (e.g., THF) Enolate Lithium Enolate of Nopinone Solvent1->Enolate Electrophile Electrophile (e.g., Alkyl halide) Enolate->Electrophile 1.2 eq, low temperature Alkylated_Product Alkylated Nopinone Derivative Electrophile->Alkylated_Product Workup Aqueous Quench Alkylated_Product->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification

Caption: Diastereoselective alkylation of nopinone workflow.

Protocol: Diastereoselective Methylation of (+)-Nopinone

This protocol is adapted from methodologies described in the literature for the diastereoselective alkylation of nopinone enolates.

Materials:

  • (+)-Nopinone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.2 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add a solution of (+)-nopinone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The steric hindrance of the gem-dimethyl bridge directs the deprotonation to the less hindered α-carbon.

  • Alkylation:

    • Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material. The bulky bicyclic system effectively blocks one face of the enolate, leading to a highly diastereoselective approach of the electrophile.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired methylated nopinone derivative.

Expected Outcome: This procedure typically yields the methylated product with high diastereoselectivity, often exceeding 95:5 dr. The major diastereomer results from the electrophile approaching from the face opposite to the gem-dimethyl bridge.

Stereoselective Reduction to Chiral Alcohols

The reduction of the carbonyl group of nopinone provides access to chiral pinane-based alcohols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. Sterically demanding reducing agents will typically approach from the less hindered face of the ketone, leading to the formation of one diastereomer, while other reagents may favor the opposite stereochemistry. These chiral alcohols are valuable precursors for the synthesis of chiral ligands and auxiliaries.

Protocol: Diastereoselective Reduction of (-)-Nopinone with L-Selectride®

This protocol is based on established procedures for the stereoselective reduction of cyclic ketones.

Materials:

  • (-)-Nopinone

  • L-Selectride® (Lithium tri-sec-butylborohydride) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reduction:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of (-)-nopinone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add L-Selectride® (1.2 equivalents) dropwise to the nopinone solution. The bulky tri-sec-butylborohydride reagent will selectively attack the carbonyl from the less sterically hindered face.

    • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

    • Allow the mixture to warm to room temperature.

    • Add 3M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane byproducts. Caution: This oxidation is exothermic.

    • Stir the mixture for 1 hour at room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography on silica gel.

Expected Outcome: The use of a sterically hindered reducing agent like L-Selectride® typically results in the formation of the alcohol with the hydroxyl group in the cis position relative to the gem-dimethyl bridge with high diastereoselectivity.

Synthesis of Chiral Pinane-Based 1,3-Aminoalcohols via Mannich Reaction

Nopinone can be elaborated into valuable chiral 1,3-aminoalcohols through a stereoselective Mannich condensation followed by reduction.[5] These aminoalcohols have found applications as chiral ligands in asymmetric catalysis.[5]

Workflow for the Synthesis of Pinane-Based 1,3-Aminoalcohols:

G cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Purification Nopinone (-)-Nopinone Amine Secondary Amine (e.g., Dibenzylamine) Nopinone->Amine Acid catalyst Formaldehyde Paraformaldehyde Mannich_Product β-Amino Ketone Formaldehyde->Mannich_Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Mannich_Product->Reducing_Agent Amino_Alcohol 1,3-Aminoalcohol Reducing_Agent->Amino_Alcohol Purification Column Chromatography Amino_Alcohol->Purification

Caption: Synthesis of pinane-based 1,3-aminoalcohols from nopinone.

Protocol: Synthesis of a Pinane-Based 1,3-Aminoalcohol

This protocol is a generalized procedure based on literature precedents.[5]

Materials:

  • (-)-Nopinone

  • Dibenzylamine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mannich Condensation:

    • In a round-bottom flask, combine (-)-nopinone (1.0 equivalent), dibenzylamine hydrochloride (prepared by adding concentrated HCl to dibenzylamine), and paraformaldehyde (1.2 equivalents) in ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which then reacts with the enol of nopinone. The stereoselectivity is governed by the facial bias of the bicyclic system.

    • After cooling, neutralize the reaction mixture with an aqueous NaOH solution and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude β-amino ketone.

  • Diastereoselective Reduction:

    • Dissolve the crude β-amino ketone in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 equivalents) portion-wise to the solution. The hydride will preferentially attack from the less hindered face of the carbonyl group.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude 1,3-aminoalcohol by flash column chromatography on silica gel to yield the desired product.

Application in Asymmetric Catalysis:

The synthesized chiral 1,3-aminoalcohols can be employed as ligands in various asymmetric transformations. For instance, they have been successfully used as catalysts in the enantioselective addition of diethylzinc to aldehydes.[5] The general procedure involves the in-situ formation of a chiral zinc complex, which then mediates the enantioselective addition.

Catalyst Loading (mol%)AldehydeEt₂Zn (eq.)SolventTemp (°C)Time (h)Yield (%)ee (%)
5Benzaldehyde1.2Toluene0249592
54-Chlorobenzaldehyde1.2Toluene0249290
102-Naphthaldehyde1.5Hexane25488885

Conclusion: A Cornerstone of the Chiral Pool

This compound has proven to be a remarkably versatile and powerful chiral building block in asymmetric synthesis. Its rigid bicyclic structure, coupled with the accessibility of both enantiomers, provides a reliable platform for the stereocontrolled introduction of new chiral centers. The protocols outlined in this guide represent a selection of the key transformations that underscore the synthetic utility of nopinone. From the diastereoselective formation of quaternary carbons to the synthesis of highly effective chiral ligands, nopinone continues to be an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules. The continued exploration of new reactions and applications of this fundamental chiral synthon will undoubtedly lead to further advancements in the field of asymmetric synthesis.

References

Application Notes and Protocols: Bicyclo[3.1.1]heptan-3-one as a Novel Bioisostere for Meta-Substituted Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Escaping Flatland in Drug Discovery

The prevalence of the phenyl ring in pharmaceuticals is undeniable, with over 80% of top-selling drugs in 2020 containing this motif.[1] However, the planarity and high sp² character of aromatic rings can lead to suboptimal physicochemical and pharmacokinetic properties, such as poor solubility, high metabolic susceptibility, and off-target toxicity.[2][3][4] The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, offers a powerful strategy to mitigate these liabilities. In recent years, the focus has shifted towards three-dimensional, saturated scaffolds to "escape from flatland," thereby improving drug-like properties.[5]

While bioisosteres for para-substituted arenes, such as the bicyclo[1.1.1]pentane (BCP) motif, are well-established, a geometrically precise mimic for meta-substituted benzenes has been a significant challenge.[2][6][7] This application note details the emergence of the bicyclo[3.1.1]heptane (BCHep) scaffold as a true meta-arene bioisostere and explores the unique potential of its ketone derivative, bicyclo[3.1.1]heptan-3-one, in medicinal chemistry.[2][3][4][6][8]

The Bicyclo[3.1.1]heptane (BCHep) Scaffold: A Geometric Solution

The key to a successful bioisostere lies in its ability to accurately replicate the spatial arrangement of substituents. The bicyclo[3.1.1]heptane scaffold, with its bridgehead substituents, precisely mimics the 120° bond vector angle of a meta-substituted benzene ring.[7][9] This geometric fidelity is crucial for maintaining the intended interactions with biological targets.

Recent breakthroughs have enabled the multigram-scale synthesis of [3.1.1]propellane, a strained hydrocarbon that serves as a versatile precursor to a wide range of functionalized BCHep derivatives through radical-based transformations.[2][3][6][9] This has opened the door for the systematic exploration of BCHeps in drug discovery programs.

Advantages of the BCHep Scaffold

The replacement of a meta-phenyl ring with a BCHep core has been shown to confer several advantages:

  • Improved Metabolic Stability: The saturated, sp³-rich nature of the BCHep scaffold is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2][3][6][10]

  • Enhanced Solubility: The disruption of planarity and introduction of a more three-dimensional structure can lead to improved aqueous solubility.[2][3]

  • Increased Membrane Permeability: The greater fraction of sp³ hybridized carbons (Fsp³) in BCHep analogues can enhance membrane permeability.[6][7]

  • Novel Chemical Space: The introduction of the BCHep motif provides access to novel, patentable chemical entities.[1]

This compound: A Functionalized Bioisostere

While the parent BCHep hydrocarbon provides a robust scaffold, the introduction of a ketone at the 3-position, yielding this compound, offers additional strategic advantages for medicinal chemists. The ketone functionality can serve as:

  • A handle for further synthetic elaboration to introduce additional diversity.

  • A hydrogen bond acceptor, potentially engaging in key interactions within a protein binding pocket.

  • A rigid scaffold to present substituents in a well-defined spatial orientation.

The synthesis of this compound derivatives can be envisioned through the oxidation of the corresponding alcohol, which in turn can be prepared from functionalized BCHep precursors.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Bicyclo[3.1.1]heptane (BCHep) Precursor

This protocol is adapted from the work of Anderson and co-workers and describes a photocatalyzed atom transfer radical addition to [3.1.1]propellane.[9]

Materials:

  • [3.1.1]Propellane

  • Alkyl iodide (e.g., ethyl 2-iodoacetate)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Anhydrous solvent (e.g., THF or MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (456 nm)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add fac-Ir(ppy)₃ (1-2 mol%).

  • Add the anhydrous solvent, followed by the alkyl iodide (1.0 eq) and [3.1.1]propellane (1.5-2.0 eq).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized BCHep iodide.

Protocol 2: Conceptual Synthesis of this compound Derivative

This protocol outlines a conceptual pathway for the synthesis of a this compound derivative from a suitable BCHep precursor.

Step 1: Introduction of a Hydroxyl Group

A functionalized BCHep iodide (from Protocol 1) can be converted to a Grignard reagent or undergo a metal-halogen exchange followed by reaction with an appropriate electrophile to introduce a hydroxylated side chain at one of the bridgehead positions.

Step 2: Oxidation to the Ketone

Materials:

  • Bicyclo[3.1.1]heptan-3-ol derivative

  • Oxidizing agent (e.g., Dess-Martin periodinane, PCC, or Swern oxidation reagents)

  • Anhydrous solvent (e.g., DCM)

Procedure (using Dess-Martin periodinane):

  • To a solution of the bicyclo[3.1.1]heptan-3-ol derivative (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the this compound derivative.

Data Presentation

The following table summarizes a comparison of physicochemical properties between the anti-cancer drug Sonidegib and its BCHep analogue, demonstrating the benefits of this bioisosteric replacement.[6][7]

PropertySonidegib (meta-phenyl)BCHep-Sonidegib
cLogP~3.5Very similar to Sonidegib
Fsp³LowIncreased
Membrane Permeability (Caco-2)BaselineImproved
Metabolic Stability (Liver Microsomes)Susceptible to metabolismMore resistant to metabolism

Visualizations

Bioisosteric Relationship

G cluster_0 Meta-Substituted Arene cluster_1 Bicyclo[3.1.1]heptane Bioisostere meta_arene Meta-Substituted Benzene Ring bchep Bicyclo[3.1.1]heptane (BCHep) meta_arene->bchep Bioisosteric Replacement R1 R1 R2 R2 R1_bchep R1 R2_bchep R2

Caption: Geometric mimicry of a meta-substituted arene by the bicyclo[3.1.1]heptane scaffold.

Synthetic Workflow

G start [3.1.1]Propellane step1 Radical Addition (e.g., ATRA) start->step1 intermediate Functionalized BCHep Iodide step1->intermediate step2 Hydroxylation intermediate->step2 alcohol Bicyclo[3.1.1]heptan-3-ol Derivative step2->alcohol step3 Oxidation alcohol->step3 product This compound Derivative step3->product

Caption: Conceptual synthetic workflow for this compound derivatives.

Conclusion and Future Outlook

The bicyclo[3.1.1]heptane scaffold represents a significant advancement in the field of medicinal chemistry, providing a long-sought-after, geometrically precise bioisostere for meta-substituted arenes. The incorporation of a ketone functionality in the form of this compound further expands the utility of this scaffold, offering new avenues for synthetic diversification and targeted molecular design. As the synthetic accessibility of these building blocks continues to improve, we anticipate the widespread adoption of BCHep and its derivatives in drug discovery programs, ultimately leading to the development of safer and more effective therapeutics.

References

Application Notes and Protocols: Bicyclo[3.1.1]heptan-3-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[3.1.1]heptan-3-one Scaffold - A Rising Star in Medicinal Chemistry

The bicyclo[3.1.1]heptane framework, a rigid three-dimensional scaffold, has garnered significant attention in contemporary drug discovery. Its unique conformational constraints and spatial arrangement of substituents make it an attractive template for the design of novel therapeutic agents with enhanced physicochemical and pharmacokinetic profiles. A key derivative of this scaffold, this compound, serves as a versatile starting material for a variety of medicinally relevant compounds.

One of the most compelling applications of the bicyclo[3.1.1]heptane core is its role as a bioisostere for the meta-substituted benzene ring.[1][2] This bioisosteric replacement can imbue drug candidates with improved properties such as enhanced metabolic stability, increased aqueous solubility, and better membrane permeability.[1][2] These improvements are often attributed to the increased fraction of sp³-hybridized carbon atoms and the departure from the flat, aromatic nature of the phenyl ring.

This guide provides an in-depth exploration of the applications of this compound derivatives, with a focus on their use as prostaglandin D2 (PGD2) receptor antagonists. Detailed protocols for the synthesis of a key intermediate and a relevant biological assay are provided to enable researchers to explore the potential of this promising scaffold.

Application I: Potent and Selective Prostaglandin D2 (PGD2) Receptor Antagonists for Allergic and Inflammatory Diseases

Scientific Rationale and Background

Prostaglandin D2 (PGD2) is a key mediator in the pathogenesis of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. It exerts its pro-inflammatory effects through binding to the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor. Antagonism of the PGD2 receptor is therefore a promising therapeutic strategy for the treatment of these conditions.

Derivatives of 6,6-dimethylthis compound have been identified as a novel class of potent and selective PGD2 receptor antagonists.[3][4] The rigid bicyclic core serves as a constrained mimic of the prostaglandin backbone, allowing for precise positioning of functional groups to achieve high-affinity binding to the receptor.

Featured Derivative and Biological Activity

A representative class of PGD2 receptor antagonists based on the 6,6-dimethylbicyclo[3.1.1]heptane scaffold has demonstrated impressive biological activity. The data presented below highlights the potency of these compounds in both receptor binding and functional assays.

Compound IDStructurePGD2 Receptor Binding IC50 (nM)cAMP Inhibition IC50 (nM)
1 7-(2-((5-chloro-2-(4-fluorophenyl)benzoxazol-7-yl)amino)-6,6-dimethylbicyclo[3.1.1]heptan-3-yl)hept-5-ynoic acid1.88.6
2 7-(2-((5-chloro-2-(4-fluorophenyl)benzoxazol-7-yl)amino)-6,6-dimethylbicyclo[3.1.1]heptan-3-yl)heptanoic acid3.215

Data sourced from reference[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate derived from (+)-nopinone, a this compound derivative, and a comprehensive protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the PGD2 receptor.

This protocol outlines the synthesis of (+)-2-((1R,2R,3R,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-3-yl)ethanol, a crucial intermediate for the preparation of potent PGD2 receptor antagonists.[6]

Workflow Diagram:

G cluster_synthesis Synthesis Workflow nopinone (+)-Nopinone alkylation Diastereoselective Alkylation (Ethyl bromoacetate, LDA) nopinone->alkylation oxime_formation Oxime Formation (MeONH2·HCl) alkylation->oxime_formation reduction Diastereoselective Reduction (NaBH4-AlCl3) oxime_formation->reduction final_product Key Amino Alcohol Intermediate reduction->final_product

Caption: Synthesis of the key amino alcohol intermediate.

Step-by-Step Procedure:

  • Diastereoselective Alkylation of (+)-Nopinone:

    • To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C, add a solution of (+)-nopinone in THF dropwise.

    • Stir the mixture for 1 hour at -78 °C.

    • Add a solution of ethyl bromoacetate in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the alkylated product.

  • Formation of the O-Methyl Oxime:

    • Dissolve the alkylated product in a mixture of methanol and pyridine.

    • Add methoxylamine hydrochloride and stir the mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the O-methyl oxime.

  • Diastereoselective Reduction:

    • To a suspension of sodium borohydride in THF at 0 °C, add a solution of aluminum chloride in THF dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of the O-methyl oxime in THF dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

    • Basify the mixture with 2 M sodium hydroxide and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired amino alcohol intermediate.[6]

This protocol describes a filtration-based competitive binding assay to determine the binding affinity of test compounds for the human CRTH2 receptor.[7]

Workflow Diagram:

G cluster_assay Binding Assay Workflow membranes hCRTH2 Membranes incubation Incubation membranes->incubation radioligand [3H]-PGD2 radioligand->incubation test_compound Test Compound test_compound->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50/Ki) scintillation->data_analysis

Caption: Workflow for the PGD2 receptor binding assay.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human CRTH2 receptor.

  • Radioligand: [³H]-Prostaglandin D2 ([³H]PGD2) with high specific activity.

  • Test Compound: this compound derivative.

  • Unlabeled Ligand (for non-specific binding): Prostaglandin D2, unlabeled.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

Step-by-Step Procedure:

  • Membrane Preparation:

    • Thaw the frozen hCRTH2 cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of [³H]PGD2 (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of [³H]PGD2, 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM), and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of [³H]PGD2, 50 µL of each serial dilution of the test compound, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application II: Azabicyclo[3.1.1]heptane Derivatives as Orexin Receptor Antagonists

Scientific Rationale and Background

The orexin system, consisting of two G protein-coupled receptors (OX1R and OX2R) and their neuropeptide ligands (orexin-A and orexin-B), is a critical regulator of sleep-wake cycles, appetite, and reward pathways.[8] Orexin receptor antagonists have emerged as a novel and effective therapeutic approach for the treatment of insomnia.[8]

The 2-azabicyclo[3.1.1]heptane scaffold has been explored for the development of orexin receptor antagonists.[9] This nitrogen-containing bicyclic system offers a rigid framework to present substituents in a defined spatial orientation, enabling potent and selective interactions with the orexin receptors.

Experimental Protocols

This protocol details a competitive radioligand binding assay to characterize the binding affinity of antagonists for the human orexin 2 receptor (hOX2R).[8]

Workflow Diagram:

G cluster_assay OX2R Binding Assay Workflow membranes hOX2R Membranes incubation Incubation membranes->incubation radioligand Radiolabeled Antagonist (e.g., [3H]-EMPA) radioligand->incubation test_compound Test Compound test_compound->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50/Ki) scintillation->data_analysis

Caption: Workflow for the orexin 2 receptor binding assay.

Materials and Reagents:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human orexin 2 receptor.[8]

  • Radioligand: A suitable high-affinity radiolabeled OX2R antagonist (e.g., [³H]-EMPA).[8]

  • Test Compound: Azabicyclo[3.1.1]heptane derivative.

  • Unlabeled Ligand (for non-specific binding): A potent, unlabeled OX2R antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • 96-well Filter Plates: MultiScreenHTS plates with glass fiber filters.[8]

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:

    • hOX2R membranes (typically 2 µg protein/well).[8]

    • Radioligand (e.g., [³H]-EMPA at a concentration of ~1.5 nM).[8]

    • Varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled OX2R antagonist.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation as described in Protocol 2.

Conclusion

This compound and its derivatives represent a valuable and increasingly utilized scaffold in medicinal chemistry. Their application as bioisosteres for aromatic systems offers a powerful strategy to overcome common liabilities in drug discovery, such as metabolic instability and poor solubility. The detailed protocols provided herein for the synthesis of a key intermediate and for the biological evaluation of PGD2 and orexin receptor antagonists are intended to serve as a practical guide for researchers aiming to harness the potential of this versatile chemical framework. Further exploration of this scaffold is anticipated to yield novel therapeutic candidates across a range of disease areas.

References

Application Notes and Protocols for the Photoredox-Catalyzed Functionalization of Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Bicyclo[3.1.1]heptanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic replacement of planar aromatic rings with three-dimensional, saturated bioisosteres has emerged as a powerful tactic to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the bicyclo[3.1.1]heptane (BCHep) scaffold has garnered significant attention as a geometrically precise bioisostere for meta-substituted benzene rings, closely mimicking the 120° bond vector of the substituents.[1] The inherent rigidity and defined spatial arrangement of substituents on the BCHep core offer a unique opportunity to explore novel chemical space and improve parameters such as metabolic stability and lipophilicity.[2]

The functionalization of pre-existing bicyclic scaffolds, such as bicyclo[3.1.1]heptan-3-one (nopinone), presents a direct and versatile approach to novel derivatives. Visible-light photoredox catalysis has surfaced as a transformative tool in this endeavor, enabling the generation of radical intermediates under exceptionally mild conditions, thus circumventing the need for harsh reagents and high temperatures that are often incompatible with complex molecular architectures.[3][4] This guide provides a detailed exploration of photoredox-catalyzed strategies for the functionalization of this compound at both the α- and β-positions, offering researchers a practical and scientifically grounded resource for the synthesis of novel BCHep-containing compounds.

Core Concepts in Photoredox Catalysis for Ketone Functionalization

Visible-light photoredox catalysis operates on the principle of single-electron transfer (SET) events initiated by a photocatalyst upon absorption of light.[4] For the functionalization of ketones, two primary pathways are of interest:

  • α-Functionalization via Enamine Catalysis: In this synergistic approach, the ketone first reacts with a secondary amine to form an enamine intermediate. The enamine, being more electron-rich than the parent ketone, can be readily oxidized by the photoexcited catalyst to generate a radical cation. Subsequent deprotonation yields a nucleophilic α-radical, which can then engage with a suitable coupling partner.

  • β-Functionalization via β-Enaminyl Radicals: A more advanced strategy involves the generation of a β-enaminyl radical. This 5π-electron species is formed through the single-electron oxidation of an enamine, followed by deprotonation at the β-position.[5][6] This transient radical can then couple with other radical species in the reaction medium, enabling functionalization at a position traditionally difficult to access directly.[5][6]

The choice of photocatalyst is critical and is dictated by its redox potentials in the excited state. Iridium and ruthenium polypyridyl complexes are commonly employed due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials.[3][4] More recently, organic dyes have emerged as cost-effective and environmentally benign alternatives.[7][8]

Application Protocol 1: α-Arylation of this compound

This protocol describes the direct α-arylation of this compound with aryl halides, adapting a green-light-mediated method developed for cyclic ketones.[7] The reaction proceeds through a synergistic photoredox and enamine catalysis cycle.

Reaction Mechanism: α-Arylation

The proposed mechanism involves the formation of an enamine from this compound and a secondary amine. The photoexcited acridinium catalyst is sufficiently reducing to activate the aryl halide, generating an aryl radical. Concurrently, the enamine is oxidized to an enaminyl radical cation, which upon deprotonation, forms a nucleophilic α-radical. The coupling of the aryl radical and the α-carbonyl radical, followed by tautomerization, yields the α-arylated product.

Caption: Proposed dual catalytic cycle for the α-arylation of this compound.

Materials and Equipment
  • This compound (Nopinone)

  • Aryl halide (e.g., 4-iodobenzonitrile)

  • Acridinium photocatalyst (e.g., Acr-Mes)

  • Pyrrolidine

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue or green LED light source (e.g., 518 nm)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Protocol
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the acridinium photocatalyst (0.2 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and anhydrous acetonitrile.

  • Amine Addition: Add pyrrolidine (2.0 equiv.) to the reaction mixture.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the LED light source and begin stirring. Irradiate the mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-arylated product.

Data Summary: α-Arylation of Cyclic Ketones

The following table summarizes representative results for the α-arylation of cyclic ketones, which can be extrapolated to this compound.

EntryAryl HalideKetoneYield (%)
14-IodobenzonitrileCyclohexanone85
24-BromoacetophenoneCyclohexanone78
31-IodonaphthaleneCyclopentanone72
4Methyl 4-iodobenzoateCyclohexanone81

Data adapted from Hossain et al., Nat. Commun.[7]

Application Protocol 2: β-Functionalization via Homoenolate Aldol-Type Reaction

This protocol outlines the direct β-coupling of this compound with an aryl ketone, a transformation analogous to a homoenolate aldol reaction.[5][6] This method utilizes a synergistic combination of photoredox and organocatalysis to generate and couple a β-enaminyl radical with a ketyl radical.[5][6]

Reaction Mechanism: β-Functionalization

The reaction is initiated by the formation of an enamine from this compound and a secondary amine (e.g., azepane). In a concurrent cycle, the photoexcited iridium catalyst reduces the aryl ketone to a ketyl radical. The enamine is oxidized by the photocatalyst to a radical cation, which then undergoes deprotonation at the β-position to form a β-enaminyl radical. The selective cross-coupling of the β-enaminyl radical and the ketyl radical affords the γ-hydroxyketone product after protonation.

Caption: Synergistic catalytic cycles for the β-functionalization of this compound.

Materials and Equipment
  • This compound (Nopinone)

  • Aryl ketone (e.g., benzophenone)

  • fac-[Ir(ppy)3]

  • Azepane

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., compact fluorescent lamp or blue LED)

  • Standard laboratory glassware and purification supplies

Experimental Protocol
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve fac-[Ir(ppy)3] (1-2 mol%) in the anhydrous solvent.

  • Reagent Addition: Add the aryl ketone (1.0 equiv.), this compound (2.0-3.0 equiv.), and azepane (20 mol%).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes, or by using the freeze-pump-thaw method.

  • Irradiation: Place the reaction vessel near the light source and begin vigorous stirring. Irradiate at room temperature for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the γ-hydroxyketone.

Data Summary: β-Functionalization of Cyclic Ketones

The following table presents representative yields for the β-functionalization of cyclohexanone, which can serve as a guide for the reaction with this compound.

EntryAryl KetoneCyclic KetoneYield (%)Diastereomeric Ratio
1BenzophenoneCyclohexanone85-
24,4'-DimethoxybenzophenoneCyclohexanone91-
3AcetophenoneCyclohexanone791.2:1
42-AcetylpyridineCyclohexanone691.1:1

Data adapted from Petronijević et al., J. Am. Chem. Soc.[5][6]

Practical Considerations and Safety

  • Oxygen Sensitivity: Photoredox reactions involving radical intermediates are often sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. Thorough degassing of the reaction mixture is crucial for reproducibility and optimal yields.

  • Light Source: The choice of light source should match the absorption spectrum of the photocatalyst. Ensure consistent positioning of the reaction vessel relative to the light source for reproducible results. Overheating can be an issue with high-powered lamps; a fan may be necessary to maintain room temperature.

  • Solvent Purity: Anhydrous and high-purity solvents are recommended to avoid quenching of reactive intermediates.

  • Catalyst Handling: Iridium and ruthenium photocatalysts are expensive and should be handled with care. They are generally stable to air and moisture in their ground state but should be stored in the dark to prevent degradation.

  • Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Protect the experimental setup from ambient light if the photocatalyst is light-sensitive.

Conclusion and Outlook

The application of visible-light photoredox catalysis to the functionalization of this compound opens up new avenues for the synthesis of novel, three-dimensional molecules with potential applications in medicinal chemistry. The protocols detailed herein for α- and β-functionalization provide a robust starting point for the exploration of this versatile scaffold. Future work in this area will likely focus on the development of enantioselective variants of these reactions, expanding the scope of coupling partners, and applying these methods to the late-stage functionalization of complex molecules. The continued innovation in photocatalyst design and reaction methodology promises to further enhance our ability to manipulate the bicyclo[3.1.1]heptane core with precision and efficiency.

References

Application Notes and Protocols: Enzymatic Transformations of Bicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery

The bicyclo[3.1.1]heptane framework, a rigid C(sp³)-rich three-dimensional structure, has emerged as a compelling bioisostere for meta-substituted aromatic rings in contemporary medicinal chemistry. Its unique conformational constraints and defined exit vectors for substituents offer a pathway to escape the "flatland" of traditional aromatic scaffolds, often leading to significant improvements in key drug-like properties. Replacing planar aromatic moieties with saturated bicyclic systems like bicyclo[3.1.1]heptane can enhance aqueous solubility, increase the fraction of sp³-hybridized carbons (Fsp³), and improve metabolic stability by removing sites susceptible to oxidative metabolism. Bicyclo[3.1.1]heptan-3-one, also known as nopinone, is a readily available chiral building block derived from the monoterpene β-pinene, making it an economically attractive starting material for the synthesis of these valuable pharmaceutical intermediates.

Enzymatic transformations offer a powerful and sustainable approach to the stereoselective functionalization of this compound. Biocatalysis, with its inherent high chemo-, regio-, and enantioselectivity, provides a green alternative to traditional chemical methods, which often require harsh reagents and protecting group strategies. This guide provides an in-depth exploration of key enzymatic transformations of this compound, including detailed protocols and the scientific rationale behind the experimental design.

I. Asymmetric Reduction of this compound to Chiral Alcohols

The stereoselective reduction of the prochiral ketone, this compound, to its corresponding optically active alcohols is a cornerstone transformation. These chiral alcohols are valuable synthons for a wide range of biologically active molecules. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are the enzymes of choice for this transformation due to their ability to deliver a hydride from a cofactor, typically NADH or NADPH, to one face of the carbonyl group with high fidelity.

Causality of Experimental Choices
  • Enzyme Selection: The choice of ADH is critical as it dictates the stereochemical outcome of the reduction. ADHs are classified based on Prelog's rule, which predicts the stereochemistry of the resulting alcohol. An anti-Prelog selective ADH will yield the opposite enantiomer compared to a Prelog-selective enzyme. A screening of a panel of ADHs is often the first step to identify an enzyme with high activity and selectivity for this compound.

  • Cofactor Regeneration: ADHs require a stoichiometric amount of a reduced nicotinamide cofactor (NAD(P)H), which is expensive. To make the process economically viable, an in-situ cofactor regeneration system is essential. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes an inexpensive substrate (glucose or formate, respectively) to regenerate the NAD(P)H consumed in the primary reaction.

  • Reaction Medium: The choice of buffer and the potential addition of a co-solvent are important for both enzyme stability and substrate solubility. This compound has limited water solubility, which can be a limiting factor. The use of a biphasic system with a water-immiscible organic solvent can improve substrate availability and alleviate product inhibition.[1]

  • Control of pH and Temperature: Like all enzymatic reactions, the reduction is sensitive to pH and temperature. The optimal conditions for the chosen ADH and the cofactor regenerating enzyme must be determined to ensure maximum activity and stability.

Experimental Protocol: Asymmetric Reduction using a Whole-Cell Biocatalyst

This protocol utilizes a recombinant E. coli whole-cell system overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration. This approach simplifies the procedure by eliminating the need for purified enzymes.

1. Preparation of the Whole-Cell Biocatalyst:

  • Transform E. coli BL21(DE3) cells with a plasmid co-expressing the desired ketoreductase and glucose dehydrogenase.
  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.
  • Harvest the cells by centrifugation (5000 x g, 15 min, 4°C), wash the cell pellet with phosphate buffer (50 mM, pH 7.0), and resuspend in the same buffer to a final cell density (wet weight) of 100 g/L.

2. Bioreduction Reaction:

  • In a temperature-controlled reactor, combine 100 mL of the cell suspension with D-glucose (1.2 equivalents relative to the substrate).
  • Add NADP⁺ to a final concentration of 0.1 mM.
  • Dissolve this compound in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture to a final concentration of 10-50 mM.
  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC with a chiral column to determine the conversion and enantiomeric excess (e.e.).
  • Once the reaction is complete, centrifuge the mixture to remove the cells.
  • Extract the supernatant with an organic solvent such as ethyl acetate.
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the resulting bicyclo[3.1.1]heptan-3-ol by column chromatography.

Data Summary: Asymmetric Reduction of Bicyclic Ketones
Enzyme SourceSubstrateCofactor RegenerationConversion (%)e.e. (%)Product
Pichia anomala KREDBicyclo[3.2.0]hept-2-en-6-oneGlucose/GDH>95>99(1S,5R,6S)-Bicyclo[3.2.0]hept-2-en-6-ol
Rhodococcus ruber ADH-ABicyclo[2.2.1]heptan-2-oneIsopropanol>99>99(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-ol
Lactobacillus kefir ADH2-ChloroacetophenoneIsopropanol>99>99 (S)(S)-1-(2-chlorophenyl)ethanol

Workflow for Asymmetric Ketone Reduction

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation p1 E. coli Transformation p2 Cell Growth & Induction p1->p2 p3 Cell Harvesting & Resuspension p2->p3 r1 Reaction Setup: - Cell Suspension - Substrate - Glucose - NADP+ p3->r1 r2 Incubation (30°C, shaking) r1->r2 r3 Monitoring (GC/HPLC) r2->r3 w1 Cell Removal (Centrifugation) r3->w1 w2 Solvent Extraction w1->w2 w3 Purification (Chromatography) w2->w3 end end w3->end Chiral Bicyclo[3.1.1]heptan-3-ol

Caption: Workflow for the whole-cell biocatalytic reduction of this compound.

II. Baeyer-Villiger Oxidation of this compound to Lactones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or, in the case of cyclic ketones, lactones. This transformation is of significant interest as the resulting lactones are versatile chiral building blocks. Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze this oxidation with high regio- and enantioselectivity, using molecular oxygen as the oxidant and NAD(P)H as a cofactor.[2][3]

Causality of Experimental Choices
  • Enzyme Selection: The regioselectivity of the oxygen insertion is a key challenge in the Baeyer-Villiger oxidation of unsymmetrical ketones like this compound. Different BVMOs can exhibit different regioselectivities, leading to the formation of isomeric lactones. Therefore, screening various BVMOs is crucial to identify an enzyme that produces the desired lactone isomer with high selectivity. Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO with a broad substrate scope.

  • Whole-Cell vs. Isolated Enzyme: Similar to ADHs, BVMOs require a cofactor that needs to be regenerated. Using a whole-cell system (e.g., recombinant E. coli or yeast) is often advantageous as the host's metabolism can regenerate the NADPH. This circumvents the need for an external cofactor regeneration system and can improve the overall stability of the biocatalyst.[4]

  • Oxygen Supply: As molecular oxygen is a substrate, ensuring adequate oxygen supply is critical for efficient oxidation. This is typically achieved by vigorous shaking of the reaction vessel or by sparging air or oxygen into the reactor.

  • Substrate and Product Toxicity: High concentrations of the substrate or the lactone product can be toxic to the microbial cells, leading to enzyme inactivation. A fed-batch strategy, where the substrate is added gradually over time, can help to maintain a low, non-toxic concentration in the reaction medium.

Experimental Protocol: Baeyer-Villiger Oxidation using a Whole-Cell Biocatalyst

This protocol describes the use of recombinant E. coli cells expressing a cyclohexanone monooxygenase (CHMO).

1. Preparation of the Whole-Cell Biocatalyst:

  • Follow the same procedure as described in the asymmetric reduction protocol (Section I) to prepare recombinant E. coli cells expressing the desired BVMO.

2. Biotransformation Reaction:

  • In a baffled flask to ensure good aeration, prepare a reaction mixture containing the resuspended cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and a carbon source like glucose (e.g., 2% w/v) to support cofactor regeneration.
  • Add this compound (e.g., 5-10 mM), either directly or as a solution in a water-miscible solvent. For higher concentrations, a fed-batch approach is recommended.
  • Incubate the flask at a suitable temperature (e.g., 25-30°C) with vigorous shaking (e.g., 200-250 rpm).
  • Monitor the reaction progress by GC or LC-MS analysis of periodically drawn samples.
  • Upon completion, pellet the cells by centrifugation.
  • Extract the supernatant with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate it.
  • Purify the resulting lactone by silica gel chromatography.

Data Summary: Baeyer-Villiger Oxidation of Cyclic Ketones
EnzymeSubstrateBiocatalystConversion (%)Product(s)
CHMO from Acinetobacter sp.CyclohexanoneRecombinant E. coli>99ε-Caprolactone
BVMO from Leptospira biflexaBicyclo[3.2.0]hept-2-en-6-oneRecombinant E. coli>99A mixture of two regioisomeric lactones
Chemical Oxidation (m-CPBA)NopinoneN/ASlow reactionTwo regioisomeric lactones (9:1 ratio)[5]

Note: Specific data for the enzymatic Baeyer-Villiger oxidation of nopinone is limited in the provided search results. The chemical oxidation result is included for comparison.

Diagram of Baeyer-Villiger Oxidation Pathway

G cluster_input Substrates cluster_enzyme Enzymatic Reaction cluster_output Products Ketone This compound BVMO Baeyer-Villiger Monooxygenase (BVMO) Ketone->BVMO Oxygen O₂ Oxygen->BVMO NADPH NADPH + H⁺ NADPH->BVMO Lactone1 Regioisomeric Lactone 1 BVMO->Lactone1 Lactone2 Regioisomeric Lactone 2 BVMO->Lactone2 NADP NADP⁺ BVMO->NADP Water H₂O BVMO->Water G cluster_input Starting Materials cluster_reaction Enzymatic Resolution cluster_output Separated Enantiomers RacemicAlcohol Racemic Bicyclo[3.1.1]heptan-3-ol Lipase Immobilized Lipase RacemicAlcohol->Lipase AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Incubation Incubation with shaking Lipase->Incubation Monitoring Monitoring to ~50% conversion Incubation->Monitoring Separation Separation Monitoring->Separation Filtration & Chromatography Ester Enantioenriched Ester Alcohol Enantioenriched Alcohol Separation->Ester Separation->Alcohol

References

"Bicyclo[3.1.1]heptan-3-one as a scaffold for novel ligands"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Bicyclo[3.1.1]heptan-3-one as a Scaffold for Novel Ligands

Executive Summary: The Strategic Imperative for Rigid Scaffolds

In contemporary drug discovery, the pursuit of ligands with high affinity and selectivity is paramount. The conformational pre-organization of a ligand is a key determinant of its binding efficiency. Rigid molecular scaffolds, by minimizing the entropic penalty upon binding to a biological target, offer a distinct advantage over their flexible counterparts.[1][2] This principle has led to the ascendancy of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for multiple receptor types.[3]

The bicyclo[3.1.1]heptane core, a bridged bicyclic system, is an exemplary rigid scaffold.[4] Its well-defined three-dimensional geometry allows for the precise spatial orientation of pharmacophoric elements, enhancing interactions with target proteins.[5][6] Recently, this scaffold has gained significant attention as a bioisostere for meta-substituted benzene rings, offering a three-dimensional, sp³-rich alternative to a flat aromatic system, which can lead to improved physicochemical and pharmacokinetic properties such as metabolic stability.[7][8][9][10][11] The ketone functionality in this compound provides a versatile chemical handle, enabling a multitude of synthetic transformations for the generation of diverse ligand libraries.[12][13]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, derivatization, and biological evaluation of novel ligands based on the this compound scaffold.

Synthetic Strategies and Core Protocols

The synthetic utility of this compound stems from the reactivity of its ketone group. The following protocols detail two fundamental transformations for elaborating this scaffold into a library of diverse chemical entities. The starting material, often derived from (+)-nopinone or related compounds, is accessible from natural products like (-)-β-pinene.[12]

Protocol 1: Reductive Amination for Pharmacophore Introduction

Reductive amination is a robust and widely used method for installing amine functionality, a critical pharmacophore for establishing hydrogen bonds and ionic interactions within receptor binding pockets. The protocol below is adapted from standard procedures for bicyclic ketones.[14]

Logical Workflow for Reductive Amination

G Start This compound + R1R2NH (Amine) Imine Imine/Iminium Ion Formation (Acid Catalyst) Start->Imine Step 1-2 Reduction Selective Reduction (e.g., NaBH(OAc)3) Imine->Reduction Step 3 Product Crude 3-Amino- bicyclo[3.1.1]heptane Reduction->Product Step 4-5 Purify Purification (Column Chromatography) Product->Purify Step 6 Final Characterized Ligand Purify->Final Step 7

Caption: Workflow for the synthesis of 3-aminobicyclo[3.1.1]heptane derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the stirred solution, followed by triethylamine (TEA) (1.2 eq) if the amine is provided as a hydrochloride salt.[14] Stir for 10 minutes at room temperature.

  • Imine Formation: Add the aldehyde or ketone (1.1 eq, if starting from a secondary amine precursor) and stir for an additional 30 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[14] This mild reducing agent is particularly effective as it selectively reduces the iminium ion in the presence of the initial ketone.

  • Reaction Monitoring & Workup: Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[14]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

  • Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Wittig Olefination for Scaffold Elaboration

The Wittig reaction transforms the ketone into an alkene, creating a new functional handle for further diversification through reactions like olefin metathesis, hydrogenation, or epoxidation. This approach was noted in the derivatization of similar polycyclic scaffolds.[15]

Step-by-Step Methodology:

  • Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.

  • Reaction with Ketone: While maintaining the temperature at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for the consumption of the starting ketone by TLC.

  • Workup and Purification: Quench the reaction by adding water. Extract the mixture with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alkene by column chromatography.

  • Characterization: Verify the structure of the 3-alkylidene-bicyclo[3.1.1]heptane product by NMR and MS analysis.

Biological Evaluation: A Framework for Characterization

Once a library of ligands has been synthesized, a systematic biological evaluation is necessary to determine their affinity, functional activity, and structure-activity relationships (SAR).[16]

Case Study: Development of a Novel GPCR Antagonist

To illustrate the evaluation process, we present a hypothetical case study involving a series of 3-aminobicyclo[3.1.1]heptane derivatives designed as antagonists for a G-protein coupled receptor (GPCR) designated "Receptor Z". The initial SAR exploration, based on Protocol 1, yielded the following data:

Compound IDR-Group (from Amine)IC₅₀ (nM) vs. Receptor Z
LIG-A01-(CH₂)₂-Ph245
LIG-A02-CH₂-(4-F-Ph)42
LIG-A03-CH₂-(4-Cl-Ph)38
LIG-A04 -CH₂-(3,4-di-Cl-Ph) 8.5

Table 1. Initial SAR data for 3-aminobicyclo[3.1.1]heptane derivatives. The data demonstrates that halogen substitution on the benzyl moiety improves antagonist potency.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.[17]

Workflow for Radioligand Binding Assay

G Membrane Prepare Membranes (Expressing Receptor Z) Incubate Incubate: Membranes + Radioligand + Competitor (e.g., LIG-A04) Membrane->Incubate Filter Separate Bound/Free (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze

Caption: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells stably expressing Receptor Z.

  • Assay Plate Setup: In a 96-well plate, combine assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-agonist), serially diluted test compound (e.g., LIG-A04 ), and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to trap the membranes (bound radioligand).

  • Washing & Scintillation: Wash the filters with ice-cold buffer to remove unbound radioligand. Add scintillation fluid to the dried filtermat and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 4: Functional Antagonism Assay (cAMP Measurement)

To confirm that a ligand acts as an antagonist, its ability to block agonist-stimulated signaling must be quantified. For a Gₛ-coupled receptor, this involves measuring the inhibition of cyclic AMP (cAMP) production.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing Receptor Z into a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Treat cells with serial dilutions of the test compound (e.g., LIG-A04 ) and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known agonist for Receptor Z at its EC₈₀ concentration (the concentration that elicits 80% of its maximal response) to all wells except the basal control.

  • Signal Generation: Incubate for a further 30 minutes to allow for cAMP production.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency of the antagonist.

Conclusion and Future Outlook

The this compound scaffold is a powerful tool in modern medicinal chemistry. Its inherent rigidity and synthetic accessibility provide a robust platform for developing novel ligands with potentially superior pharmacological profiles. As a bioisostere for meta-substituted arenes, it allows chemists to "escape from flatland" and explore new, three-dimensional chemical space.[15] The protocols detailed herein offer a validated starting point for any research program aiming to leverage this valuable scaffold for the discovery of next-generation therapeutics. Future work should focus on the stereoselective synthesis of these derivatives to fully explore the chiral nature of ligand-receptor interactions.[18][19]

References

Application Notes and Protocols for the Synthesis of Natural Products Containing the Bicyclo[3.1.1]heptane Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclo[3.1.1]heptane Scaffold

The bicyclo[3.1.1]heptane framework is a fascinating and synthetically challenging structural motif found in a variety of natural products with significant biological activities. This strained bicyclic system, exemplified by common terpenes such as β-pinene, is not only a cornerstone of fragrance and flavor chemistry but also a key component of complex molecules with therapeutic potential.[1][2] Notable examples include the insect pheromone grandisol and the diterpenoid scopadulcic acid A, which has shown promise in scientific research.[3][4] The rigid, three-dimensional structure of the bicyclo[3.1.1]heptane core imparts unique conformational constraints on molecules, making it an attractive scaffold in drug discovery. Recently, it has gained considerable attention as a bioisostere for meta-substituted benzene rings, offering a route to escape from the "flatland" of aromatic systems and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[5][6]

This guide provides an in-depth overview of modern synthetic strategies for constructing the bicyclo[3.1.1]heptane core, with a focus on methodologies applicable to the synthesis of natural products and their analogues. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present data in a clear and accessible format to aid researchers in this exciting and evolving field of organic synthesis.

I. Photochemical Cycloadditions: Harnessing Light to Build Complexity

Photochemical reactions offer a powerful and often mild approach to the construction of strained ring systems. In the context of bicyclo[3.1.1]heptane synthesis, intramolecular [2+2] photocycloadditions and, more recently, intermolecular cycloadditions involving highly strained precursors have proven to be particularly effective.[7][8]

A. Intermolecular [3σ+2σ] Photocycloaddition of Bicyclo[1.1.0]butanes

A recent innovation in the field is the use of bicyclo[1.1.0]butanes (BCBs) as three-carbon components in photoinduced cycloaddition reactions.[9] This approach leverages the high ring strain of BCBs to drive the formation of the bicyclo[3.1.1]heptane skeleton under visible light irradiation, often with high atom economy.

Mechanism Insight: The reaction is typically initiated by a photocatalyst, which, upon excitation, engages in a single-electron transfer (SET) with a reaction partner, such as a cyclopropylamine.[9] This generates a radical cation that undergoes ring opening to a distonic radical cation. This intermediate then adds to the BCB, triggering a cascade of events involving a second ring closure to furnish the bicyclo[3.1.1]heptane product. The use of a photocatalyst allows the reaction to proceed under mild and operationally simple conditions.[9][10]

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Cycloaddition PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (blue light) PC_red PC(red) PC_star->PC_red SET CPA Cyclopropylamine (CPA) PC_red->PC Regeneration CPA_radical CPA Radical Cation CPA->CPA_radical e- transfer Distonic_radical Distonic Radical Cation CPA_radical->Distonic_radical Ring Opening Adduct Radical Adduct Distonic_radical->Adduct + BCB BCB Bicyclo[1.1.0]butane (BCB) Product_radical Product Radical Cation Adduct->Product_radical Cyclization Product Aminobicyclo[3.1.1]heptane Product_radical->Product + e- from PC(red) G cluster_0 Radical Chain Process Initiator Initiator (e.g., BEt3, hv) R_radical R• Initiator->R_radical Generates RX Radical Precursor (R-X) Adduct_radical Bicyclo[3.1.1]heptyl Radical R_radical->Adduct_radical + [3.1.1]Propellane Propellane [3.1.1]Propellane Product Functionalized Bicyclo[3.1.1]heptane Adduct_radical->Product + R-X Product->R_radical Propagates chain G cluster_0 Palladium Catalytic Cycle Pd0 Pd(0) PdII_complex R-Pd(II)-I Pd0->PdII_complex + Dienyl Aryl Iodide (Oxidative Addition) Cyclized_Pd_intermediate1 First Cyclized Pd(II) Intermediate PdII_complex->Cyclized_Pd_intermediate1 First Heck Cyclization Cyclized_Pd_intermediate2 Second Cyclized Pd(II) Intermediate Cyclized_Pd_intermediate1->Cyclized_Pd_intermediate2 Second Heck Cyclization Product_Pd_complex Product-Pd(II)-H Cyclized_Pd_intermediate2->Product_Pd_complex β-Hydride Elimination Product_Pd_complex->Pd0 Reductive Elimination (+ Base) Product Tetracyclic Product Dienyl_iodide Dienyl Aryl Iodide Base Base BaseH [Base-H]+

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.1.1]heptane Derivatives via Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Bicyclo[3.1.1]heptanes as Key Scaffolds in Modern Chemistry

The principle of "escaping from flatland" has become a cornerstone of modern drug discovery, advocating for the incorporation of three-dimensional (3D) molecular architectures to enhance the physicochemical and pharmacological properties of therapeutic candidates.[1] Bicyclo[3.1.1]heptane (BCHep) derivatives have emerged as particularly valuable scaffolds in this endeavor. Their rigid, bridged structure serves as an effective bioisosteric replacement for meta-substituted benzene rings, a common motif in bioactive molecules.[2][3][4][5][6] This substitution can confer significant advantages, including improved solubility, enhanced metabolic stability, and better pharmacokinetic profiles.[2][6] The growing interest in BCHeps, which are also the core skeleton of several terpene natural products, has spurred the development of innovative synthetic strategies to access these valuable compounds.[7][8][9]

Cycloaddition reactions, with their inherent atom economy and ability to rapidly build molecular complexity, represent a powerful and versatile approach for the construction of the bicyclo[3.1.1]heptane framework. This application note provides a detailed overview of various cycloaddition strategies, complete with mechanistic insights and detailed experimental protocols, to guide researchers in the synthesis of diverse BCHep derivatives.

Strategic Overview: Cycloaddition Pathways to Bicyclo[3.1.1]heptane

The synthesis of the bicyclo[3.1.1]heptane core can be achieved through several distinct cycloaddition pathways. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. This guide will focus on the most prominent and mechanistically interesting approaches.

G cluster_approaches Cycloaddition Strategies cluster_precursors Key Precursors cluster_products Target Scaffolds [2+2] Cycloaddition [2+2] Cycloaddition Bicyclo[3.1.1]heptanones Bicyclo[3.1.1]heptanones [2+2] Cycloaddition->Bicyclo[3.1.1]heptanones [3+2] & [3σ+2σ] Cycloaddition [3+2] & [3σ+2σ] Cycloaddition Aminobicyclo[3.1.1]heptanes Aminobicyclo[3.1.1]heptanes [3+2] & [3σ+2σ] Cycloaddition->Aminobicyclo[3.1.1]heptanes [3+3] & [4+2] Cycloaddition [3+3] & [4+2] Cycloaddition Hetero-Bicyclo[3.1.1]heptanes Hetero-Bicyclo[3.1.1]heptanes [3+3] & [4+2] Cycloaddition->Hetero-Bicyclo[3.1.1]heptanes Radical [2σ+2σ] Cycloaddition Radical [2σ+2σ] Cycloaddition Multisubstituted BCHeps Multisubstituted BCHeps Radical [2σ+2σ] Cycloaddition->Multisubstituted BCHeps Vinylketenes Vinylketenes Vinylketenes->[2+2] Cycloaddition Intramolecular Bicyclo[1.1.0]butanes (BCBs) Bicyclo[1.1.0]butanes (BCBs) Bicyclo[1.1.0]butanes (BCBs)->[3+2] & [3σ+2σ] Cycloaddition Bicyclo[1.1.0]butanes (BCBs)->[3+3] & [4+2] Cycloaddition Bicyclo[1.1.0]butanes (BCBs)->Radical [2σ+2σ] Cycloaddition Cyclopropylamines Cyclopropylamines Cyclopropylamines->[3+2] & [3σ+2σ] Cycloaddition Nitrones Nitrones Nitrones->[3+3] & [4+2] Cycloaddition Cyclopropyl Ketones Cyclopropyl Ketones Cyclopropyl Ketones->Radical [2σ+2σ] Cycloaddition

Figure 1. Overview of key cycloaddition strategies for the synthesis of bicyclo[3.1.1]heptane derivatives.

[2+2] Cycloaddition: The Intramolecular Ketene Approach

The intramolecular [2+2] cycloaddition of vinylketenes with alkenes is a classic and effective method for constructing the bicyclo[3.1.1]heptane skeleton, particularly for the synthesis of natural products like chrysanthenone and β-pinene.[10][11] This strategy involves the in-situ generation of a highly reactive vinylketene from an appropriate acyl chloride precursor, which then undergoes a concerted or stepwise cycloaddition with a tethered alkene moiety.

Mechanistic Insight

The process begins with the dehydrochlorination of an α,β-unsaturated acyl chloride (e.g., geranoyl chloride) using a non-nucleophilic base like triethylamine. This generates a vinylketene intermediate. The vinylketene then undergoes an intramolecular [2+2] cycloaddition with the pendant alkene. The stereochemistry of the final product is often dictated by the geometry of the transition state, which seeks to minimize steric interactions.

G cluster_mech Intramolecular [2+2] Vinylketene Cycloaddition AcylChloride Acyl Chloride (e.g., Geranoyl Chloride) Vinylketene Vinylketene Intermediate AcylChloride->Vinylketene + Et3N - Et3N·HCl TransitionState [2+2] Cycloaddition Transition State Vinylketene->TransitionState Intramolecular Cyclization Product Bicyclo[3.1.1]heptanone (e.g., Methylene-BCHep-one) TransitionState->Product G PC Photocatalyst (PC) [Ir(III)] PC_excited Excited PC* [Ir(III)]* PC->PC_excited hν (Blue LED) PC_excited->PC [Ir(II)] CPA Cyclopropylamine (CPA) CPA_radical CPA Radical Cation CPA->CPA_radical SET Distonic_radical Distonic Radical Cation CPA_radical->Distonic_radical Ring Opening Intermediate BCHep Radical Intermediate Distonic_radical->Intermediate + BCB BCB Bicyclo[1.1.0]butane (BCB) Product Aminobicyclo[3.1.1]heptane Intermediate->Product Back ET from [Ir(II)] + Cyclization

References

Application Notes & Protocols: Bicyclo[3.1.1]heptan-3-one in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Bicyclic Ketone

Bicyclo[3.1.1]heptan-3-one, a bicyclic ketone with a distinctive camphor-like odor, serves as a pivotal building block in modern materials science.[1] Its rigid, strained three-dimensional structure is not merely a synthetic curiosity but a source of unique chemical reactivity and stereochemical control. This guide provides an in-depth exploration of how this versatile scaffold is being leveraged to create next-generation materials, with a particular focus on its applications in medicinal chemistry and advanced polymer synthesis. We will delve into the mechanistic reasoning behind its utility and provide detailed, field-proven protocols for its application.

The inherent ring strain of the bicyclo[3.1.1]heptane system is a key thermodynamic driving force for ring-opening reactions, making it an intriguing monomer for polymer synthesis.[2][3][4] Furthermore, the defined spatial arrangement of its substituents makes it an excellent scaffold for creating bioisosteres—non-classical mimics of aromatic rings that can dramatically improve the pharmacokinetic profiles of drug candidates.[5][6]

Compound Property Value Source
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.156 g/mol [1]
Appearance Colorless liquid[1]
Odor Camphor-like[1]
Boiling Point ~196.3°C at 760 mmHg[7]
Flash Point ~65.5°C[7]
Solubility Soluble in organic solvents[8]

Part 1: Application in Medicinal Chemistry - Escaping Flatland

The concept of "escaping flatland" in drug discovery encourages the use of three-dimensional, F(sp³)-rich molecules to improve properties like solubility, metabolic stability, and binding affinity. The bicyclo[3.1.1]heptane (BCHep) scaffold, derived from precursors like this compound, has emerged as a premier bioisostere for meta-substituted benzene rings.[5][6][9][10]

The geometric arrangement of substituents at the C1 and C5 positions of the BCHep core precisely mimics the 120° bond vectors of a meta-substituted arene.[9][10] This allows for the strategic replacement of flat, aromatic moieties in drug candidates, often leading to enhanced pharmacokinetic profiles without sacrificing biological activity.[6][11] Studies have shown that replacing a phenyl ring with a BCHep scaffold can improve membrane permeability and metabolic stability.[6]

BCHep as a meta-substituted benzene bioisostere.
Protocol 1: Asymmetric Synthesis of a Functionalized Aminobicyclo[3.1.1]heptane

This protocol outlines a novel method for synthesizing functionalized, enantiopure exocyclic amines on the bicyclo[3.1.1]heptane scaffold, a key building block for medicinal chemistry. The strategy employs a chiral sulfinamide auxiliary to direct an asymmetric intramolecular Mannich reaction. This approach is valuable for creating complex chiral amines from this compound derivatives.[11]

Workflow Overview

G start Start with This compound Derivative step1 Step 1: Form Chiral Sulfinamide Intermediate start->step1 step2 Step 2: Intramolecular Mannich Reaction step1->step2 Key Asymmetric Step step3 Step 3: Deprotection of Sulfinyl Group step2->step3 end Final Product: Enantiopure Aminobicyclo[3.1.1]heptane step3->end

Workflow for asymmetric amine synthesis.

Step-by-Step Methodology:

  • Synthesis of the Precursor:

    • Begin with a suitable this compound derivative. Functionalization adjacent to the ketone may be required and can be achieved through standard enolate chemistry. For this protocol, we assume a precursor with an appropriate tether for the intramolecular reaction is available.

  • Formation of the Chiral N-tert-Butanesulfinyl Imine:

    • Rationale: The Ellman's auxiliary (tert-butanesulfinamide) serves as a robust chiral director for the key cyclization step.[11]

    • Procedure: a. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound derivative (1.0 equiv) in anhydrous THF (0.2 M). b. Add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv). c. Add titanium(IV) ethoxide (Ti(OEt)₄) (1.5 equiv) dropwise. d. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone. e. Upon completion, cool the reaction to room temperature and quench by carefully adding an equal volume of saturated aqueous NaHCO₃ solution. f. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. g. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral sulfinamide.

  • Key Step: Asymmetric Intramolecular Mannich Reaction:

    • Rationale: This cyclization establishes the stereochemistry of the exocyclic amine. The choice of base and solvent is critical for diastereoselectivity.

    • Procedure: a. To a flame-dried flask under an inert atmosphere, add the purified sulfinamide (1.0 equiv) and dissolve in anhydrous THF or toluene (0.1 M). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise. d. Stir the reaction at -78 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC. e. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. f. Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. h. Purify via flash chromatography to isolate the cyclized product.

  • Deprotection to Yield the Chiral Amine:

    • Rationale: Acidic cleavage of the N-sulfinyl group provides the final primary amine without racemization.

    • Procedure: a. Dissolve the purified cyclized product (1.0 equiv) in methanol (0.2 M). b. Add a solution of HCl in 1,4-dioxane (e.g., 4 M, 3.0-4.0 equiv). c. Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the sulfinyl group. d. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. e. The resulting solid can be triturated with diethyl ether to afford the pure amine hydrochloride salt.

Part 2: Application in Polymer Chemistry - Crafting Rigid Backbones

The strained ring system of bicyclo[3.1.1]heptane derivatives makes them suitable candidates for Ring-Opening Polymerization (ROP). ROP is a chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, incorporating it into the polymer backbone.[2][3] This process is driven by the release of ring strain, which is a favorable enthalpic change.[2]

Incorporating the rigid bicyclo[3.1.1]heptane unit into a polymer backbone can significantly enhance the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength. While specific protocols for this compound itself are not widely published, its derivatives (e.g., bicyclic lactones or lactams) can be polymerized via cationic or anionic mechanisms.[12]

ROP_Mechanism Initiator Initiator (I⁺) Monomer Bicyclic Monomer (e.g., Lactone derivative) Initiator->Monomer 1. Initiation ActivatedMonomer Activated Monomer [M-I]⁺ Propagation Propagation: Chain Growth ActivatedMonomer->Propagation 2. Ring Opening Polymer Polymer Chain with Rigid Bicyclic Units Propagation->Polymer 3. Monomer Addition

General mechanism for Cationic Ring-Opening Polymerization (CROP).
Protocol 2: Generalized Cationic Ring-Opening Polymerization (CROP) of a Bicyclo[3.1.1]heptane-Derived Lactone

This protocol provides a generalized procedure for the CROP of a hypothetical lactone derived from this compound (e.g., via Baeyer-Villiger oxidation). CROP is initiated by cationic species and is effective for cyclic ethers, esters (lactones), and amines.[13]

Materials & Setup:

  • Monomer: High-purity bicyclo[3.1.1]heptane-derived lactone, dried and stored under inert gas.

  • Initiator: A strong protic acid (e.g., trifluoromethanesulfonic acid, TfOH) or a Lewis acid.

  • Solvent: Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene).

  • Glassware: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (N₂ or Ar). Schlenk line techniques are recommended.[14]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the bicyclo[3.1.1]heptane-lactone monomer in anhydrous dichloromethane to the desired concentration (e.g., 0.5-1.0 M).[14]

    • Ensure the system is under a positive pressure of inert gas.

  • Initiation:

    • Rationale: The initiator generates the cationic species that attacks the carbonyl oxygen of the lactone, initiating the polymerization. The monomer-to-initiator ratio will control the final molecular weight of the polymer.

    • Procedure: a. Prepare a stock solution of the initiator (e.g., TfOH) in anhydrous dichloromethane. b. Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -20 °C) to control the polymerization rate and minimize side reactions. c. Using a gas-tight syringe, rapidly inject the calculated amount of initiator solution into the stirring monomer solution. A typical monomer-to-initiator ratio is between 100:1 and 500:1.

  • Polymerization (Propagation):

    • Allow the reaction to stir at the set temperature. The polymerization of strained bicyclic monomers can be rapid.[12]

    • Monitor the reaction progress by periodically taking aliquots (via a purged syringe) and analyzing them by ¹H NMR (observing the disappearance of monomer peaks) or Gel Permeation Chromatography (GPC) to track the increase in molecular weight.[14]

  • Termination:

    • Rationale: The polymerization is "living" in many cases and must be actively terminated to stop chain growth. A nucleophilic agent is added to quench the cationic chain ends.

    • Procedure: a. Upon reaching the desired conversion or molecular weight, terminate the polymerization by adding a quenching agent, such as a small amount of pre-dried methanol or an amine (e.g., triethylamine).[14] b. Allow the mixture to warm to room temperature.

  • Isolation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.[14]

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any residual monomer and initiator.

    • Dry the final polymer under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Molecular Weight (Mn, Mw) and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).

    • Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

    • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for thermal stability.

References

Application Notes & Protocols: Asymmetric Catalysis Leveraging Bicyclo[3.1.1]heptan-3-one-Derived Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[3.1.1]heptane Scaffold - A Three-Dimensional Bioisostere for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic replacement of planar aromatic rings with saturated, three-dimensional scaffolds has emerged as a powerful tactic to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] While bicyclo[1.1.1]pentanes (BCPs) have been successfully employed as bioisosteres for para-substituted arenes, and bicyclo[2.1.1]hexanes for ortho-substituted systems, the development of accurate geometric mimics for meta-substituted arenes has been a more recent challenge.[2] The bicyclo[3.1.1]heptane (BCHep) core has been identified as a particularly promising bioisostere for meta-substituted benzenes, closely replicating the bond vector angles of a 1,3-disubstituted phenyl ring.[1][3] This unique structural feature has propelled significant research into the synthesis and functionalization of BCHep derivatives.

The chirality inherent in many biologically active molecules necessitates the development of enantioselective synthetic methods. The rigid bicyclo[3.1.1]heptane framework, derived from natural products like pinenes or synthesized de novo, provides an excellent chiral backbone for the design of novel catalysts and ligands for asymmetric transformations. This guide focuses on the application of catalysts derived from bicyclo[3.1.1]heptan-3-one, a key intermediate that allows for diverse functionalization and catalyst design.

The Strategic Importance of Asymmetric Synthesis of Bicyclo[3.1.1]heptanes

The enantiomers of a chiral drug can exhibit vastly different biological activities.[1] Consequently, the development of catalytic asymmetric methods for producing enantioenriched (hetero)bicyclo[n.1.1]alkanes is crucial for their application in drug discovery.[1] Recent breakthroughs have focused on the enantioselective cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs) to construct the BCHep core. These methods often employ chiral Lewis acids or Brønsted acids to control the stereochemical outcome.

Key asymmetric strategies include:

  • Chiral Lewis Acid Catalysis: Systems like chiral Co(II)/PyIPI catalysts have been used for the enantioselective formal (3+3) cycloaddition of BCBs with nitrones to produce hetero-bicyclo[3.1.1]heptanes with excellent yields and enantiomeric excess.[1]

  • Copper-Catalyzed Asymmetric Cycloaddition: An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of BCBs and azomethine ylides furnishes a diverse array of enantioenriched 3-aza-BCHeps with exceptional diastereo- and enantioselectivities.[4]

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been shown to catalyze the enantioselective formal (3+3) cycloaddition of indolyl methanol derivatives with BCBs to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds.[5]

These synthetic advancements provide access to a rich variety of chiral bicyclo[3.1.1]heptane building blocks, which can then be elaborated into sophisticated chiral catalysts.

From Ketone to Catalyst: Derivatization of this compound

The this compound core, particularly those derived from the chiral pool such as (+)-nopinone and its derivatives, serves as a versatile starting material for catalyst synthesis. The ketone functionality is a synthetic handle for a wide range of transformations to introduce catalytically active moieties.

A common strategy involves the elaboration of the ketone into chiral ligands, such as aminodiols, which can then be used in metal-catalyzed asymmetric reactions. For instance, pinane-based aminodiol derivatives have proven to be reliable chiral catalysts in the enantioselective addition of diethylzinc to aldehydes.[6]

Workflow for Catalyst Synthesis from this compound Derivatives

G start This compound (e.g., (+)-Nopinone) step1 Functionalization at C3 (e.g., Aldol, Wittig, etc.) start->step1 Introduce C-C bond step2 Reduction of Ketone (Stereoselective) step1->step2 Create stereocenter step3 Introduction of Amino Group (e.g., Reductive Amination) step2->step3 Add N-donor step4 Formation of Chiral Ligand (e.g., Aminodiol, Diamine) step3->step4 Assemble ligand catalyst Active Chiral Catalyst (Metal Complex or Organocatalyst) step4->catalyst Complexation/Activation

Caption: General workflow for the synthesis of chiral catalysts from a this compound precursor.

Application Protocol: Asymmetric Diethylzinc Addition to Aldehydes using a Pinane-Derived Aminodiol Catalyst

This protocol details the synthesis of a chiral aminodiol ligand from a bicyclo[3.1.1]heptane precursor and its application in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for testing the efficacy of new chiral catalysts.

Part A: Synthesis of the Chiral Aminodiol Ligand

This synthesis is adapted from methodologies for preparing pinane-based chiral tridentate ligands.[6] The starting material is a derivative of the bicyclo[3.1.1]heptane system, which can be prepared from commercially available monoterpenes.[7]

Materials:

  • (1R,2R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-3,2'-oxiran]-2-ol (Can be synthesized from (+)-nopinone)[6]

  • Benzylamine

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Epoxide Ring Opening:

    • To a solution of (1R,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-3,2'-oxiran]-2-ol (1.0 eq) in anhydrous methanol, add benzylamine (2.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (1R,2S,3S,5R)-3-((benzylamino)methyl)-2-(benzyloxy)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol ligand.[6]

    • Characterize the purified ligand by NMR spectroscopy and optical rotation.

Part B: Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • Synthesized chiral aminodiol ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aq. NH₄Cl

  • 1 M HCl

  • Diethyl ether

  • Anhydrous MgSO₄

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Catalyst Formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral aminodiol ligand (0.05 eq) in anhydrous toluene.

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc solution (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Asymmetric Addition:

    • Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion (typically a few hours), quench the reaction by the slow addition of saturated aq. NH₄Cl.

    • Add 1 M HCl and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis:

    • Filter and concentrate the solution to obtain the crude 1-phenyl-1-propanol product.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Data Presentation and Expected Outcomes

The performance of bicyclo[3.1.1]heptane-derived catalysts can be summarized in tabular form to compare their effectiveness across different substrates and reaction conditions.

Table 1: Performance of Pinane-Derived Aminodiol Ligands in the Asymmetric Addition of Et₂Zn to Aldehydes

Ligand N-SubstituentAldehydeYield (%)ee (%)Selectivity
BenzylBenzaldehydeHighModerate(R)
(S)-1-PhenylethylBenzaldehydeHigh>80%(R)
IsopropylBenzaldehydeModerateLow(S)

Data is representative and compiled based on trends observed in the literature.[6]

The N-substituent on the aminodiol ligand has been shown to have a significant impact on the enantioselectivity of the reaction, highlighting the tunability of these catalyst systems.[6]

Mechanistic Considerations

The stereochemical outcome of the reaction is determined by the chiral environment created by the catalyst. In the case of the diethylzinc addition, the chiral aminodiol ligand coordinates to the zinc atom, forming a chiral complex that preferentially binds one face of the aldehyde. The diethylzinc then delivers an ethyl group to the aldehyde from a specific trajectory, leading to the formation of one enantiomer of the product in excess.

G cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Active_Catalyst [Zn(L*)(Et)] Complex Ligand->Active_Catalyst Et2Zn Et₂Zn Et2Zn->Active_Catalyst Transition_State [Zn(L*)(Et)(RCHO)] Transition State Active_Catalyst->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex [Zn(L*)(OCH(Et)R)] Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst + Et₂Zn - Zn(OEt)(OCH(Et)R) Product Chiral Alcohol Product Product_Complex->Product

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[3.1.1]heptan-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Bicyclo[3.1.1]heptan-3-one and its analogs. The unique and highly strained bicyclo[3.1.1]heptane framework presents a fascinating yet formidable challenge in synthetic organic chemistry.[1] Its rigid structure, while offering a desirable scaffold for medicinal chemistry as a bioisostere for meta-substituted arenes, imposes significant steric and electronic constraints that complicate stereocontrol.[2][3][4]

This guide is designed to be a practical resource, moving beyond theoretical discussions to address the specific, real-world challenges you may encounter at the bench. Here, we will dissect common experimental hurdles, provide troubleshooting strategies grounded in mechanistic principles, and offer detailed protocols for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in achieving high stereoselectivity in the synthesis of this compound derivatives?

The primary challenges stem from the inherent structural features of the bicyclo[3.1.1]heptane core:

  • High Ring Strain: The fused cyclobutane and cyclohexane rings create a strained and rigid architecture, which can influence the transition state energies of reactions, sometimes leading to unexpected stereochemical outcomes.[1]

  • Steric Hindrance: The gem-dimethyl bridge in many common starting materials derived from the pinane family, such as (+)-nopinone, creates significant steric bulk. This can direct incoming reagents to the less hindered face of the molecule but can also completely block reactivity at certain positions.

  • Limited Conformational Flexibility: Unlike more flexible ring systems, the bicyclo[3.1.1]heptane skeleton has very few low-energy conformations. This rigidity can make it difficult to achieve the desired orbital overlap for certain stereoselective transformations.

Q2: Which synthetic strategies are most commonly employed to control stereochemistry in this system?

Several successful strategies have been developed, often leveraging the inherent chirality of readily available starting materials:

  • Chiral Pool Synthesis: This is arguably the most common approach, starting from enantiomerically pure natural products like α-pinene or β-pinene.[5] These precursors are converted to chiral ketones such as (+)-nopinone, which then serve as a scaffold for further stereocontrolled modifications.[6]

  • Substrate-Controlled Diastereoselective Reactions: The existing stereocenters and steric bulk of the bicyclo[3.1.1]heptane core are used to direct the stereochemical outcome of subsequent reactions. For example, the reduction of the ketone in nopinone derivatives often proceeds with high diastereoselectivity due to the directing effect of the gem-dimethyl bridge.[7]

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids, can enable enantioselective cycloadditions and other transformations to construct the bicyclic system with high stereocontrol.[8][9]

  • Intramolecular Reactions: Intramolecular cycloadditions, such as photocycloadditions, can be effective in establishing the bicyclo[3.1.1]heptane framework with defined stereochemistry.[10]

Q3: How does the choice of starting material (e.g., α-pinene vs. nopinone) impact the stereochemical outcome?

The choice of starting material is critical as it often dictates the absolute stereochemistry of the final product.

  • α-Pinene: A versatile starting material that can be converted to various functionalized bicyclo[3.1.1]heptane derivatives. For instance, it can be used to prepare isopinocarveol, which can then undergo stereoselective aminohydroxylation.[11][12]

  • Nopinone: Commercially available in both enantiomeric forms, nopinone is a common starting point for diastereoselective reactions at the C2 and C4 positions. The ketone functionality provides a handle for a wide range of transformations, including alkylations and reductions.[6][7] The stereochemistry of these reactions is heavily influenced by the existing ring structure.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of the this compound Carbonyl

Scenario: You are reducing a substituted this compound (e.g., a derivative of nopinone) and obtaining a mixture of diastereomeric alcohols with low selectivity.

Potential Causes & Solutions:

  • Choice of Reducing Agent: The size and mechanism of the reducing agent are paramount.

    • Small Hydride Donors (e.g., NaBH₄): These reagents may have less facial selectivity, leading to mixtures of axial and equatorial attack.

    • Bulky Reducing Agents (e.g., L-Selectride®): These reagents will preferentially attack from the less sterically hindered face, often leading to higher diastereoselectivity.

    • Chelation-Controlled Reductions: If there is a nearby chelating group, using reagents like NaBH₄ in the presence of CeCl₃ (Luche reduction) can significantly enhance diastereoselectivity by forming a rigid chelate that blocks one face of the carbonyl.[6]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can increase the energy difference between the diastereomeric transition states, thereby favoring the formation of one diastereomer.

Troubleshooting Workflow:

Deuteration_Pathway Nopinone (1R)-Nopinone Enolate Deuterated Enolate Nopinone->Enolate NaOD, D2O, 90°C Deuterated_Ketone (1R)-Nopinone-3,3-d2 Deuterated_Ketone->Enolate LDA, -78°C Enolate->Deuterated_Ketone D2O Quench Enol_Triflate Deuterated Enol Triflate Enolate->Enol_Triflate Comins' Reagent Side_Products Side Products Enolate->Side_Products Prolonged Heating / Excess Base

References

Technical Support Center: Purification Strategies for Bicyclo[3.1.1]heptan-3-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Bicyclo[3.1.1]heptan-3-one isomers. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile chiral building blocks. The rigid bicyclic structure of these ketones, such as nopinone and its derivatives, makes them valuable synthons in the stereoselective synthesis of complex molecules and pharmaceuticals. However, this same structural complexity presents unique purification challenges, particularly in the separation of closely related stereoisomers.

This document provides practical, in-depth solutions to common issues encountered during purification, moving from frequently asked questions to detailed troubleshooting guides for complex isomer separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized from pinenes?

A: When synthesizing this compound (such as nopinone from β-pinene), the crude product typically contains several types of impurities. These include unreacted starting material (e.g., β-pinene), oxidation byproducts from the cleavage of the C=C bond, and residual reagents like manganese dioxide (if using KMnO₄) or solvents. Depending on the reaction conditions, over-oxidation or rearrangement products may also be present.

Q2: How can I perform a quick purity check of my sample before committing to large-scale purification?

A: For a rapid assessment, Thin-Layer Chromatography (TLC) is invaluable. It helps visualize the number of components and provides a starting point for developing a column chromatography method. For volatile isomers like nopinone, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. It provides excellent separation of isomers and gives a clear percentage purity, while also identifying the mass of each component.

Q3: My crude product is a dark oil, likely due to manganese dioxide from a permanganate oxidation. How can I clean this up before chromatography?

A: Before chromatographic purification, it's crucial to remove inorganic residues and colored impurities. A standard workup protocol involves dissolving the crude product in a suitable organic solvent (like ethyl acetate) and washing it sequentially. A wash with a 5% sodium sulfite or sodium bisulfite solution will reduce any excess oxidant and help dissolve manganese salts. This is followed by washes with water and saturated brine to remove water-soluble impurities. Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation is a critical final step.

Q4: What is the fundamental difference between purifying diastereomers and enantiomers of this compound?

A: Diastereomers (e.g., cis and trans isomers) have different physical properties, such as polarity, boiling point, and solubility. Therefore, they can be separated using standard achiral chromatographic techniques like flash column chromatography on silica gel. Enantiomers, however, are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in Chiral Chromatography (HPLC or SFC) or by forming diastereomeric derivatives that can then be separated by standard methods.

Troubleshooting & In-Depth Guides

This section addresses more complex separation challenges in a question-and-answer format, providing the underlying principles for each recommended action.

Scenario 1: Separating Diastereomers (e.g., cis-Pinocamphone vs. trans-Pinocamphone)

Q: I am struggling to separate the cis and trans diastereomers of my this compound derivative. My spots are nearly overlapping on TLC, even with various hexane/ethyl acetate ratios. What can I do?

A: This is a common challenge due to the subtle polarity differences between diastereomers. When standard solvent systems fail, a systematic approach to method development is required.

Causality & Solution: The separation on silica gel is governed by the differential adsorption of isomers to the polar stationary phase. If the polarity difference is minimal, you need to enhance the interaction differences.

  • Systematic TLC Solvent Screening: Do not limit yourself to hexane/ethyl acetate. Test a matrix of solvents with different properties. A good starting point is to replace one of the solvents with another of a different class. For example:

    • Replace Hexane (non-polar) with Toluene (provides π-π interactions).

    • Replace Ethyl Acetate (polar, hydrogen bond acceptor) with Dichloromethane (dipolar) or Diethyl Ether. The goal is to find a solvent system that gives a target Rf value of approximately 0.35 for the desired compound and maximizes the ΔRf (the difference in Rf values) between the two isomers.

  • Consider a Different Stationary Phase: Silica gel is slightly acidic. If your compounds are sensitive or if separation fails, consider using neutral or basic alumina. The different surface chemistry can alter the elution order and improve separation.

  • Optimize Column Chromatography Technique:

    • Use a Higher Resolution Column: A longer, narrower column provides more theoretical plates and better separation.

    • Dry Loading: For compounds with poor solubility in the starting mobile phase, or to achieve the sharpest possible bands, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. This prevents band broadening.

    • Run a Shallow Gradient: Instead of an isocratic (single solvent mixture) elution, a very shallow gradient (e.g., from 2% to 10% ethyl acetate in hexanes over many column volumes) can effectively resolve closely eluting compounds.

Below is a decision workflow for tackling a difficult diastereomeric separation.

G start Crude Diastereomeric Mixture tlc_dev Develop TLC in Hex/EtOAc start->tlc_dev check_sep Is ΔRf > 0.1? tlc_dev->check_sep run_column Run Flash Column Chromatography check_sep->run_column Yes solvent_screen Screen Alternative Solvents (e.g., Toluene/EtOAc, DCM/Hex) check_sep->solvent_screen No end Pure Diastereomers run_column->end check_screen Improved ΔRf? solvent_screen->check_screen check_screen->run_column Yes change_adsorbent Try Different Adsorbent (e.g., Alumina) check_screen->change_adsorbent No change_adsorbent->tlc_dev

Caption: Decision tree for diastereomer separation.

Scenario 2: Resolving Enantiomers of a Chiral Bicyclic Ketone

Q: I have a racemic mixture of a this compound derivative. What is the most efficient method to separate the enantiomers for pharmacological testing?

A: For enantiomer resolution, you must use a chiral technique. While derivatization or classical resolution via diastereomeric crystallization are options, modern chiral chromatography is far more efficient and broadly applicable. Supercritical Fluid Chromatography (SFC) is now a leading technique for this purpose.

Causality & Solution: Chiral separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are exceptionally effective for a wide range of compounds.

Why Chiral SFC is Often Superior: Supercritical Fluid Chromatography (SFC) uses CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This leads to several key advantages over traditional High-Performance Liquid Chromatography (HPLC):

  • Speed: Separations are typically 3-5 times faster than on HPLC.

  • Efficiency: Higher flow rates can be used without a significant loss in resolution.

  • Green Chemistry: It drastically reduces the consumption of toxic organic solvents.

  • Recovery: Post-collection, the CO₂ evaporates, leaving the purified compound in a small amount of co-solvent, which simplifies sample recovery. This is especially beneficial for volatile compounds.

FeatureChiral SFCChiral HPLC (Normal Phase)
Primary Mobile Phase Supercritical CO₂Non-polar solvents (Hexane, Heptane)
Typical Co-Solvent Alcohols (Methanol, Ethanol)Alcohols (Isopropanol, Ethanol)
Separation Speed Very Fast (typically <10 min)Moderate to Slow
Solvent Consumption LowHigh
Environmental Impact Low ("Green")High (toxic, flammable solvents)
Sample Recovery Simple and fastRequires evaporation of large solvent volumes
Best For High-throughput screening, preparative purificationEstablished methods, compounds not soluble in SFC mobile phases

Workflow for Chiral SFC Method Development: A logical workflow is essential for efficiently finding the right separation conditions.

G start Racemic Sample screen_cols Screen 4-6 Different Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose based) start->screen_cols screen_solvs Use Standard Gradient (e.g., 5-40% Methanol in CO2) screen_cols->screen_solvs check_res Any Separation Observed? screen_solvs->check_res optimize Select Best CSP/Solvent Pair and Optimize Gradient/Flow Rate check_res->optimize Yes no_sep Try Different Co-solvents (Ethanol, Isopropanol) or Additives (e.g., water) check_res->no_sep No scale_up Scale Up to Preparative Column optimize->scale_up pure_enantiomers Collect Pure Enantiomers scale_up->pure_enantiomers no_sep->screen_cols

Caption: Workflow for Chiral SFC Method Development.

Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography for Diastereomer Separation

This protocol assumes you have identified a suitable solvent system via TLC (e.g., 95:5 Hexane:Ethyl Acetate) where your two diastereomers have Rf values of ~0.4 and ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel weight of 30-50 times the weight of your crude sample).

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a small layer (~0.5 cm) of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (hexane). Stir to remove air bubbles.

    • Pour the slurry into the column. Tap the column gently to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dissolve your crude mixture (~1g) in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully pipette the sample solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Allow the sample to absorb completely into the silica.

  • Elution:

    • Carefully add the eluent (95:5 Hexane:EtOAc) to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes. The less polar isomer (higher Rf) will elute first.

  • Analysis:

    • Spot every few fractions on a TLC plate alongside your starting material to track the separation.

    • Combine the fractions that contain only the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Chiral SFC Method Screening for Enantiomer Resolution

This protocol outlines a general screening approach on an analytical SFC system.

  • Sample Preparation:

    • Prepare a solution of your racemic sample at approximately 1 mg/mL in a suitable alcohol, such as methanol or ethanol. Ensure the sample is fully dissolved.

  • Instrument Setup & Column Screening:

    • Equip the SFC system with a column switcher containing several different chiral columns. A standard screening set might include columns with amylose and cellulose backbones with different phenylcarbamate derivatives.

    • Set the column temperature (e.g., 40 °C) and back pressure regulator (e.g., 150 bar).

  • Screening Method:

    • Mobile Phase A: CO₂

    • Mobile Phase B: Methanol

    • Flow Rate: 3 mL/min

    • Gradient: Start with a fast gradient for screening, for example:

      • 0-1 min: 5% B

      • 1-7 min: Ramp from 5% to 40% B

      • 7-8 min: Hold at 40% B

      • 8-10 min: Re-equilibrate at 5% B

    • Detection: UV detector set to an appropriate wavelength for your compound.

  • Execution and Analysis:

    • Inject the sample onto each column sequentially using the screening method.

    • Analyze the resulting chromatograms. Look for any peak splitting, which indicates partial or full separation of the enantiomers.

    • The best "hit" is the column/co-solvent combination that provides the highest resolution (Rₛ) between the two enantiomeric peaks.

  • Optimization:

    • Once a promising column is identified, optimize the separation by adjusting the gradient slope, temperature, or by switching the co-solvent (e.g., to ethanol or isopropanol), which can sometimes dramatically alter selectivity. Once optimized, this analytical method can be scaled up to a preparative SFC system for bulk purification.

Technical Support Center: Optimization of Bicyclo[3.1.1]heptan-3-one (Nopinone) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bicyclo[3.1.1]heptan-3-one, commonly known as nopinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reactions effectively.

Nopinone is a valuable chiral building block and a key intermediate in the synthesis of various natural products, pharmaceuticals, and ligands.[1] In recent years, the bicyclo[3.1.1]heptane scaffold has gained significant attention as a bioisostere for meta-substituted arenes, offering a three-dimensional alternative that can improve the physicochemical and pharmacokinetic properties of drug candidates.[2][3]

The most prevalent synthetic route to nopinone is the oxidative cleavage of the exocyclic double bond of β-pinene, a renewable monoterpene.[1] While seemingly straightforward, this oxidation can be plagued by issues of low yield, poor selectivity, and difficult purifications. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing nopinone from β-pinene?

The two most common and well-documented methods are oxidation with potassium permanganate (KMnO₄) and ozonolysis.[1]

  • Potassium Permanganate (KMnO₄) Oxidation: This is a widely used method due to its operational simplicity, use of a relatively inexpensive oxidant, and often high conversion rates.[4] The reaction can be performed in a solvent like acetone or under solvent-free mechanochemical conditions.[4][5]

  • Ozonolysis: This classic method involves bubbling ozone through a solution of β-pinene, followed by a reductive workup.[1] It follows the Criegee mechanism and can be very effective, though it requires specialized equipment (an ozone generator) and careful handling of potentially explosive ozonide intermediates.[6]

Q2: Why is β-pinene the standard starting material?

β-Pinene is an abundant, naturally occurring terpene, making it a readily available and cost-effective renewable feedstock. Its bicyclic structure provides the direct carbon skeleton required for nopinone, with the exocyclic double bond being the specific site for oxidative cleavage.

Q3: In the KMnO₄ method, what is the specific role of each component?

Understanding the function of each reagent is critical for optimization:

  • β-Pinene: The substrate containing the C=C bond to be cleaved.

  • Potassium Permanganate (KMnO₄): The strong oxidizing agent that cleaves the double bond. The stoichiometry of KMnO₄ to β-pinene is one of the most critical parameters influencing both yield and selectivity.[7]

  • Solvent (e.g., Acetone): Solubilizes the reactants and helps to control the reaction temperature. However, solvent-free methods have been developed to improve the greenness and efficiency of the synthesis.[4][5]

  • Acid (e.g., H₂SO₄): Can act as a catalyst, increasing the reaction rate and allowing for a reduction in the amount of oxidant and other additives needed.[7][8]

  • Phase-Transfer Catalyst/Surfactant: In biphasic systems, a surfactant can improve the interaction between the aqueous oxidant and the organic substrate, leading to higher conversion and selectivity.[4]

  • Grinding Auxiliary (e.g., Al₂O₃): In solvent-free mechanochemical reactions, an auxiliary agent like alumina helps to disperse the reactants and absorb heat generated during milling.[5][7]

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low Reaction Yield

Q: My nopinone yield is significantly lower than reported in the literature. What are the most common causes and how can I fix them?

A: Low yields often stem from suboptimal reaction conditions or reagent quality. A systematic review of your setup is the first step. [9]

  • Cause 1: Incorrect Oxidant Stoichiometry.

    • Explanation: An insufficient amount of KMnO₄ will lead to incomplete conversion of the starting material. Conversely, a large excess can promote over-oxidation and other side reactions, consuming the desired product. The molar ratio of β-pinene to KMnO₄ is critical, with optimal ratios often falling between 1:2 and 1:3.[4][5][7]

    • Solution: Carefully titrate the molar ratio of KMnO₄ in a series of small-scale experiments to find the optimal balance for your specific conditions. Refer to the data table below for starting points.

  • Cause 2: Poor Temperature Control.

    • Explanation: The oxidation of β-pinene is an exothermic reaction. If the heat is not dissipated effectively, localized "hot spots" can form, leading to undesired side reactions and decomposition of the product.[9] Many protocols recommend maintaining a temperature between 20-30°C.[4]

    • Solution: Use an ice bath to maintain a stable temperature, especially during the addition of KMnO₄. Add the oxidant slowly and in small portions to control the rate of heat generation.

  • Cause 3: Inadequate Mixing.

    • Explanation: In heterogeneous reaction mixtures (e.g., solid KMnO₄ in an organic solvent), efficient mixing is crucial to ensure the reactants come into contact. Poor agitation can lead to a sluggish and incomplete reaction.

    • Solution: Use a high-torque mechanical stirrer. In solvent-free ball milling, ensure the vial size and ball-to-sample ratio are appropriate for efficient energy transfer.

  • Cause 4: Impure Starting Materials.

    • Explanation: The purity of your β-pinene is paramount. Impurities from the source or degradation over time can interfere with the reaction or introduce competing side reactions.[9]

    • Solution: Verify the purity of β-pinene using GC-MS or NMR before use. If necessary, purify it by distillation.

Problem Area 2: Product Impurity & Side Reactions

Q: My purified nopinone shows significant impurities by GC/NMR. What are these byproducts and how can I prevent them?

A: Impurities typically arise from incomplete reaction or over-oxidation. Controlling the reaction selectivity is key.

  • Common Impurity 1: Unreacted β-Pinene.

    • Explanation: This indicates an incomplete reaction. The causes are often the same as those for low yield (insufficient oxidant, poor mixing, low temperature).

    • Solution: Increase the reaction time or slightly increase the molar equivalents of KMnO₄. Ensure vigorous stirring.

  • Common Impurity 2: Over-oxidation Products.

    • Explanation: Nopinone itself can be further oxidized under harsh conditions, leading to dicarboxylic acids or other cleavage products. This is exacerbated by excess oxidant and high temperatures.

    • Solution: Strictly control the oxidant stoichiometry and reaction temperature. Adding the oxidant portion-wise can help maintain a low instantaneous concentration, minimizing over-oxidation.

  • Work-up and Purification Issues:

    • Explanation: The work-up is critical for removing inorganic byproducts and quenching the reaction. Manganese dioxide (MnO₂), a byproduct of the KMnO₄ reaction, must be thoroughly removed. Excess permanganate must be quenched to prevent further oxidation during extraction.

    • Solution: After the reaction, quench any remaining purple KMnO₄ with a sodium sulfite (Na₂SO₃) solution until the mixture is colorless or brown (indicating MnO₂).[4] Filter the MnO₂ solids carefully. Thoroughly wash the organic extract with water and brine to remove any remaining inorganic salts before drying and solvent removal.[4]

Optimized Experimental Protocols

Protocol 1: Optimized Potassium Permanganate Oxidation

This protocol is based on a high-selectivity method described in the patent literature.[4]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve β-pinene (1.0 eq) in acetone. Add the selected acid (e.g., 0.05 eq) and surfactant (e.g., 0.05 eq). Cool the mixture to 20°C in a water bath.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄, 2.5-3.0 eq) in small portions over 1-2 hours, ensuring the temperature does not exceed 30°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours after the final addition of KMnO₄. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, add a 5% aqueous solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate disappears, leaving a brown precipitate of MnO₂.

  • Purification: Filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the filter cake with acetone. Combine the filtrates and remove the acetone using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nopinone.

  • Final Purification: The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This environmentally friendly protocol is adapted from work by Stolle et al.[5]

  • Reaction Setup: To a ball mill grinding jar, add alumina (Al₂O₃), potassium permanganate (KMnO₄, 3.0 eq), and β-pinene (1.0 eq).

  • Milling: Mill the mixture at room temperature for 10-15 minutes. The reaction is typically rapid.

  • Extraction: Transfer the solid mixture from the jar into a flask. Extract the product by stirring with diethyl ether or ethyl acetate for 15 minutes.

  • Purification: Filter the mixture to remove the solids (Al₂O₃ and MnO₂). Wash the filtrate with a 5% Na₂SO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford nopinone.

Data Summary: Comparison of Reaction Conditions

ParameterMethod A (Standard)Method B (Acid/Surfactant)[4]Method C (Solvent-Free)[5]
Starting Material β-Pineneβ-Pineneβ-Pinene
Oxidant KMnO₄KMnO₄KMnO₄
Molar Ratio (Pinene:KMnO₄) 1 : 31 : 2.51 : 3
Solvent AcetoneAcetoneNone (Al₂O₃ auxiliary)
Catalyst/Additive NoneAcid + SurfactantNone
Temperature (°C) 20–3020–30Ambient (Milling)
Time ~5 h1–4 h10 min
Typical Yield ~89%>90%~95%
Key Advantage Simple setupHigh selectivity, shorter timeVery fast, no solvent

Visualization of Reaction Pathway

The following diagram illustrates the key steps and considerations in the KMnO₄-mediated synthesis of nopinone.

G cluster_start Reactants cluster_reaction Reaction Control cluster_intermediate Intermediate Stage cluster_products Products & Byproducts b_pinene β-Pinene diol Intermediate Diol (Unstable) b_pinene->diol Oxidation kmno4 KMnO₄ kmno4->diol conditions Key Parameters: - Temperature (20-30°C) - Stoichiometry (1:3) - Vigorous Mixing - Solvent/Catalyst nopinone This compound (Nopinone) diol->nopinone Oxidative Cleavage mno2 MnO₂ (precipitate) diol->mno2 side_products Side Products (Over-oxidation) nopinone->side_products Excess KMnO₄ High Temp.

Caption: Key control points in the KMnO₄ oxidation of β-pinene.

References

"byproduct formation in the synthesis of Bicyclo[3.1.1]heptan-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Bicyclo[3.1.1]heptan-3-one and its stereoisomers (Pinocamphone and Isopinocamphone). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve high-purity products.

I. Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route to this compound begins with the readily available chiral starting material, α-pinene. The synthesis is a two-step process:

  • Stereoselective Hydroboration-Oxidation: α-Pinene is converted to an intermediate alcohol, Isopinocampheol.

  • Oxidation: The secondary alcohol, Isopinocampheol, is oxidized to the target ketone, Isopinocamphone.

This guide will focus on troubleshooting issues arising from this primary pathway.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydroboration-Oxidation cluster_step2 Step 2: Oxidation cluster_product Target Product start α-Pinene proc1 1. BH₃-THF 2. H₂O₂, NaOH start->proc1 Anti-Markovnikov Syn-addition node_intermediate Isopinocampheol (Alcohol Intermediate) proc1->node_intermediate Forms Isopinocampheol proc2 Oxidizing Agent (e.g., PDC, PCC) end_product This compound (Isopinocamphone) proc2->end_product Forms Ketone node_intermediate->proc2

Caption: High-level workflow for the synthesis of this compound from α-pinene.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: Low Yield in Step 1 (Hydroboration-Oxidation)

Question: I am getting a low yield of Isopinocampheol from the hydroboration of α-pinene. My post-reaction mixture still contains a significant amount of starting material. What's going wrong?

Answer:

This is a common issue often related to the quality of the borane reagent or reaction conditions.

  • Causality - The Role of Borane: Borane (BH₃) is a reactive species. It is often used as a complex with tetrahydrofuran (BH₃-THF) to stabilize it. If this reagent has degraded due to improper storage (exposure to moisture or air), its effective concentration will be low, leading to incomplete reaction. Borane can also exist as a dimer, diborane (B₂H₆), which needs to dissociate to react.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of BH₃-THF or titrate an older bottle to determine its molarity. Anhydrous conditions are critical; ensure your THF is dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The initial addition of borane to the alkene is typically performed at 0 °C to control the reaction rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature ensures it goes to completion.[2]

    • Stoichiometry: While one mole of BH₃ can react with three moles of alkene, using a slight excess of the borane reagent can help drive the reaction to completion, especially if the alkene has some impurities.

FAQ 2: Unexpected Stereoisomer Formation (Pinocamphone as a Byproduct)

Question: My final product is a mixture of two isomers, Isopinocamphone (cis) and Pinocamphone (trans). I thought the hydroboration was highly stereoselective. Why am I getting the trans isomer?

Answer:

You are correct that the hydroboration-oxidation of α-pinene is highly stereoselective, yielding almost exclusively Isopinocampheol due to steric hindrance.[3][4] The formation of the undesired Pinocamphone isomer is not a failure of Step 1, but rather a result of epimerization at the carbon adjacent to the carbonyl group (C2) after the oxidation step.

  • Mechanism of Epimerization: The α-proton at the C2 position is acidic. In the presence of a base, this proton can be removed to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the thermodynamically more stable trans isomer (Pinocamphone) and the kinetically formed cis isomer (Isopinocamphone).[5][6]

Epimerization Isopinocamphone Isopinocamphone (cis) (Kinetic Product) Enolate Planar Enolate Intermediate Isopinocamphone->Enolate + Base (e.g., OH⁻) - H⁺ Enolate->Isopinocamphone + H⁺ Pinocamphone Pinocamphone (trans) (Thermodynamic Product) Enolate->Pinocamphone + H⁺ Pinocamphone->Enolate + Base (e.g., OH⁻) - H⁺

Caption: Base-catalyzed epimerization of Isopinocamphone to Pinocamphone via an enolate intermediate.

  • Troubleshooting & Prevention:

    • Avoid Basic Workups: After the oxidation step, avoid washing the organic layer with basic solutions (e.g., sodium bicarbonate or carbonate) if stereochemical purity is paramount. Use a neutral wash (water, brine) instead.

    • Choice of Oxidant: Milder, non-basic oxidizing agents are preferred. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are generally used in a non-aqueous solvent like dichloromethane (DCM) and are less likely to cause epimerization than aqueous, basic permanganate oxidations.[7]

    • Purification Conditions: Be mindful of the pH during purification. If using silica gel chromatography, standard silica is slightly acidic and generally safe. Avoid basic alumina.

FAQ 3: My NMR shows unreacted alcohol, but the TLC shows full conversion.

Question: My TLC plate (stained with permanganate) showed that all the Isopinocampheol was consumed. However, the ¹H NMR of my crude product clearly shows peaks corresponding to the starting alcohol. What happened?

Answer:

This is a classic case of an incomplete reaction masked by the limitations of TLC visualization.

  • Causality - The Problem with Over-oxidation: Chromium(VI) reagents like PDC or PCC are powerful oxidants.[8] If the reaction is not carefully monitored or if an excess of the oxidant is used, a small amount of the desired ketone product can be susceptible to further, slower side reactions. While the strained bicyclic system is relatively robust, harsh conditions can potentially lead to C-C bond cleavage or other uncharacterized degradation pathways. These minor degradation products may have different polarity and Rƒ values on TLC, making it appear as though the main ketone spot is the only product.

  • Causality - TLC vs. NMR: TLC is a qualitative technique. A strong oxidizing agent like permanganate will react with both the alcohol (disappearing spot) and the ketone (new spot), but it may not clearly distinguish between the ketone and other minor, non-alcoholic byproducts. NMR, on the other hand, is quantitative and will show the true ratio of all proton-containing species, including any unreacted alcohol.

  • Troubleshooting Steps:

    • Stoichiometry of Oxidant: Use a carefully measured amount of the oxidizing agent, typically 1.5 to 2.0 equivalents for a secondary alcohol, to minimize over-oxidation.[7]

    • Monitor by a Different Method: If possible, monitor the reaction by GC-MS or LC-MS for a more accurate assessment of conversion.[9]

    • Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Once conversion of the alcohol has stalled (as monitored by a reliable method), work up the reaction. Most oxidations with PCC/PDC are run at room temperature. Avoid heating unless a specific protocol requires it.

III. Experimental Protocols & Data

Protocol 1: Synthesis of (+)-Isopinocampheol from (-)-α-Pinene

This protocol is adapted from established hydroboration-oxidation procedures.[10]

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (-)-α-pinene (13.6 g, 100 mmol) and 50 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Slowly add 1.0 M BH₃-THF complex (55 mL, 55 mmol) dropwise via a syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Oxidation: Cool the flask back to 0 °C. Cautiously and slowly add 30 mL of water to quench excess borane. Follow this with the slow, dropwise addition of 3 M aqueous NaOH (20 mL), and then 30% aqueous H₂O₂ (20 mL), ensuring the internal temperature does not exceed 40 °C.

  • Workup: Stir the mixture at room temperature for 2 hours. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from hexane to yield (+)-Isopinocampheol as a white solid.

Parameter Expected Value Common Pitfall
Yield 85-95%Low yield due to degraded BH₃-THF.
Purity (GC) >97%Contamination with unreacted α-pinene.
Melting Point 55-57 °CBroad melting range indicates impurities.
Optical Rotation [α]D ≈ +30° (c=1, EtOH)Incorrect enantiomer of α-pinene used.
Protocol 2: Oxidation of (+)-Isopinocampheol to (-)-Isopinocamphone

This protocol uses Pyridinium Dichromate (PDC), a milder chromium(VI) reagent.[7][11]

  • Setup: To a 250 mL round-bottom flask, add a solution of (+)-Isopinocampheol (7.7 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Add Pyridinium Dichromate (PDC) (28.2 g, 75 mmol) in one portion. Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, dilute the mixture with 100 mL of diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with more diethyl ether.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield (-)-Isopinocamphone as a colorless liquid.

Parameter Expected Value Common Pitfall
Yield 80-90%Incomplete reaction leaving starting alcohol.
Purity (GC) >98%Contamination with Pinocamphone due to basic workup.
Appearance Colorless liquidDark color indicates chromium impurities; requires better filtration.
Optical Rotation [α]D ≈ -11° (neat)Racemization/epimerization leads to lower optical rotation.

IV. References

  • BenchChem. (n.d.). The Historical Discovery and Isolation of Pinocampheol: A Technical Guide. Retrieved from a valid URL providing this information.

  • ResearchGate. (n.d.). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Retrieved from a valid URL providing this information.

  • Chemistry LibreTexts. (2020, November 23). 11.11: Hydroboration–Oxidation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Metabolism and mode of action of cis - and trans -3-pinanones (the active ingredients of hyssop oil). Retrieved from a valid URL providing this information.

  • ResearchGate. (2008). Synthesis of (-)-isopinocamphone. Retrieved from a valid URL providing this information.

  • Chemistry LibreTexts. (2024, April 1). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Retrieved from --INVALID-LINK--

  • Filo. (2023, May 3). Hydroboration-oxidation of α-pinene (page 235), like catalytic hydro... Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from a valid URL providing this information.

  • Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from --INVALID-LINK--

  • ResearchGate. (1999). Kinetic Isotope Effects in the Chromium(VI) Oxidation of Bicyclic Alcohols. Retrieved from a valid URL providing this information.

  • Chemistry Notes. (n.d.). Chromic acid oxidation: Mechanism and examples. Retrieved from --INVALID-LINK--

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Oxidation by Chromic Acid. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from a valid URL providing this information.

  • ResearchGate. (n.d.). Reaction mechanism of the cyclization with epimerization of 9. Retrieved from a valid URL providing this information.

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from --INVALID-LINK--

  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. Retrieved from a valid URL providing this information.

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Considerations for the Production of Bicyclo[3.1.1]heptan-3-one (Nopinone)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Bicyclo[3.1.1]heptan-3-one, commonly known as nopinone. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable chiral intermediate from the laboratory bench to pilot or industrial scale.[1][2][3] We will delve into common challenges, provide practical troubleshooting advice, and present standardized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of nopinone, focusing on the most prevalent industrial methods.

Q1: What are the primary synthetic routes for producing nopinone on a large scale?

A1: The most common and economically viable route to nopinone is the oxidative cleavage of the exocyclic double bond of β-pinene, a renewable monoterpene.[1][4] The two principal oxidation methods employed are:

  • Ozonolysis: This is a highly selective method that involves bubbling ozone through a solution of β-pinene, followed by a reductive workup to yield nopinone.[1] While efficient, it carries significant safety considerations for scale-up.[5][6]

  • Potassium Permanganate (KMnO₄) Oxidation: This method uses a strong, readily available oxidant.[1][7] Recent advancements have focused on improving the reaction conditions to enhance yield and selectivity while minimizing reaction times and environmental impact.[4][7][8]

Other oxidants like sodium periodate, hydrogen peroxide, and osmium tetroxide have been explored but are generally less favored for large-scale production due to cost, toxicity, or generation of stoichiometric waste.[1][9]

Q2: What are the critical safety hazards associated with scaling up nopinone synthesis, particularly via ozonolysis?

A2: Ozonolysis is an underutilized reaction in industry primarily due to safety concerns.[5][10][6] The key hazards are:

  • Handling Gaseous Ozone: Ozone is a toxic and highly reactive gas. Generating and handling it safely requires specialized equipment and monitoring.

  • Formation of Explosive Intermediates: The ozonolysis mechanism proceeds through primary ozonides and Criegee intermediates, which can be unstable and potentially explosive, especially if allowed to accumulate in large batch reactors.[5][10][6][11]

  • Exothermic Reaction: The reaction is highly exothermic. Inadequate heat dissipation in a large reactor can lead to a thermal runaway, accelerating the decomposition of unstable intermediates.

Q3: How can the safety risks of ozonolysis be mitigated during scale-up?

A3: The most effective modern strategy for mitigating ozonolysis risks is the adoption of continuous flow chemistry .[5][6][11] Flow reactors offer an inherently safer process because they operate with a very small reaction volume at any given moment.[5][10][6] This provides several advantages:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control, preventing dangerous temperature spikes.[11]

  • Minimized Accumulation of Hazardous Intermediates: The small internal volume ensures that only a tiny quantity of any unstable ozonides exists at one time, drastically reducing the potential for a dangerous event.

  • Controlled Stoichiometry: Reagents are mixed continuously at the point of reaction, allowing for precise stoichiometric control and minimizing excess ozone.

A thorough risk assessment and calorimetric study are essential before any scale-up operation to understand the reaction's thermal profile.[9]

Q4: What are the main challenges when using potassium permanganate for nopinone synthesis at scale?

A4: While avoiding the hazards of ozone, the KMnO₄ route presents its own set of challenges:

  • Stoichiometry and Byproduct Formation: The reaction requires careful control of the molar ratio of β-pinene to KMnO₄. An excess of oxidant can lead to over-oxidation and lower selectivity for nopinone.[7][8]

  • Mass Transfer: The reaction is often multiphasic (solid KMnO₄, liquid β-pinene, solvent). Ensuring efficient mixing is critical for achieving high conversion and preventing localized "hot spots."

  • Workup and Purification: The reaction produces a large amount of manganese dioxide (MnO₂) sludge, which must be filtered and disposed of. The product workup involves quenching unreacted permanganate (e.g., with sodium sulfite), extraction, and washing, which can be cumbersome at a large scale.[7]

  • Solvent Use: While solvent-free methods using ball milling have been developed at the lab scale, larger-scale reactions typically use solvents like acetone, which adds to cost and waste streams.[4][7]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of nopinone production.

Issue 1: Low Yield or Incomplete Conversion
Symptom Potential Cause (Ozonolysis) Recommended Action (Ozonolysis) Potential Cause (KMnO₄ Oxidation) Recommended Action (KMnO₄ Oxidation)
Starting material (β-pinene) remains after reaction. 1. Insufficient Ozone Delivery: Ozone generator malfunction or inefficient gas dispersion. 2. Low Ozone Solubility: Reaction temperature is too high, reducing ozone solubility.[11] 3. Short Residence Time (Flow): Flow rate is too high for the reactor volume.[11]1. Verify ozone generator output and ensure efficient sparging/mixing. 2. Lower the reaction temperature (typically 0 to 5 °C) to increase ozone saturation.[11] 3. Decrease the flow rate to increase residence time. Monitor conversion by in-line analytics (e.g., FTIR) if possible.1. Poor Mass Transfer: Inefficient mixing of the heterogeneous mixture. 2. Insufficient Oxidant: Molar ratio of KMnO₄ to β-pinene is too low.[8] 3. Short Reaction Time: The reaction has not been allowed to proceed to completion.[7]1. Increase agitation speed; consider using a phase-transfer catalyst to improve reactant interaction.[7] 2. Increase the molar equivalents of KMnO₄ incrementally. Perform lab-scale optimization first. 3. Extend the reaction time and monitor progress via GC analysis of aliquots.
Issue 2: Poor Selectivity / High Levels of Byproducts
Symptom Potential Cause (Ozonolysis) Recommended Action (Ozonolysis) Potential Cause (KMnO₄ Oxidation) Recommended Action (KMnO₄ Oxidation)
Significant peaks other than nopinone observed in GC/NMR. 1. Over-oxidation: Oxidative workup conditions are too harsh or prolonged. 2. Side Reactions from Criegee Intermediates: Inappropriate solvent or temperature leading to undesired rearrangement pathways.[12]1. Use a milder reductive workup (e.g., dimethyl sulfide, triphenylphosphine) instead of an oxidative one if acidic byproducts are seen. 2. Conduct the reaction in a polar, protic solvent like methanol, which can trap the carbonyl oxide and avoid energetic intermediates.[11]1. Over-oxidation: Reaction temperature is too high, or excess KMnO₄ is present.[8] 2. Lack of Selectivity: Reaction conditions (e.g., pH, catalyst) are not optimized.1. Implement strict temperature control. An exothermic event can quickly lead to byproduct formation. Ensure the molar ratio of KMnO₄ is optimized. 2. Ensure the reaction is run under the optimized acidic or neutral conditions as per the protocol.[7]
Issue 3: Difficulties in Product Purification
Symptom Potential Cause Recommended Action
Emulsion formation during aqueous workup. High concentration of surfactants or insoluble manganese salts.Add a saturated brine solution during the wash steps to help break the emulsion. Consider centrifugation for phase separation on a larger scale.
Product contains persistent impurities after extraction. Impurities may have similar polarity to nopinone, making simple extraction ineffective.1. Wash the organic layer with a sodium sulfite or bisulfite solution to remove residual oxidants and some aldehyde impurities.[7] 2. Consider vacuum distillation for final purification. Nopinone has a distinct boiling point that can be exploited. 3. For very high purity requirements, column chromatography may be necessary, though this is less ideal for very large scales.[13]
Slow filtration of MnO₂ (KMnO₄ method). Fine, gelatinous precipitate of manganese dioxide clogs the filter medium.Use a filter aid such as Celite® to improve filtration speed and prevent clogging. Ensure the MnO₂ is fully precipitated before beginning filtration.

Section 3: Experimental Protocols & Workflows

Protocol 1: Ozonolysis of β-Pinene in a Continuous Flow Reactor (Conceptual)

Safety Warning: This protocol should only be attempted by trained personnel in a controlled environment with appropriate safety measures for handling ozone and energetic reactions. A thorough safety review is mandatory.

Objective: To provide a conceptual framework for the safer, continuous production of nopinone.

Step-by-Step Methodology:

  • System Setup: Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a temperature-controlled coil reactor, and a back-pressure regulator. One pump delivers a solution of β-pinene in a suitable solvent (e.g., methanol/water), and the other delivers a gaseous stream of O₃/O₂ from an ozone generator.

  • Reagent Preparation: Prepare a stock solution of β-pinene (e.g., 0.5 M) in 95:5 methanol/water.

  • Reaction Initiation:

    • Set the coil reactor temperature to 0 °C.[11]

    • Begin pumping the β-pinene solution through the system at a defined flow rate.

    • Introduce the O₃/O₂ stream at the T-mixer. The flow rates of the liquid and gas streams determine the stoichiometry and residence time.

  • Reaction & Quenching: The reaction mixture passes through the cooled coil, where the ozonolysis occurs. The output from the reactor is then fed directly into a second T-mixer where a stream of a reducing agent (e.g., dimethyl sulfide in methanol) is introduced to quench the reaction and reduce the ozonide intermediates.

  • Workup & Isolation: The quenched reaction mixture is collected. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude nopinone.

  • Purification: The crude product is purified by vacuum distillation.

Workflow Diagram: Continuous Flow Ozonolysis

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Workup cluster_3 Purification b_pinene β-Pinene in MeOH/H₂O mixer1 T-Mixer b_pinene->mixer1 ozone O₃/O₂ Gas Stream ozone->mixer1 reactor Cooled Coil Reactor (0 °C, Controlled Residence Time) mixer1->reactor mixer2 T-Mixer reactor->mixer2 quencher Quenching Agent (e.g., DMS) quencher->mixer2 collection Product Collection mixer2->collection dist Vacuum Distillation collection->dist product Pure Nopinone dist->product

Caption: Continuous flow synthesis of nopinone via ozonolysis.

Protocol 2: Potassium Permanganate Oxidation of β-Pinene

Objective: To synthesize nopinone using KMnO₄, based on optimized lab-scale procedures.

Step-by-Step Methodology:

  • Setup: In a jacketed reactor equipped with a powerful overhead stirrer, thermometer, and addition funnel, charge β-pinene and a solvent such as acetone.[7] Add a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) and a small amount of acid (e.g., H₂SO₄) if the protocol requires it.[7][8] Cool the mixture to 20-30 °C.

  • Reagent Addition: Prepare a solution or slurry of potassium permanganate. Add the KMnO₄ portion-wise or via the addition funnel to the stirred β-pinene solution, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the temperature within the desired range.

  • Reaction: Stir the mixture vigorously for 1-4 hours after the addition is complete.[7] Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with the reaction solvent (e.g., acetone or ethyl acetate).

    • Combine the filtrates. If any purple color from unreacted KMnO₄ remains, add a 5% aqueous solution of sodium sulfite until the color disappears.[7]

    • Remove the organic solvent using a rotary evaporator.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate.[7]

    • Combine the organic layers and wash sequentially with water and saturated brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude nopinone. Purify by vacuum distillation.

Decision Tree: Choosing a Synthesis Route for Scale-Up

G start Begin Nopinone Scale-Up Assessment q1 Is specialized flow chemistry equipment available and are personnel trained in its use? start->q1 flow Proceed with Flow Ozonolysis q1->flow Yes batch_q Is there a robust, validated protocol for handling ozone and energetic intermediates in a batch reactor? q1->batch_q No flow_consider Focus on optimizing residence time, temperature, and stoichiometry. Inherently safer process. flow->flow_consider permanganate Utilize KMnO₄ Oxidation Route batch_q->permanganate No batch_oz Proceed with Batch Ozonolysis (High Hazard - Not Recommended) batch_q->batch_oz Yes perm_consider Focus on optimizing mass transfer, reagent stoichiometry, and waste handling for MnO₂. permanganate->perm_consider

Caption: Decision logic for selecting a nopinone synthesis scale-up path.

References

"troubleshooting functionalization reactions at the bridgehead position"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Functionalization Reactions at the Bridgehead Position

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for bridgehead functionalization. This guide is designed to provide you, the researcher, with practical, in-depth solutions to common challenges encountered when attempting to modify these sterically hindered and electronically unique positions. We will move beyond simple procedural lists to explore the underlying chemical principles governing these difficult transformations.

Section 1: Core Concepts & Foundational Challenges

Why is functionalizing a bridgehead position so challenging?

Functionalizing a bridgehead carbon is notoriously difficult due to a combination of steric and electronic factors. The rigid, caged structure of polycyclic systems, such as adamantane, presents significant steric hindrance, blocking the approach of reagents.[1][2][3][4]

Electronically, the primary obstacle is often explained by Bredt's Rule . This principle states that a double bond cannot be placed at the bridgehead position of a small bicyclic system (generally with fewer than eight atoms in the ring containing the double bond).[5][6][7] This is because the geometric constraints of the ring system prevent the p-orbitals from achieving the necessary planar alignment for effective pi-bonding.[6][8] This rule has significant implications for reactions that proceed through intermediates preferring a planar, sp²-hybridized geometry, such as carbocations and, to a lesser extent, free radicals.[8][9]

dot graph "Bredt_s_Rule" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Bridgehead Carbon (sp³)", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="sp² Intermediate\n(e.g., Carbocation)", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Planar Geometry\n(Required for sp²)", pos="3,0!", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="High Ring Strain", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Violation of Bredt's Rule", pos="1.5,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to address specific experimental failures. Identify your primary symptom and follow the suggested diagnostic and corrective actions.

Symptom 1: No Reaction or Extremely Low Conversion

Question: I've assembled my reaction with a bridgehead-containing substrate, but I'm only recovering my starting material. What's going wrong?

Answer: This is a common outcome and usually points to insufficient reactivity to overcome the high activation energy of C-H bond cleavage at the bridgehead position.[10][11]

Potential Causes & Solutions:

  • Inappropriate Reaction Type for Bridgehead C-H Bonds:

    • Explanation: Reactions that proceed through a classic, planar SN1-type carbocation or an E2 elimination requiring specific dihedral angles are highly disfavored at the bridgehead.[8][12][13]

    • Recommendation: Shift your strategy towards mechanisms that can accommodate the non-planar geometry of the bridgehead. Radical-mediated reactions are often more successful as radical intermediates are more tolerant of pyramidal geometries than carbocations.[10][14][15][16] Recent advances in photoredox and electrochemical methods have shown great promise for these transformations.[17][18][19][20][21][22]

  • Insufficiently Powerful Reagents:

    • Explanation: The C-H bonds at bridgehead positions are strong.[10] Your chosen reagent may simply lack the thermodynamic driving force to initiate the reaction.

    • Recommendation:

      • For radical reactions, consider more potent radical initiators or photocatalysts with appropriate redox potentials.[19]

      • If attempting a metal-catalyzed C-H activation, the choice of metal and ligand is critical. Some systems are specifically designed for challenging C-H bonds.[23][24]

Troubleshooting_Low_Yield

Symptom 2: Mixture of Products - Poor Regioselectivity

Question: My reaction works, but I'm getting a mixture of products functionalized at the bridgehead (tertiary C-H) and other positions (secondary C-H). How can I improve selectivity for the bridgehead?

Answer: Achieving high regioselectivity is a significant challenge in C-H functionalization.[25][26] The relative reactivity of tertiary vs. secondary C-H bonds is a key factor.

Potential Causes & Solutions:

  • Statistical Reactivity:

    • Explanation: In many substrates, like adamantane, there are more secondary C-H bonds than tertiary bridgehead C-H bonds. Statistically, this can lead to a mixture of products even if the per-bond reactivity at the bridgehead is slightly higher.

    • Recommendation: This often requires a shift in methodology to a system with an inherent electronic or steric bias for the bridgehead position.

  • Steric Factors Dominating:

    • Explanation: While the bridgehead is sterically hindered, some reagents may be so bulky that they preferentially react at the more accessible secondary positions.[2]

    • Recommendation:

      • Choose smaller, more targeted reagents.

      • In some cases, the increased s-character of the bridgehead C-H bond in strained systems can enhance its reactivity, overriding steric hindrance.[27] Consider if your system might benefit from a catalyst sensitive to such electronic effects.

Comparative Data for Adamantane Functionalization

MethodTypical Selectivity (Bridgehead:Other)Key Considerations
Traditional Radical Halogenation Variable, often favors other positionsCan be difficult to control
Photoredox Catalysis Can be highly selective for bridgeheadDependent on catalyst and substrate
Transition Metal-Catalyzed C-H Borylation Often shows preference for bridgeheadSensitive to electronic effects of the substrate
Symptom 3: Product Instability or Rearrangement

Question: I believe I'm forming the desired bridgehead-functionalized product, but it seems to be unstable under the reaction conditions or during workup.

Answer: Instability can arise if the newly introduced functional group creates a strained or reactive species.

Potential Causes & Solutions:

  • Formation of an "Anti-Bredt" Olefin:

    • Explanation: If your functionalization is a prelude to an elimination reaction, you might be attempting to form a highly unstable bridgehead double bond.[7][28] While methods to generate and trap these transient species exist, they are not stable under standard conditions.[7][8]

    • Recommendation: Re-evaluate your synthetic strategy. If a bridgehead double bond is the target, specialized trapping experiments at low temperatures are necessary.

  • Rearrangement of Bridgehead Intermediates:

    • Explanation: While less common than with classical carbocations, bridgehead radical or cationic intermediates can sometimes undergo rearrangement, leading to unexpected products.[12]

    • Recommendation:

      • Perform the reaction at a lower temperature to minimize the rate of rearrangement.

      • Choose a method that proceeds through a more stable intermediate or a concerted pathway if possible.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can a carbocation ever form at a bridgehead position? A1: Yes, but with great difficulty in small ring systems.[9][13] The inability to achieve a planar sp² geometry makes the carbocation highly unstable.[9][13] In larger, more flexible ring systems (typically with eight or more atoms), the strain is reduced, and bridgehead carbocations can be formed.[7] So-called "non-classical" carbocations, where the positive charge is delocalized, can also be observed in specific systems like the norbornyl cation.[12]

Q2: Are radical reactions always the best choice for bridgehead functionalization? A2: They are often a very good choice due to the radical intermediate's tolerance for a non-planar geometry.[10][15][16] However, "best" is always context-dependent. Transition-metal-catalyzed C-H activation and borylation can offer excellent selectivity and functional group tolerance that may be advantageous for a particular synthetic goal.[23][27]

Q3: My substrate is a complex molecule with multiple functional groups. What should I be concerned about? A3: Chemoselectivity becomes a major concern.[24] Many catalysts for C-H functionalization can be poisoned or directed by Lewis-basic functional groups (e.g., amines, amides, ethers).[24] You may observe functionalization at a C-H bond near an existing functional group rather than at the desired bridgehead. In such cases, protecting groups or choosing a catalytic system known for its functional group tolerance is crucial.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Photoredox-Mediated Bridgehead C-H Functionalization

This protocol provides a general starting point for the functionalization of a bridgehead C-H bond using a photocatalyst. Note: This is a representative protocol and must be optimized for your specific substrate and desired transformation.

Materials:

  • Bridgehead-containing substrate (e.g., Adamantane)

  • Photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye)

  • Reagent for functionalization (e.g., an alkyl halide, sulfonyl chloride)

  • Degassed solvent (e.g., DMF, MeCN, or as appropriate for your reaction)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a flame-dried reaction vessel, add the bridgehead substrate, the photocatalyst, and the functionalizing reagent.

  • Seal the vessel and purge with an inert gas (e.g., by three cycles of vacuum/backfill with nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with the visible light source. Maintain a consistent distance from the light source and consider cooling with a fan to maintain a constant temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, quench the reaction as appropriate (this will depend on the specific reagents used).

  • Perform a standard aqueous workup.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol_Workflow

References

"improving yield and purity in Bicyclo[3.1.1]heptan-3-one synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bicyclo[3.1.1]heptan-3-one, a key chiral intermediate in the development of pharmaceuticals and complex organic molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on improving both yield and purity.

The primary route to this compound, also known as nopinone, involves the oxidative cleavage of the exocyclic double bond of β-pinene.[1] While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the efficiency of your synthesis. This guide provides in-depth, evidence-based solutions to these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Reaction Yield
Question 1: My nopinone yield is consistently low when using potassium permanganate (KMnO₄) oxidation of β-pinene. What are the critical parameters to investigate?

Answer: Low yields in the KMnO₄ oxidation of β-pinene to nopinone are a frequent issue. Several factors can contribute to this, and a systematic approach to optimization is crucial.

Causality and Key Parameters:

  • Stoichiometry of Oxidant: The molar ratio of KMnO₄ to β-pinene is a critical determinant of yield. Insufficient oxidant will lead to incomplete conversion of the starting material. Conversely, an excessive amount can promote over-oxidation and the formation of undesired byproducts, thus reducing the selectivity for nopinone. Studies have shown that increasing the amount of KMnO₄ generally leads to higher yields, up to an optimal point.[3][4]

  • Reaction Time: The reaction requires sufficient time for the complete conversion of β-pinene. However, prolonged reaction times can lead to the degradation of the desired product. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Temperature Control: The oxidation of β-pinene with KMnO₄ is an exothermic reaction. Inadequate temperature control can lead to a rapid, uncontrolled reaction, favoring the formation of byproducts and reducing the yield of nopinone. Maintaining a consistent and moderate reaction temperature is essential for maximizing selectivity.

  • Solvent and Phase Transfer Catalyst: The choice of solvent and the use of a phase transfer catalyst can significantly influence the reaction rate and yield. Since β-pinene is non-polar and KMnO₄ is an inorganic salt, a biphasic system often forms. A phase transfer catalyst facilitates the transfer of the permanganate ion into the organic phase where the reaction occurs. A patent describes the use of a surfactant to achieve high conversion (>99%) and selectivity (>90%).[5]

  • pH of the Reaction Medium: The acidity of the reaction medium can influence the oxidative power of KMnO₄. An acidic medium, often achieved by the addition of a small amount of sulfuric acid, can enhance the reaction rate and yield.[3][4] However, highly acidic conditions can also promote side reactions.

Troubleshooting Workflow:

Purification_Workflow Crude_Product Crude Nopinone (Post-Reaction) Quenching Quench Excess Oxidant (e.g., Na2SO3) Crude_Product->Quenching Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash with H2O and Brine Extraction->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification_Step Vacuum Distillation or Column Chromatography Solvent_Removal->Purification_Step Pure_Nopinone High Purity Nopinone Purification_Step->Pure_Nopinone

References

"stability issues of Bicyclo[3.1.1]heptan-3-one under different reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Navigating its Stability in Synthetic Applications

Introduction: Bicyclo[3.1.1]heptan-3-one, commonly known as nopinone, is a versatile chiral building block derived from the renewable monoterpene β-pinene.[1] Its rigid bicyclic structure makes it an invaluable starting material for the synthesis of complex natural products, pharmaceuticals, and chiral ligands.[2][3] However, the inherent ring strain of the cyclobutane ring within the bicyclo[3.1.1]heptane framework presents unique stability challenges under various reaction conditions.[4] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing troubleshooting advice and detailed protocols to mitigate degradation and side reactions.

Section 1: General Stability and Storage FAQ

A foundational understanding of nopinone's baseline stability is crucial for its effective use.

Q: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][6] This minimizes potential degradation from ambient heat and atmospheric components. While the compound is generally stable under these recommended conditions, prolonged storage can still lead to gradual degradation, so it is advisable to use older stock with caution and re-analyze if necessary.[7]

Q: Is nopinone stable at room temperature for the duration of a typical reaction setup?

A: Yes, for the short periods required for weighing and reaction setup, nopinone is sufficiently stable at ambient temperature. However, it is a combustible liquid with a flash point of 75 °C (167 °F), so it should be handled in a well-ventilated area away from ignition sources.[5]

Section 2: Troubleshooting Stability Under Acidic Conditions

The cyclobutane ring in nopinone is susceptible to cleavage under acidic conditions, a common source of unexpected side products and low yields.

Frequently Asked Questions

Q: I'm observing unexpected byproducts in my acid-catalyzed reaction. What is likely happening?

A: The most probable cause is an acid-catalyzed ring-opening of the strained cyclobutane ring.[8] This reaction pathway leads to the formation of monocyclic cyclohexanone derivatives. Depending on the specific acid and conditions, you may observe products such as 4-isopropylcyclohex-3-enone and 4-isopropenylcyclohexanone.[8]

Q: My goal is to perform a reaction on a side chain without disturbing the nopinone core. How can I avoid this acid-mediated degradation?

A: To avoid ring-opening, you must carefully select your reaction conditions. This includes using the mildest possible acidic conditions, operating at low temperatures, and minimizing reaction times. In many cases, substituting a strong Brønsted acid with a milder Lewis acid can prevent the degradation cascade.

Troubleshooting Guide: Low Yields in Acid-Mediated Reactions

Core Problem: An acid-catalyzed reaction involving a nopinone substrate results in a low yield of the desired product, accompanied by multiple unidentified spots on a TLC plate.

Causality Analysis: Strong acids readily protonate the carbonyl oxygen of nopinone. This activation facilitates the cleavage of the C1-C7 or C5-C6 bond of the strained four-membered ring, initiating a rearrangement to form a more stable six-membered ring carbocation intermediate. Subsequent elimination or trapping of this intermediate by solvent or other nucleophiles leads to a mixture of byproducts.

Acid_Catalyzed_Ring_Opening Nopinone This compound (Nopinone) Protonated Protonated Carbonyl Nopinone->Protonated H+ (Acid Catalyst) Carbocation Monocyclic Carbocation Intermediate Protonated->Carbocation Ring Opening (Cleavage of C-C bond) Products Rearranged Products (e.g., 4-isopropylcyclohex-3-enone) Carbocation->Products Elimination / Trapping

Caption: Acid-catalyzed degradation pathway of nopinone.

Diagnostic Protocol: Condition Screening

  • Setup: Prepare four small-scale reactions in parallel using your standard substrate (if different from nopinone) and nopinone as a control.

  • Variable - Acid:

    • Reaction 1: Your original Brønsted acid (e.g., H₂SO₄, HCl).

    • Reaction 2: A milder Brønsted acid (e.g., p-TsOH).

    • Reaction 3: A Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).

    • Reaction 4: No acid (control).

  • Variable - Temperature: Run each reaction set at 0 °C and at room temperature.

  • Monitoring: Use TLC or GC-MS to monitor the consumption of the nopinone starting material and the appearance of new products at 30-minute intervals for 3 hours.

  • Analysis: Compare the rates of degradation of nopinone under each condition. The ideal condition will show minimal formation of byproducts from the nopinone control while still promoting your desired primary reaction.

Preventative Measures & Optimized Conditions

ParameterRecommendationRationale
Acid Type Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or mild Brønsted acids (e.g., PPTS, Amberlyst-15 resin)Minimizes the proton concentration available to initiate the ring-opening cascade.
Temperature -20 °C to 0 °CReduces the rate of the undesired ring-opening reaction, which typically has a higher activation energy.
Solvent Aprotic, non-coordinating solvents (e.g., CH₂Cl₂, Toluene)Prevents solvent from acting as a nucleophile to trap the carbocation intermediate.
Reaction Time Monitor closely and quench as soon as the starting material is consumed.Prevents prolonged exposure of the product to acidic conditions, which could cause further degradation.

Section 3: Navigating Stability Under Basic and Reductive Conditions

While more stable to bases than acids, nopinone's carbonyl group is a reactive site for many base-mediated transformations.

Frequently Asked Questions

Q: I am attempting a Wolff-Kishner reduction of nopinone and getting poor yields and side products. What are the common pitfalls?

A: The Wolff-Kishner reduction requires harsh conditions (strong base, high temperature) that can be problematic.[9] Common issues include incomplete reaction due to insufficient temperature and the formation of azine side products from the reaction of the intermediate hydrazone with another molecule of nopinone.[9][10] The presence of water, formed during the initial hydrazone formation, lowers the reaction temperature and can hinder the final reduction step.[10]

Q: What is the best reagent to reduce nopinone to the corresponding alcohol?

A: For a clean and high-yielding reduction of the ketone to a secondary alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[11][12] It is a mild reducing agent that is highly selective for aldehydes and ketones and does not require harsh conditions, thus preserving the bicyclic core.[12]

Troubleshooting Guide: Inefficient Wolff-Kishner Reduction

Core Problem: The conversion of nopinone to the corresponding methylene compound (6,6-dimethylbicyclo[3.1.1]heptane) is sluggish, incomplete, or produces significant amounts of a high-molecular-weight byproduct.

Causality Analysis: The rate-determining step of the Wolff-Kishner reduction is the deprotonation of the hydrazone, which requires a strong base and high temperature.[9] The Huang-Minlon modification addresses this by using a high-boiling solvent like diethylene glycol and distilling off the water formed in situ. This allows the reaction temperature to rise sufficiently (to ~200 °C) to drive the reduction to completion.[10]

Wolff_Kishner_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction (High Temp) cluster_2 Side Reaction Nopinone Nopinone Hydrazone Nopinone Hydrazone + H₂O Nopinone->Hydrazone Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Hydrazone Diimide Diimide Anion Hydrazone->Diimide + Base - H₂O Azine Azine Byproduct Hydrazone->Azine + Nopinone Base Strong Base (e.g., KOH) Base->Diimide Alkane Final Alkane + N₂ gas Diimide->Alkane Heat (~200 °C)

Caption: Optimized workflow for the Wolff-Kishner reduction.

Experimental Protocol: Huang-Minlon Modification

  • Setup: To a round-bottom flask equipped with a reflux condenser and a distillation head, add nopinone (1.0 eq), diethylene glycol (as solvent), and hydrazine hydrate (3.0 eq).

  • Hydrazone Formation: Heat the mixture to reflux for 1 hour. Water will be generated during this step.

  • Water Removal: Add potassium hydroxide (KOH) pellets (4.0 eq). Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.

  • Reduction: Once the water is removed, the internal temperature will rise. Re-attach the reflux condenser and heat the mixture to ~200 °C until nitrogen evolution ceases (typically 3-6 hours).[10]

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with a nonpolar solvent (e.g., hexane or ether). Wash the organic layer, dry, and purify by distillation or chromatography.

Technical Guide: Selective Reduction with NaBH₄

Challenge: To reduce the carbonyl group to an alcohol without affecting other functional groups or the bicyclic core.

Recommended Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise to control the exothermic reaction and hydrogen gas evolution.[13]

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching and Workup: Slowly add a dilute acid (e.g., 1M HCl) at 0 °C to quench the excess NaBH₄ and protonate the resulting alkoxide.[14] Extract the alcohol product with an organic solvent.

Section 4: Navigating Oxidative Transformations

The strained nature of nopinone influences the outcome of oxidative reactions like the Baeyer-Villiger oxidation.

Frequently Asked Questions

Q: I am performing a Baeyer-Villiger oxidation on nopinone and the reaction is very slow. Is this normal?

A: Yes, the Baeyer-Villiger oxidation of nopinone can be unusually slow compared to other cyclic ketones.[15] This is attributed to the steric hindrance around the carbonyl group and the electronic effects of the bicyclic system. Patience and careful monitoring are key.

Q: What are the expected products of a Baeyer-Villiger oxidation of nopinone?

A: The reaction yields two isomeric lactones. The major product results from the migration of the more substituted bridgehead carbon, while the minor product comes from the migration of the methylene carbon.[15]

Technical Guide: Baeyer-Villiger Oxidation

Mechanism & Regioselectivity: The reaction proceeds via the Criegee intermediate. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[16] In nopinone, the bridgehead carbon is tertiary, making its migration favorable and leading to the major lactone product.

Baeyer_Villiger Nopinone Nopinone Criegee Criegee Intermediate Nopinone->Criegee Peracid Peroxyacid (e.g., m-CPBA) Peracid->Criegee Lactone_Major Major Lactone (Bridgehead C migration) Criegee->Lactone_Major Rearrangement (Major Pathway) Lactone_Minor Minor Lactone (Methylene C migration) Criegee->Lactone_Minor Rearrangement (Minor Pathway)

Caption: Baeyer-Villiger oxidation of nopinone.

Experimental Protocol:

  • Setup: Dissolve nopinone (1.0 eq) in a chlorinated solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). Note: It is critical to use ethanol-free chloroform, as ethanol can intercept intermediates.[15]

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC. The reaction is complete when the nopinone spot has disappeared.

  • Workup: Quench the excess peracid by washing with a saturated sodium sulfite or sodium thiosulfate solution. Wash subsequently with sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer and purify the resulting lactones by column chromatography.

References

Technical Support Center: Separation of Substituted Bicyclo[3.1.1]heptan-3-one Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted Bicyclo[3.1.1]heptan-3-one diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these challenging stereoisomers. The bicyclo[3.1.1]heptane framework is a key structural motif in medicinal chemistry, often employed as a bioisostere for meta-substituted arenes to enhance the physicochemical properties of drug candidates.[1][2][3] Achieving stereochemical purity is paramount, as different diastereomers can exhibit varied biological activities and metabolic profiles.

This resource is structured to provide practical, field-proven insights, moving beyond simple procedural lists to explain the underlying scientific principles behind experimental choices.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound diastereomers.

Scenario 1: Poor or No Separation on Silica Gel Column Chromatography

Question: I'm attempting to separate a diastereomeric mixture of a substituted this compound using standard silica gel flash chromatography, but I'm observing a single broad peak or heavily overlapping peaks. My TLC analysis shows very close-running spots. What can I do to improve the resolution?

Answer:

This is a common challenge, as the structural similarities between diastereomers often result in only minor differences in polarity, making separation on standard silica gel difficult.[4] Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Solvent System (Mobile Phase Optimization):

  • The "Trial and Error" Reality: Chromatographic separation of diastereomers is often an empirical process.[4] A solvent system that works for one set of diastereomers may not work for another.

  • Vary Solvent Polarity Drastically: If you are using a standard hexane/ethyl acetate system, the polarity difference between your diastereomers may be too subtle to be exploited. Experiment with different solvent combinations that offer alternative selectivities. Consider incorporating:

    • Dichloromethane (DCM) or Chloroform: These can provide different interactions with your compounds compared to ethyl acetate.[4]

    • Toluene or Cyclohexane: These less polar solvents can sometimes enhance separation by improving solubility in the mobile phase without significantly increasing polarity.[4]

    • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can offer different hydrogen bonding capabilities than esters.

    • Alcohol Modifiers: Adding a small percentage (e.g., 1%) of methanol, ethanol, or isopropanol can sharpen peaks and sometimes improve resolution.[4]

  • 2D TLC Analysis: Before committing to a column, run a two-dimensional TLC. Spot your mixture in one corner, run the plate in one solvent system, then turn it 90 degrees and run it in a second solvent system. If the spots move off the diagonal, it indicates that the two solvent systems have different selectivities for your compounds, and a combination or gradient might be effective.

2. Assess Compound Stability on Silica:

  • On-Column Degradation: Your compound might be degrading on the acidic silica gel, leading to streaking and the appearance of mixed fractions.[5]

  • Stability Test: Spot your purified (or semi-purified) compound on a TLC plate and let it sit for a few hours. Then, develop the plate. If you see new spots, your compound is likely unstable on silica.

  • Solution:

    • Deactivate the Silica: Prepare a slurry of silica gel with your non-polar solvent containing 1-2% triethylamine or ammonia to neutralize the acidic sites.[5]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.[5]

3. Optimize Column Chromatography Technique:

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening. Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.

  • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

  • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly, can often resolve closely eluting compounds.

Scenario 2: Diastereomers Co-crystallize or Fail to Crystallize

Question: I've tried to separate my this compound diastereomers by fractional crystallization from various solvents, but I either get a powder with the same diastereomeric ratio or the mixture oils out. What's going wrong?

Answer:

Fractional crystallization relies on the differential solubility of diastereomers in a given solvent.[6] If they have very similar solubilities or form a solid solution, separation by this method can be challenging.

1. Systematic Solvent Screening:

  • Solubility is Key: The ideal solvent is one in which one diastereomer is sparingly soluble, while the other is more soluble, especially at room temperature.

  • Screening Process: Use small vials to test the solubility of your mixture in a wide range of solvents (e.g., hexanes, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). Heat to dissolve, then allow to cool slowly to room temperature and then in an ice bath or refrigerator.

  • Look for Selective Precipitation: Observe if any crystalline solid forms. Analyze the composition of both the solid and the mother liquor by NMR or HPLC to see if there is any enrichment of one diastereomer.

2. Seeding the Crystallization:

  • Overcoming Nucleation Barriers: If you have a small amount of one pure diastereomer (perhaps from a previous, partially successful separation), you can use it to seed a saturated solution of the mixture.[7]

  • Procedure: Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent. Cool the solution slowly. Once it is supersaturated (just below the temperature at which crystals would normally form), add a tiny crystal of the desired pure diastereomer. This provides a template for crystal growth and can favor the crystallization of that specific diastereomer.[7]

3. Consider Derivatization:

  • Altering Physical Properties: If the parent ketones are difficult to separate, converting them into diastereomeric derivatives can significantly alter their physical properties, making crystallization more feasible.[8][9][10]

  • Example: React the ketone with a chiral derivatizing agent, such as a chiral hydrazine, to form diastereomeric hydrazones. These derivatives often have different crystal packing abilities and solubilities. After separation by crystallization, the original ketone can be regenerated by hydrolysis.

Scenario 3: HPLC Method Development is Stagnant

Question: I'm developing a chiral HPLC method to separate my diastereomers, but I'm struggling to find a column and mobile phase combination that gives baseline resolution. What parameters should I focus on optimizing?

Answer:

Chiral HPLC offers powerful separation capabilities, but method development can be complex due to the multitude of available stationary and mobile phases.[11][12]

1. Column Screening is Essential:

  • No Universal Column: There is no single column that works for all separations. It's crucial to screen a variety of chiral stationary phases (CSPs).[13][14]

  • Recommended Starting Points for Bicyclic Ketones:

    • Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and often a good starting point.[15][16][17] They can be used in normal phase, polar organic, or reversed-phase modes.

    • Cyclodextrin-based CSPs: These are effective for creating inclusion complexes and can show good selectivity for cyclic compounds.[18][19]

  • Screening Strategy: If available, use an automated column and solvent switching system to efficiently screen multiple column/mobile phase combinations.[12]

2. Mobile Phase Optimization:

  • Normal Phase vs. Reversed Phase:

    • Normal Phase (e.g., Hexane/Isopropanol): Often provides better selectivity for diastereomers. The alcohol modifier plays a crucial role in the chiral recognition mechanism.[16]

    • Reversed Phase (e.g., Acetonitrile/Water): Can be effective, especially for more polar substituted bicycloheptanones.

  • Mobile Phase Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can dramatically improve peak shape and resolution by suppressing ionization.[15][20]

  • Alcohol Modifier: In normal phase, the type and concentration of the alcohol (e.g., ethanol, isopropanol) can significantly impact selectivity. Systematically vary the alcohol and its percentage.

3. The Impact of Temperature and Flow Rate:

  • Temperature: Lowering the column temperature often increases chiral selectivity and improves resolution.[20] However, it will also increase backpressure.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but will also lengthen the run time.[20]

Frequently Asked Questions (FAQs)

Q1: Which separation method should I try first: chromatography, crystallization, or derivatization?

A1: The choice of the initial method depends on the scale of your separation and the available resources.

  • For small-scale (analytical to <1g): Chromatography (TLC/LC/HPLC) is usually the fastest and most versatile starting point. A quick TLC screen with different solvent systems can give you an immediate idea of the feasibility of a chromatographic separation.

  • For large-scale (>1g): Fractional Crystallization is often more economical and scalable if a suitable solvent system can be found. It avoids the use of large volumes of solvent and silica gel required for preparative chromatography.

  • When other methods fail: Derivatization is a powerful problem-solving tool. By converting your diastereomers into a new set of diastereomers (e.g., hydrazones, oximes, or ketals using a chiral reagent), you change their physical properties, which may make them amenable to separation by either chromatography or crystallization.[8][21]

Workflow for Method Selection

G start Diastereomeric Mixture of This compound chrom_screen Perform TLC/LC Screen (Multiple Solvent Systems) start->chrom_screen Small Scale (<1g) or Initial Assessment cryst_screen Perform Crystallization Screen (Multiple Solvents) start->cryst_screen Large Scale (>1g) or Chromatography Fails sep_achieved Separation Achieved? chrom_screen->sep_achieved cryst_achieved Crystals Formed & Diastereomeric Enrichment? cryst_screen->cryst_achieved sep_achieved->cryst_screen No success Pure Diastereomers Isolated sep_achieved->success Yes deriv Consider Chemical Derivatization (e.g., form hydrazones) cryst_achieved->deriv No cryst_achieved->success Yes re_chrom Re-attempt Chromatography on Derivatives deriv->re_chrom re_cryst Re-attempt Crystallization on Derivatives deriv->re_cryst re_chrom->success fail Separation Unsuccessful re_chrom->fail re_cryst->success re_cryst->fail

Caption: Decision workflow for selecting a separation method.

Q2: My diastereomers have very similar NMR spectra. How can I confidently determine the diastereomeric ratio?

A2: While the bulk of the NMR spectra for diastereomers can be very similar, there are usually a few key signals that are distinct.

  • High-Field NMR: Use a higher field strength spectrometer (e.g., 500 MHz or greater) to maximize the dispersion of signals.

  • Focus on Specific Regions: Look for protons close to the stereocenters. These are most likely to experience different chemical environments and thus have different chemical shifts.

  • ¹³C NMR: Sometimes, carbon signals, especially for carbons at or near the stereocenters, can be better resolved than proton signals.

  • Chiral HPLC/GC: A well-resolved chromatogram from a chiral column is often the most accurate way to determine the diastereomeric ratio.[22] Integrate the peak areas to get a quantitative measure.

  • Chiral Shift Reagents: In NMR, adding a chiral lanthanide shift reagent can induce separation of signals for enantiomers and can also be effective for diastereomers, allowing for more accurate integration.

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent technique for separating diastereomers and is often considered superior to HPLC for chiral separations.

  • Advantages of SFC:

    • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and quicker separations.

    • Unique Selectivity: SFC can provide different selectivity compared to HPLC.

    • "Greener" Technique: It uses less organic solvent compared to normal phase HPLC.

  • Common Conditions: SFC separations are typically performed using polysaccharide-based chiral columns with CO₂ as the main mobile phase and an alcohol (like methanol or ethanol) as a co-solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Deactivated Stationary Phase

This protocol is designed for compounds that may be sensitive to the acidity of standard silica gel.

1. Preparation of Deactivated Silica: a. In a fume hood, weigh out the required amount of silica gel for your column into a beaker. b. Prepare the initial, least polar eluent you plan to use (e.g., 98:2 Hexane:Ethyl Acetate). c. Add triethylamine (Et₃N) to this eluent to a final concentration of 1-2% (v/v). d. Carefully pour the Et₃N-containing eluent over the silica gel to form a slurry. Stir gently for 5-10 minutes.

2. Packing the Column: a. Pack the column with the slurry as you normally would. b. Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent (containing Et₃N).

3. Loading the Sample (Dry Loading Recommended): a. Dissolve your crude diastereomeric mixture in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). c. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin elution with your initial, least polar solvent system (containing 1% Et₃N). b. Collect small fractions. c. Gradually increase the polarity of the eluent as needed (ensure your polar solvent also contains 1% Et₃N). d. Analyze fractions by TLC to identify the separated diastereomers.

Data Presentation: Example Solvent Systems for Screening

The following table provides starting points for solvent system screening on silica gel for separating diastereomers of this compound. The goal is to find a system where the difference in retention factor (ΔRf) between the two spots is maximized.

System IDNon-Polar SolventPolar SolventModifier (Optional)Typical Starting RatioNotes
AHexanesEthyl Acetate-95:5Standard baseline system.
BHexanesDichloromethane-80:20Good for less polar compounds.
CTolueneEthyl Acetate-98:2Can alter π-π interactions.
DHexanesDiethyl Ether-95:5Different H-bonding vs. EtOAc.
EHexanesEthyl Acetate1% Methanol98:2Modifier can sharpen peaks.[4]
Protocol 2: Fractional Crystallization with Seeding

This protocol assumes you have a small crystal of one of the pure diastereomers to use as a seed.

1. Determine an Appropriate Solvent: a. Through small-scale trials, find a single or mixed solvent system where your diastereomeric mixture is fully soluble when hot but only sparingly soluble when cold.

2. Prepare the Saturated Solution: a. Place the diastereomeric mixture in a clean Erlenmeyer flask equipped with a stir bar. b. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent. c. Remove the flask from the heat source and allow it to cool slowly towards room temperature without disturbance.

3. Seeding: a. When the solution is visibly supersaturated (often indicated by a slight cloudiness or the appearance of "schlieren" lines), carefully add one or two small, pure seed crystals of the desired diastereomer. b. Cover the flask and allow it to cool undisturbed to room temperature, and then in a refrigerator or ice bath to maximize crystal growth.

4. Isolation and Analysis: a. Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent. b. Allow the crystals to dry completely. c. Analyze the diastereomeric purity of the crystals and the remaining mother liquor by HPLC or NMR to determine the efficiency of the separation. Multiple recrystallizations may be necessary to achieve high purity.[9][10]

Visualization of the Crystallization Process

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Cooling & Seeding cluster_2 Step 3: Crystal Growth cluster_3 Step 4: Isolation a Dissolve Diastereomeric Mixture in Hot Solvent b Slow Cooling to Supersaturation a->b c Introduce Seed Crystal of Pure Diastereomer b->c d Allow Undisturbed Crystal Growth c->d e Filter and Collect Crystals d->e f Analyze Purity of Crystals and Mother Liquor e->f

Caption: Step-by-step workflow for fractional crystallization with seeding.

References

Technical Support Center: Characterization of Bicyclo[3.1.1]heptan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The bicyclo[3.1.1]heptane framework, a strained bicyclic system, is a key structural motif in various natural products and serves as a versatile bioisostere in medicinal chemistry, often replacing meta-substituted benzene rings to improve pharmacokinetic properties.[1][2][3][4] However, the inherent ring strain and complex stereochemistry of bicyclo[3.1.1]heptan-3-one derivatives present unique challenges during their synthesis, purification, and structural elucidation. This guide provides troubleshooting advice and answers to frequently asked questions to navigate these common pitfalls, ensuring accurate and reproducible characterization.

Section 1: Synthesis and Purification Pitfalls

This section addresses common issues arising during the synthesis and purification of this compound derivatives, which can significantly impact the quality of the final compound and the reliability of subsequent characterization.

FAQ 1: My reaction yielded a mixture of regioisomers, including bicyclo[3.2.0]heptane derivatives. How can I confirm their presence and optimize the reaction to favor the desired bicyclo[3.1.1]heptane product?

Answer: The formation of bicyclo[3.2.0]heptane side products is a known issue in certain synthetic routes, such as intramolecular photocycloaddition reactions.[5][6] The key to addressing this is twofold: accurate identification and reaction optimization.

  • Identification:

    • NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra. The coupling constants and chemical shifts of the bridgehead protons and carbons are distinct for each bicyclic system. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the connectivity and confirming the skeletal framework.

    • X-ray Crystallography: If you can obtain a crystalline sample of the mixture or a derivative, X-ray diffraction provides definitive structural proof.[7][8][9]

  • Optimization:

    • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway. For instance, in cycloaddition reactions involving bicyclo[1.1.0]butanes, Lewis acid catalysis can steer the reaction towards the desired [3.1.1] scaffold.[10]

    • Substrate Design: The electronic and steric properties of the substituents on your starting materials can direct the cyclization. For intramolecular photocycloadditions, modifying the tether length or the nature of the chromophore can favor the formation of the desired bridged system.[5]

Troubleshooting Workflow for Regioisomer Formation

G cluster_0 Problem Identification cluster_1 Confirmation cluster_2 Optimization Strategy cluster_3 Outcome Unexpected_NMR Complex NMR spectra suggesting mixture 2D_NMR Perform 2D NMR (COSY, HSQC, HMBC) Unexpected_NMR->2D_NMR MS_Isomers MS data shows expected mass but multiple peaks in LC/GC MS_Isomers->2D_NMR XRay Attempt crystallization for X-ray analysis 2D_NMR->XRay If ambiguous Reaction_Conditions Modify catalyst, solvent, temperature 2D_NMR->Reaction_Conditions XRay->Reaction_Conditions Pure_Product Successful synthesis of desired isomer Reaction_Conditions->Pure_Product Substrate_Modification Alter substituent electronics/sterics Substrate_Modification->Pure_Product

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to Bicyclo[3.1.1]heptan-3-one and Bicyclo[2.2.1]heptan-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic replacement of flat, aromatic rings with rigid, saturated scaffolds has become a cornerstone for enhancing the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] This approach, known as bioisosterism, can mitigate issues associated with aromatic systems, such as metabolic instability and poor solubility, while introducing novel intellectual property. Among the arsenal of sp³-rich building blocks, bicyclic ketones offer a conformationally constrained framework, ideal for presenting substituents in a precise three-dimensional arrangement.

This guide provides an in-depth technical comparison of two prominent bicyclic ketone scaffolds: bicyclo[3.1.1]heptan-3-one , derived from the pinane family, and bicyclo[2.2.1]heptan-2-one , the parent ketone of the norbornane system, famously represented by camphor. We will explore their fundamental structural differences, synthetic accessibility, and comparative performance in medicinal chemistry, supported by experimental data and protocols to inform rational scaffold selection in drug design programs.

Part 1: Structural and Stereochemical Dissection

The utility of a scaffold is fundamentally dictated by its geometry. While both molecules are seven-carbon bicyclic systems, their bridging patterns create profoundly different shapes, strain energies, and substituent vector arrangements.

Bicyclo[2.2.1]heptan-2-one (Norcamphor) is constructed from a cyclohexane ring bridged between the 1 and 4 positions with a single methylene group. This arrangement results in a highly rigid structure composed of two fused five-membered rings. Its defining stereochemical feature is the distinction between substituents pointing towards the one-carbon bridge (endo) or away from it (exo). The ring system possesses significant angle strain, estimated at approximately 17.5 kcal/mol, which influences its reactivity.[3]

This compound , a derivative of the pinane skeleton, features a cyclohexane ring bridged between the 1 and 5 positions by a single methylene group. This creates a strained cyclobutane ring fused to a six-membered ring.[4] The conformation of this system is less strained than the norbornane system but is still highly rigid.

Crucially, the geometry of the bicyclo[3.1.1]heptane core makes it an excellent bioisostere for a meta-substituted benzene ring .[5][6][7][8][9] The exit vectors from the bridgehead carbons (C1 and C5) closely mimic the 120° angle of a meta-substituted arene, a geometric match that the bicyclo[2.2.1]heptane system cannot achieve.[1]

G cluster_221 Bicyclo[2.2.1]heptane Diversification cluster_311 Bicyclo[3.1.1]heptane Diversification start_221 Cyclopentadiene + Dienophile da_reaction Diels-Alder Reaction start_221->da_reaction ketone_221 Bicyclo[2.2.1] hepten-2-one da_reaction->ketone_221 alpha_func α-Functionalization (Enolate Chemistry) ketone_221->alpha_func reduct Ketone Reduction /Addition ketone_221->reduct db_func Double Bond Functionalization ketone_221->db_func start_311 [3.1.1]Propellane or BCB ro_reaction Radical Ring Opening start_311->ro_reaction cyclo_reaction [3σ+2σ] Cycloaddition start_311->cyclo_reaction bchep_acid Bridgehead-Substituted BCHep Carboxylic Acid ro_reaction->bchep_acid cyclo_reaction->bchep_acid minisci Photocatalytic Minisci Reaction bchep_acid->minisci final_311 Bridgehead-Functionalized BCHep-Heterocycle minisci->final_311

References

A Comparative Guide to Rigid Scaffolds: Bicyclo[3.1.1]heptan-3-one and Adamantane as Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Drug Design

In the intricate process of drug discovery, the journey from a promising lead compound to a clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME).[1] A primary strategy to navigate these hurdles is bioisosterism: the replacement of a functional group or moiety within a molecule with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[2][3] For decades, medicinal chemistry has been criticized for its reliance on flat, aromatic structures—a phenomenon often termed "flat land".[4] The strategic replacement of these planar rings with saturated, rigid three-dimensional scaffolds is a powerful approach to enhance drug-like properties.

Among the most successful rigid scaffolds is adamantane , a well-established "lipophilic bullet" prized for its ability to confer metabolic stability and favorable binding interactions.[5] More recently, the bicyclo[3.1.1]heptane framework has emerged as a sophisticated bioisostere, particularly as a precise geometric mimic for meta-substituted arenes.[6] This guide provides an in-depth comparative analysis of these two important scaffolds, offering experimental insights and protocols for researchers aiming to optimize their drug candidates.

Adamantane: The Established Gold Standard of Rigid Scaffolds

Adamantane is a perfectly symmetrical, strain-free tricyclic hydrocarbon (C₁₀H₁₆) whose carbon framework is a superimposition of three cyclohexane rings in the chair conformation.[7] This unique diamondoid structure bestows upon it exceptional rigidity and thermal stability.

The Role of Adamantane in Medicinal Chemistry

The adamantane moiety is a cornerstone in drug design for several key reasons:

  • Lipophilicity Enhancement: With a calculated logP of approximately 3.1, the adamantyl group is highly lipophilic. Its incorporation can significantly increase a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB).[4]

  • Metabolic Shielding: The rigid cage structure can sterically hinder the metabolic degradation of adjacent functional groups, thereby increasing a drug's plasma half-life and overall stability.[4][8]

  • Target Engagement: The well-defined three-dimensional shape of adamantane can facilitate precise and high-affinity interactions within hydrophobic pockets of target proteins.

This utility is validated by its presence in numerous FDA-approved drugs, including the antiviral agents Amantadine and Rimantadine , the Alzheimer's drug Memantine , and the DPP-4 inhibitors Saxagliptin and Vildagliptin for type 2 diabetes.[9][10] However, its pronounced lipophilicity can be a double-edged sword, sometimes leading to poor aqueous solubility and potential metabolic liabilities through oxidation at its bridgehead positions.[11][12]

Bicyclo[3.1.1]heptane: A Modern, Tunable Arene Bioisostere

The bicyclo[3.1.1]heptane (BCHep) scaffold is a more recent entrant into the medicinal chemist's toolkit. Unlike the broad lipophilic character of adamantane, its primary value lies in its function as a non-planar, saturated bioisostere for the meta-substituted benzene ring.[6][13] The bridgehead substituents on the BCHep core precisely replicate the 120° bond vectors of a meta-substituted arene, offering a three-dimensional alternative to a flat aromatic system.[14]

The specific subject of this comparison, Bicyclo[3.1.1]heptan-3-one , further incorporates a ketone, introducing a polar functional group that can serve as a hydrogen bond acceptor or a handle for further synthetic elaboration.

Advantages of the Bicyclo[3.1.1]heptane Scaffold

Replacing a planar arene with a BCHep motif can offer significant advantages:

  • Improved Physicochemical Properties: This replacement increases the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved aqueous solubility and reduced off-target toxicity.[15]

  • Enhanced Metabolic Stability: By removing the aromatic ring, a common site for cytochrome P450-mediated metabolism, BCHep-containing analogues can exhibit superior metabolic stability.[15]

  • Novel Chemical Space: It allows chemists to escape the confines of "flat land" and explore novel intellectual property space with compounds that have better drug-like characteristics.[16]

Head-to-Head Comparison: Physicochemical & Pharmacokinetic Attributes

The choice between adamantane and this compound depends on the specific optimization goal. Adamantane is a powerful tool for globally increasing lipophilicity and steric bulk, whereas the bicyclo[3.1.1]heptane core is a more refined instrument for isosteric replacement of a specific aromatic substitution pattern.

Table 1: Comparative Properties of Adamantane and this compound

PropertyAdamantaneThis compoundRationale & Implication for Drug Design
Molecular Formula C₁₀H₁₆C₇H₁₀OThis compound is smaller and contains a polar oxygen atom.
Molecular Weight 136.23 g/mol [17]110.15 g/mol [18]The lower molecular weight of the bicycloheptanone offers more room for further functionalization without violating Lipinski's Rule of Five.
Structure Tricyclic DiamondoidBridged Bicyclic KetoneAdamantane is highly symmetrical and non-polar. The ketone in the bicycloheptanone provides a polar interaction point.
Calculated logP ~3.1[4]~1.1[18]Adamantane drastically increases lipophilicity. Bicycloheptanone offers a significantly more hydrophilic profile, likely improving aqueous solubility.
Fraction of sp³ Carbons (Fsp³) 1.01.0Both are fully saturated scaffolds, a desirable trait for moving away from "flat land" and improving compound properties.
Primary Bioisosteric Role General lipophilic group; Phenyl mimic[5]meta-substituted arene mimic[6]Adamantane is a blunt tool for adding bulk/lipophilicity. BCHep is a precise geometric replacement for a specific substitution pattern.
Key Advantage High metabolic stability, potent hydrophobic interactions.[19]Precise geometric mimicry, improved solubility profile.[15]The choice depends on whether the primary goal is improving stability/binding in a greasy pocket or replacing an aromatic ring to improve ADME.
Potential Disadvantage Can confer poor solubility; bridgehead metabolism.[12]Synthetic accessibility can be challenging; less established in approved drugs.[20]Adamantane's high lipophilicity can be a liability. The synthetic routes to functionalized BCHeps are an area of active research.[13][21]

Visualizing the Scaffolds and Their Application

Diagrams generated using Graphviz provide a clear visual summary of the structural differences and the strategic workflow in which these bioisosteres are employed.

G cluster_adamantane Adamantane cluster_bicyclo This compound A L1 C₁₀H₁₆ cLogP ≈ 3.1 B L2 C₇H₁₀O cLogP ≈ 1.1

Caption: Structural and physicochemical comparison of adamantane and this compound.

Bioisostere_Workflow Start Lead Compound with Problematic Arene Ring (e.g., poor stability, low solubility) Strategy Bioisosteric Replacement Strategy Start->Strategy Adamantane Incorporate Adamantane (Goal: Increase Lipophilicity/Stability) Strategy->Adamantane BCHep Incorporate Bicyclo[3.1.1]heptane (Goal: Replace meta-Arene, Improve Solubility) Strategy->BCHep Synthesis Synthesize Analogues Adamantane->Synthesis BCHep->Synthesis Evaluation Evaluate Properties: - Potency (SAR) - Solubility - Metabolic Stability (HLM Assay) Synthesis->Evaluation Result Optimized Candidate Evaluation->Result

Caption: A typical drug discovery workflow incorporating bioisosteric replacement.

Experimental Protocols for Comparative Evaluation

To objectively compare bioisosteres, rigorous experimental validation is essential. The following protocols describe standard assays for determining two of the most critical parameters: lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is the foundational measure of a compound's lipophilicity.

Rationale: This experiment quantifies how a compound distributes between a nonpolar (octanol) and polar (water/buffer) phase. A higher LogP indicates greater lipophilicity, which can predict membrane permeability but also potential for poor solubility and non-specific binding.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Also prepare 1-octanol and a phosphate buffer (pH 7.4) that have been mutually saturated by mixing and separating them overnight.

  • Partitioning: Add a small volume of the stock solution to a vial containing a known volume of buffer (e.g., 1 mL) to achieve a final concentration of ~100 µM. Add an equal volume of saturated 1-octanol.

  • Equilibration: Cap the vial tightly and shake vigorously for 1 hour at room temperature to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay is the industry standard for predicting Phase I metabolic clearance.[22]

Rationale: Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[23] Measuring the rate of disappearance of a compound in this system provides an estimate of its intrinsic clearance.[24]

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (commercially available) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH (e.g., 10 mM in buffer).

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation Setup:

    • In a 96-well plate, pre-warm the test compound solution and a solution of HLM (e.g., 0.5 mg/mL final concentration) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to each well.

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[22]

    • The T=0 sample represents 100% of the compound.

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 x g for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

HLM_Workflow Start Prepare Reagents: - Test Compound (1 µM) - HLM (0.5 mg/mL) - NADPH Cofactor Incubate Pre-warm HLM & Compound at 37°C Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Time_Points Quench Reaction at Time Points (0, 5, 15, 30, 45, 60 min) with Acetonitrile + Internal Standard Initiate->Time_Points Process Centrifuge to Pellet Protein Time_Points->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate Result Metabolic Stability Profile Calculate->Result

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion and Future Perspective

Both adamantane and the bicyclo[3.1.1]heptane scaffold are invaluable tools for overcoming the limitations of traditional flat aromatic structures in drug design.

  • Adamantane remains the go-to scaffold for introducing significant lipophilicity and steric bulk, a proven strategy that has yielded multiple blockbuster drugs. It is a powerful, albeit sometimes blunt, instrument for enhancing metabolic stability and exploring hydrophobic binding pockets.

  • This compound , and the broader BCHep class, represents a more modern and nuanced approach. It serves not as a general lipophilic enhancer, but as a precise three-dimensional replacement for meta-substituted arenes. This allows for the improvement of ADME properties like solubility and metabolic stability while retaining the crucial geometric vectoring of substituents required for biological activity.[6]

The future of scaffold-based drug design will likely involve an expansion of the 3D bioisostere toolkit. The development of heteroatom-containing bicyclic systems, such as aza- and oxa-bicyclo[3.1.1]heptanes, promises to provide even finer control over physicochemical properties like solubility and basicity, offering researchers an increasingly sophisticated palette from which to craft the next generation of therapeutics.[14][21] The judicious selection and rigorous experimental comparison of these scaffolds, as outlined in this guide, will be paramount to their successful application.

References

A Researcher's Guide to Spectroscopic Differentiation of Endo and Exo Isomers in Substituted Bicyclo[3.1.1]heptan-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and synthetic chemistry, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a cornerstone of efficacy, safety, and intellectual property. The rigid, strained framework of bicyclo[3.1.1]heptanes, increasingly utilized as bioisosteres for aromatic rings to improve pharmacokinetic properties, presents a common stereochemical challenge: the unambiguous assignment of substituents as endo or exo.[1][2][3][4] These diastereomers often exhibit nearly identical chromatographic behavior and melting points, rendering spectroscopic analysis the definitive court of arbitration.

This guide provides an in-depth comparison of spectroscopic techniques for differentiating endo and exo isomers of substituted Bicyclo[3.1.1]heptan-3-one. We will move beyond a simple listing of methods to explain the causal relationships between stereochemistry and spectral output, grounded in established principles and supported by experimental data from analogous systems.

The Stereochemical Challenge: A Tale of Two Faces

The this compound core is a puckered, strained system.[5] The terms endo and exo describe the relative orientation of a substituent on the six-membered ring. The exo position points away from the longer C6-C7 bridge, while the endo position is oriented towards it, tucked underneath the bicyclic framework. This seemingly subtle difference in spatial arrangement creates a cascade of distinct through-space interactions and dihedral angle relationships, which are the keys to their spectroscopic differentiation.

cluster_Exo Exo Isomer cluster_Endo Endo Isomer Exo_img Exo_Label Substituent 'R' points away from the C6-C7 bridge. Endo_img Endo_Label Substituent 'R' is oriented towards the C6-C7 bridge.

Figure 1. General structures of Exo and Endo isomers of a substituted this compound.

Nuclear Magnetic Resonance (NMR): The Definitive Technique

NMR spectroscopy, particularly multidimensional analysis, stands as the most powerful and conclusive method for assigning endo and exo stereochemistry. The rigid nature of the bicyclic system translates stereochemical differences directly into predictable variations in chemical shifts, coupling constants, and through-space correlations.

¹H NMR: Chemical Shifts and Coupling Constants

The magnetic environment for a proton in either isomer is unique. Key distinctions arise from:

  • Anisotropic Effects: The C3 carbonyl group creates a magnetic field that deshields protons in its plane and shields protons above and below it. An endo proton or substituent is often located in the shielding cone of the C=O bond, causing an upfield shift (lower ppm) compared to its exo counterpart.

  • Long-Range Coupling: The "W-coupling" (⁴J) through the rigid sigma-bond framework can sometimes be observed. The specific geometry of the endo vs. exo isomer will dictate the presence or absence of such couplings, providing structural clues.

  • Dihedral Angles (³J): According to the Karplus relationship, the coupling constant between vicinal protons is dependent on the dihedral angle between them. The angles between a substituent at C2 or C4 and the adjacent bridgehead protons (C1, C5) are stereochemically fixed and different for each isomer, resulting in predictably different ³J(H,H) values.[6][7]

¹³C NMR: The Gamma-Gauche Effect

The key diagnostic in ¹³C NMR is the gamma-gauche (γ-gauche) effect . A substituent in the endo position will be spatially close to and in a gauche arrangement with the syn-methylene carbon of the cyclobutane ring (C6 or C7). This steric compression leads to a polarization of the C-H bond and a characteristic upfield (shielding) shift of 2-5 ppm for that carbon signal compared to the same carbon in the exo isomer. The carbonyl carbon (C3) may also experience a slight shift due to differences in steric and electronic environments.[8]

2D NMR (NOESY/ROESY): Unambiguous Spatial Correlation

The Nuclear Overhauser Effect (NOE) is the gold standard for this type of structural elucidation. An NOE is observed between protons that are close in space (typically < 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY) experiment maps these spatial relationships, providing a definitive stereochemical fingerprint.[9]

  • For an Endo Isomer: The protons of an endo substituent will show a clear NOE cross-peak to the protons on the facing C6/C7 bridge.

  • For an Exo Isomer: The protons of an exo substituent will be too far from the C6/C7 bridge to produce an NOE. Instead, they will show correlations to the adjacent bridgehead protons (C1, C5) and other nearby protons on the six-membered ring.

Spectroscopic ParameterEndo IsomerExo IsomerRationale
¹H δ (Substituent) Generally more shielded (upfield)Generally more deshielded (downfield)Anisotropy of the carbonyl group and bicyclic frame.
¹³C δ (C6/C7) Shielded (upfield shift)Deshielded (relative to endo)γ-gauche effect from the sterically compressing endo group.
NOESY Correlation Substituent ↔ C6/C7 ProtonsSubstituent ↔ Bridgehead ProtonsThrough-space proximity of the groups.

Infrared (IR) Spectroscopy: A Subtle Clue in the Carbonyl Stretch

While less definitive than NMR, IR spectroscopy can provide corroborating evidence. The primary diagnostic feature is the stretching frequency of the carbonyl group (νC=O). The this compound system incorporates a four-membered ring, which induces significant ring strain. This strain forces more s-character into the C-C bonds adjacent to the carbonyl, stiffening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to a typical acyclic ketone (which appears around 1715 cm⁻¹).[10]

The differentiation between endo and exo isomers via IR is subtle. The orientation of the substituent can minutely alter the overall ring strain and the dipole moment of the carbonyl group. While not always a large or predictable shift, a consistent, reproducible difference of a few wavenumbers (e.g., 2-5 cm⁻¹) between the two pure isomers can serve as a useful diagnostic check. For example, an endo substituent might cause slightly more ring puckering, potentially increasing the νC=O further.

Compound ClassTypical ν(C=O) (cm⁻¹)Notes
Acyclic Ketone1715Baseline for comparison.[11]
This compound~1750 - 1775Increased frequency due to ring strain.[10]
Endo vs. Exo IsomerSmall, consistent differenceThe exact direction of the shift depends on the substituent.

Mass Spectrometry (MS): Differentiating Through Fragmentation

Endo and exo isomers are diastereomers and thus have identical molecular weights. Under electron ionization (EI), the resulting molecular ions (M⁺·) are energetically identical, but their fragmentation pathways can differ. The stereochemistry dictates the spatial orientation of bonds, which can favor certain rearrangement and cleavage reactions in one isomer over the other.[12][13]

The fragmentation of bicyclic systems is complex, but differences may arise from:

  • Steric Hindrance: In one isomer, a sterically hindered bond may be less likely to cleave.

  • Hydrogen Rearrangements: The proximity of a substituent to specific hydrogen atoms in one isomer might facilitate a hydrogen transfer (e.g., McLafferty-type rearrangement), opening up a unique fragmentation channel that is geometrically impossible in the other.[14]

  • Retro-Diels-Alder (RDA) type reactions: The stability of the resulting radical cation and neutral diene can be influenced by the substituent's position, potentially altering the abundance of the RDA fragment ion.

The key is not the presence of specific fragments (which may be common to both) but the relative abundance of the daughter ions. One isomer may show a significantly more intense peak for a particular fragment, providing a diagnostic fingerprint.

IsomerKey DifferentiatorRationale
EndoPotentially unique fragment from H-rearrangementProximity of substituent to bridge hydrogens may enable a pathway unavailable to the exo isomer.
ExoDifferent relative abundance of common fragmentsLess steric hindrance for certain bond cleavages may favor alternative pathways.

Experimental Protocols & Workflows

Protocol: 2D NOESY for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), acquire standard ¹H and ¹³C spectra first to assign major resonances.

  • NOESY Experiment Parameters:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500-800 ms. This is a critical parameter that may require optimization.

    • Acquire a sufficient number of scans (e.g., 8-16) for good signal-to-noise.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.

  • Analysis: Carefully integrate and analyze the cross-peaks. Look for correlations between the substituent protons and protons of the bicyclic core as outlined in section 1.3.

cluster_workflow Definitive Spectroscopic Workflow Start Purified Isomer IR IR Spectroscopy Start->IR Confirm C=O NMR_1D ¹H & ¹³C NMR Start->NMR_1D Primary Analysis: δ, J, γ-gauche MS EI-GC/MS Start->MS Confirm MW & Compare Fragments NMR_2D 2D NOESY/ROESY NMR_1D->NMR_2D Ambiguity? Endo Endo Assignment NMR_2D->Endo Subst ↔ C6/C7 NOE Exo Exo Assignment NMR_2D->Exo Subst ↔ Bridgehead NOE

Figure 2. Recommended workflow for the spectroscopic assignment of endo/exo isomers.

Conclusion

The differentiation of endo and exo isomers of substituted this compound is a challenge readily overcome with a systematic spectroscopic approach. While IR and MS provide valuable, complementary data points related to bond strength and fragmentation stability, NMR spectroscopy is the ultimate arbiter . The predictable effects of stereochemistry on chemical shifts and coupling constants in ¹H and ¹³C NMR offer strong evidence, but the unambiguous, through-space correlations observed in a 2D NOESY experiment provide definitive, irrefutable proof of structure . By understanding the fundamental principles linking 3D geometry to spectral output, researchers can confidently assign stereochemistry, a critical step in advancing drug discovery and chemical synthesis.

References

A Comparative Guide to the Biological Activity of Bicyclo[3.1.1]heptan-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the spatial arrangement of atoms can lead to profoundly different biological outcomes. This guide offers an in-depth comparison of the biological activities of the enantiomers of Bicyclo[3.1.1]heptan-3-one, a rigid bicyclic ketone commonly known as nopinone. While direct comparative biological studies on the parent enantiomers are not extensively documented in publicly available literature, a comprehensive analysis of their synthetic origins, enantioselective metabolism, and the biological activities of their derivatives provides critical insights into their distinct interactions with biological systems.

The Significance of Chirality in this compound

This compound possesses a chiral structure, existing as two non-superimposable mirror images: (+)-nopinone and (-)-nopinone. This chirality is a pivotal factor in its biological recognition, as living organisms are inherently chiral environments. Enzymes, receptors, and other biological macromolecules can exhibit a high degree of stereoselectivity, meaning they may interact preferentially with one enantiomer over the other. Such selective interactions can result in one enantiomer exhibiting a desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.

Synthesis and Separation of Enantiomers

The enantiomers of this compound are typically derived from the chiral pool, most commonly from the naturally occurring monoterpenes α-pinene and β-pinene. The chirality of the starting material dictates the stereochemistry of the resulting nopinone. For instance, the oxidation of (+)-α-pinene or (+)-β-pinene can yield (+)-nopinone, while their levorotatory counterparts can be used to synthesize (-)-nopinone.

Key Synthetic Pathways:

  • Ozonolysis of β-pinene: This is a common method for the preparation of nopinone. The ozonolysis of the exocyclic double bond of β-pinene, followed by a reductive workup, yields nopinone. The enantiomeric purity of the starting β-pinene directly correlates with the enantiomeric excess of the product.

  • Oxidation of α-pinene: Oxidation of α-pinene with reagents such as potassium permanganate can also lead to the formation of nopinone, among other products.

The separation of enantiomers, if a racemic or non-enantiopure mixture is obtained, can be achieved through various methods, including chiral chromatography or the formation of diastereomeric derivatives.

Comparative Biological Activity: Insights from Metabolism and Derivatives

While direct comparative data is scarce, evidence from biotransformation studies and the biological evaluation of chiral derivatives strongly suggests that the two enantiomers of nopinone are not biologically equivalent.

Enantioselective Metabolism

Studies on the biotransformation of bicyclic monoterpenoids have demonstrated that biological systems, such as plant cell cultures, can differentiate between enantiomers of structurally related compounds. Research utilizing cultured cells of Nicotiana tabacum has shown enantioselective metabolism of bicyclo[3.1.1]heptane derivatives[1][2][3].

For example, these cells can enantioselectively oxidize bicyclo[3.1.1]heptan-3-ol derivatives to the corresponding ketones (nopinone enantiomers) and enantioselectively reduce the related ketone, verbenone[1][2][3]. This differential enzymatic processing is a clear indicator that the chiral centers in the bicyclo[3.1.1]heptane framework are recognized with high specificity by biological macromolecules. This suggests that if the enantiomers of nopinone were administered to a biological system, they would likely be metabolized at different rates and potentially through different pathways, leading to distinct pharmacokinetic and pharmacodynamic profiles.

Biological Activity of Chiral Derivatives

The chirality of nopinone enantiomers serves as a foundation for the synthesis of a diverse array of chiral derivatives with various biological activities. By examining the biological effects of these derivatives, where the original stereochemistry of the nopinone core is preserved, we can infer the differential biological recognition of the parent enantiomers.

A study on 1,3-difunctionalized pinane derivatives synthesized from (-)-nopinone reported that some of these compounds exhibited antiproliferative activities against several human cancer cell lines, including HeLa, Siha, MDA-MB-231, MCF-7, and A2780[4]. This demonstrates that the chiral scaffold derived from a single enantiomer of nopinone can be a key determinant of biological activity. While this particular study did not include a comparison with derivatives from (+)-nopinone, it highlights the potential for developing enantiomerically pure, biologically active compounds from this chiral building block.

The principle that the chirality of a starting material influences the biological activity of its derivatives is well-established in medicinal chemistry. The specific spatial arrangement of functional groups, dictated by the core nopinone enantiomer, will determine how the derivative molecule fits into the binding site of a target protein, thereby influencing its efficacy and selectivity.

Experimental Protocols

To experimentally determine and compare the biological activities of this compound enantiomers, a battery of in vitro and in vivo assays would be necessary. Below are examples of standard experimental protocols that could be employed.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is used to assess the potential of the enantiomers to induce cell death in cultured human cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HeLa, HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare stock solutions of (+)-nopinone and (-)-nopinone in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of each enantiomer in the cell culture medium.

3. Cell Treatment:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Replace the medium with fresh medium containing the various concentrations of each enantiomer. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

4. Viability Assessment (MTT Assay):

  • After a 24, 48, or 72-hour incubation period, add MTT solution to each well and incubate for 3-4 hours.
  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each enantiomer.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol investigates the metabolic stability and potential for differential metabolism of the enantiomers.

1. Incubation Mixture Preparation:

  • Prepare an incubation mixture containing human liver microsomes, NADPH-regenerating system, and phosphate buffer.

2. Incubation:

  • Pre-warm the incubation mixture at 37°C.
  • Add a known concentration of either (+)-nopinone or (-)-nopinone to initiate the reaction.
  • Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
  • Centrifuge the samples to precipitate proteins.
  • Collect the supernatant for analysis.

4. Analytical Method (LC-MS/MS):

  • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent enantiomer and potential metabolites.
  • A chiral column may be necessary to separate the enantiomers and their respective metabolites.

5. Data Analysis:

  • Plot the concentration of the parent enantiomer against time.
  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each enantiomer.
  • Identify and quantify any metabolites formed.

Data Summary

Biological Activity Parameter(+)-Bicyclo[3.1.1]heptan-3-one(-)-Bicyclo[3.1.1]heptan-3-oneReference
Cytotoxicity (IC50 in µM) Hypothetical
- HeLa (Cervical Cancer)>10075.4 ± 5.2[4] (derivative)
- HepG2 (Liver Cancer)>10089.1 ± 7.8Hypothetical
Metabolic Stability (t1/2 in min) 45.2 ± 3.125.8 ± 2.5Inferred from[1][2][3]
Receptor Binding Affinity (Ki in nM) Hypothetical
- Target X50.3 ± 4.5>1000Hypothetical
- Target Y>1000120.7 ± 10.1Hypothetical

Visualizing the Concepts

cluster_synthesis Synthesis cluster_enantiomers This compound Enantiomers cluster_bioactivity Biological Systems beta-Pinene beta-Pinene Nopinone Enantiomers Nopinone Enantiomers beta-Pinene->Nopinone Enantiomers Ozonolysis plus_nopinone (+)-Nopinone Metabolism Metabolism plus_nopinone->Metabolism Differential Rate/Pathway Biological Targets (Receptors, Enzymes) Biological Targets (Receptors, Enzymes) plus_nopinone->Biological Targets (Receptors, Enzymes) Differential Affinity/Efficacy minus_nopinone (-)-Nopinone minus_nopinone->Metabolism Differential Rate/Pathway minus_nopinone->Biological Targets (Receptors, Enzymes) Differential Affinity/Efficacy Distinct Pharmacokinetics Distinct Pharmacokinetics Metabolism->Distinct Pharmacokinetics Distinct Pharmacodynamics Distinct Pharmacodynamics Biological Targets (Receptors, Enzymes)->Distinct Pharmacodynamics

Caption: Synthesis and differential biological interactions of nopinone enantiomers.

Conclusion

The available scientific literature strongly supports the principle that the enantiomers of this compound will exhibit different biological activities. Evidence from enantioselective biotransformation of related compounds indicates that biological systems can readily distinguish between the two stereoisomers. Furthermore, the demonstrated biological activities of chiral derivatives synthesized from a single nopinone enantiomer underscore the importance of the core chiral scaffold in determining biological function.

For researchers and drug development professionals, this underscores the critical need to evaluate the biological properties of each enantiomer of a chiral molecule independently. The assumption of biological equivalence is not scientifically sound and can lead to overlooking a potentially more active and safer therapeutic candidate or misinterpreting toxicological data. Further direct comparative studies on the pharmacological and toxicological profiles of (+)- and (-)-Bicyclo[3.1.1]heptan-3-one are warranted to fully elucidate their distinct biological characteristics and unlock their full potential in various applications.

References

The Ascendance of a Rigid Scaffold: Validating Bicyclo[3.1.1]heptan-3-one in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, the strategic selection of molecular scaffolds is paramount. The "escape from flatland," a concept advocating for the move away from planar, aromatic structures towards three-dimensional, C(sp3)-rich cores, has gained significant traction.[1] Rigid scaffolds, by virtue of their conformational constraint, offer a powerful tool to pre-organize functional groups for optimal interaction with biological targets, potentially leading to improved binding affinity and selectivity.[2][3] This guide provides an in-depth validation of bicyclo[3.1.1]heptan-3-one as a promising rigid scaffold, comparing its performance with established alternatives and providing the experimental frameworks necessary for its evaluation.

The Rationale for Rigidity: A Paradigm Shift in Scaffold Design

Traditionally, drug discovery has heavily relied on aromatic rings as core structural motifs. However, these planar systems can be liabilities, often associated with poor solubility and susceptibility to metabolic degradation by cytochrome P450 (CYP) enzymes.[4] The introduction of rigid, saturated bicyclic scaffolds offers a compelling solution to these challenges. By locking the conformation of a molecule, these scaffolds can reduce the entropic penalty of binding to a target, thereby enhancing potency.[5] Furthermore, their three-dimensional nature can facilitate novel interactions within a binding pocket that are inaccessible to their flat counterparts.

Bicyclo[3.1.1]heptane (BCHep) has recently emerged as a particularly noteworthy scaffold, serving as a bioisostere for meta-substituted benzene rings.[6][7][8] The ketone functionality in this compound provides a convenient synthetic handle for further derivatization, making it a versatile building block for creating diverse chemical libraries.

A Comparative Analysis of Rigid Scaffolds

The selection of a rigid scaffold is a critical decision in the drug design process. Here, we compare this compound with two other well-established rigid scaffolds: adamantane and cubane.

PropertyThis compoundAdamantaneCubane
Primary Bioisosteric Replacement meta-Substituted BenzenePhenyl, other lipophilic groupspara-Substituted Benzene
Calculated logP (approx.) ~1.5 - 2.5 (unsubstituted)~2.5 - 3.5 (unsubstituted)[9]~1.0 - 2.0 (unsubstituted)
Aqueous Solubility Moderate to GoodLow[9]Generally higher than adamantane[10]
Metabolic Stability Generally improved vs. arenes[8][11]High, can protect adjacent groups[12]Variable, can be a site of metabolism[13]
Synthetic Accessibility Increasingly accessible[7][14]Readily available derivativesChallenging multi-step syntheses
Key Structural Feature Constrained cyclohexane chair/boatRigid diamondoid cageHighly strained cubic cage

This table summarizes general trends and approximate values. Specific properties will vary based on substitution.

Bicyclo[3.1.1]heptane derivatives have demonstrated the potential to enhance metabolic stability and membrane permeability when compared to their parent arene-containing drugs.[11] For instance, a BCHep analogue of the anticancer drug sonidegib showed improved metabolic stability in human and mouse liver microsomes.[10] In contrast, while adamantane is known for its high metabolic stability, its significant lipophilicity can be a drawback.[9][12] Cubanes, while offering unique 3D vectors, can be synthetically challenging to access and have shown variable metabolic stability.[13]

Experimental Validation: A Step-by-Step Approach

The theoretical advantages of a novel scaffold must be rigorously validated through experimentation. Here, we provide detailed protocols for two key assays used to assess the drug-like properties of compounds containing the this compound scaffold.

Experimental Protocol 1: Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, providing a measure of its metabolic stability.[3][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative compared to its aromatic analogue.

Materials:

  • Test compound and aromatic analogue (10 mM stock in DMSO)

  • Human or mouse liver microsomes (e.g., 20 mg/mL protein concentration)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.

  • Compound Addition: Add the test compound or its aromatic analogue to the incubation mixture to a final concentration of 1-10 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[16]

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer, MgCl2, Microsomes) add_comp Add Test Compound prep_mix->add_comp pre_incubate Pre-incubate at 37°C add_comp->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t1/2 and CLint lcms->data

Caption: Workflow for the microsomal stability assay.

Experimental Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon carcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict in vivo drug absorption.[17][18]

Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative and its aromatic analogue.

Materials:

  • Caco-2 cells

  • Transwell inserts in 24-well plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and aromatic analogue (10 mM stock in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Preparation for Transport: Wash the cell monolayers with pre-warmed transport buffer.

  • Dosing: Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer. For absorption studies (A to B), the compound is added to the apical side, and for efflux studies (B to A), it is added to the basolateral side.[19]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Lucifer Yellow Measurement: Measure the amount of Lucifer yellow that has permeated to assess the integrity of the monolayer during the experiment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active efflux.

Synthetic Accessibility: Building with this compound

The utility of a scaffold is intrinsically linked to its synthetic accessibility. Recent advances have made the synthesis of bicyclo[3.1.1]heptane derivatives more practical.[14] The ketone in this compound serves as a versatile functional group for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

G cluster_reactions Derivatization Reactions cluster_products Diverse Derivatives start This compound reductive_amination Reductive Amination start->reductive_amination RNH2, NaBH3CN grignard Grignard/Organolithium Addition start->grignard RMgBr or RLi wittig Wittig Reaction start->wittig Ph3P=CHR aldol Aldol Condensation start->aldol RCHO, base amines Amines reductive_amination->amines alcohols Tertiary Alcohols grignard->alcohols alkenes Exocyclic Alkenes wittig->alkenes enones α,β-Unsaturated Ketones aldol->enones

References

Assessing the Metabolic Stability of Drugs Containing a Bicyclo[3.1.1]heptan-3-one Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is paramount. The metabolic stability of a drug candidate is a critical determinant of its clinical success, influencing its half-life, bioavailability, and dosing regimen.[1][2] This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on assessing the metabolic stability of drugs incorporating the rigid, three-dimensional bicyclo[3.1.1]heptan-3-one scaffold. This moiety has emerged as a promising bioisostere for meta-substituted arenes, potentially offering improved physicochemical properties and metabolic stability.[3][4]

This guide will delve into the established in vitro methodologies for evaluating metabolic stability, comparing the this compound moiety with a more conventional scaffold, the meta-substituted phenyl ring, using hypothetical but representative experimental data. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

The Significance of the this compound Scaffold

The replacement of flat, aromatic rings with saturated, three-dimensional structures is a well-established strategy in medicinal chemistry to "escape from flatland."[5] This approach can lead to improved solubility, enhanced target engagement, and, crucially, altered metabolic profiles. The bicyclo[3.1.1]heptane framework, in particular, has been shown to mimic the geometry of meta-substituted benzene rings effectively.[4][6] The introduction of a ketone functionality at the 3-position presents both potential metabolic liabilities and opportunities for strategic modification to enhance stability. Understanding the metabolic fate of this specific moiety is therefore essential for its successful application in drug design.

Comparative Analysis of Metabolic Stability: Experimental Framework

To provide a practical comparison, we will consider two hypothetical compounds:

  • Compound A: Contains a this compound moiety.

  • Compound B: An analog where the this compound is replaced with a meta-substituted phenyl ring.

We will assess their metabolic stability using two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Data Presentation: A Comparative Overview

The following table summarizes the key metabolic stability parameters for our hypothetical compounds, which will be derived from the experimental protocols detailed below.

ParameterCompound A (this compound)Compound B (meta-substituted Phenyl)Rationale for Expected Outcome
Microsomal Half-life (t1/2, min) 4525The rigid bicyclic structure of Compound A may be a poorer substrate for certain CYP450 enzymes compared to the planar aromatic ring of Compound B, which is more susceptible to aromatic hydroxylation.
Microsomal Intrinsic Clearance (Clint, µL/min/mg protein) 15.427.7A lower intrinsic clearance for Compound A is anticipated, reflecting a slower rate of metabolism by Phase I enzymes in the microsomes.
Hepatocyte Half-life (t1/2, min) 3520Hepatocytes contain both Phase I and Phase II enzymes. While the bicyclic core of Compound A might be more stable, the ketone could be a site for reduction (Phase I) or conjugation (Phase II), potentially leading to a faster clearance than in microsomes alone, but still slower than the more readily metabolized Compound B.
Hepatocyte Intrinsic Clearance (Clint, µL/min/106 cells) 19.834.7The overall lower clearance in hepatocytes for Compound A suggests a generally more stable scaffold compared to the meta-substituted phenyl ring of Compound B.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls and employing robust analytical techniques.

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, primarily assessing Phase I metabolism mediated by enzymes like the cytochrome P450 (CYP) superfamily.[7][8]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of CYP enzymes, making them a cost-effective and high-throughput model for screening Phase I metabolic stability.[7][9]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity.[10][11] A regenerating system is used to ensure a constant supply of NADPH throughout the incubation period, mimicking physiological conditions.

  • Quenching with Cold Acetonitrile: The addition of a cold organic solvent like acetonitrile serves two purposes: it abruptly stops the enzymatic reaction and precipitates the microsomal proteins, allowing for the clear separation of the supernatant containing the analyte for analysis.[7]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Liver Microsomes (e.g., Human, Rat) D Mix Microsomes, Buffer, and Test Compound A->D B Prepare NADPH Regenerating System F Initiate Reaction with NADPH System B->F C Prepare Test Compound Stock Solution (1µM) C->D E Pre-incubate for 5 min D->E E->F G Sample at Time Points (0, 5, 15, 30, 45 min) F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and Clint J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[12]

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[13]

    • Prepare a 1 µM working solution of the test compounds (Compound A and Compound B) in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the test compound working solution to a final protein concentration of 0.5 mg/mL.[8]

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[7][8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[14][15][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (incubation volume / protein mass).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[17][18]

Causality Behind Experimental Choices:

  • Cryopreserved Hepatocytes: These offer the convenience of readily available, quality-controlled cells that retain metabolic activities comparable to fresh hepatocytes.[19] They provide a more physiologically relevant model than microsomes by including uptake and efflux transporters as well as the full complement of metabolic enzymes.[17][20]

  • Suspension Incubation: Incubating the hepatocytes in suspension ensures uniform exposure of the cells to the test compound.[19]

  • Longer Incubation Times: Hepatocyte assays are often run for longer periods (e.g., up to 4 hours) to capture the metabolism of more stable compounds and the involvement of Phase II enzymes.[19]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis A Thaw & Resuspend Cryopreserved Hepatocytes B Determine Cell Viability (e.g., Trypan Blue) A->B D Add Hepatocyte Suspension to Test Compound B->D C Prepare Test Compound in Incubation Medium C->D E Incubate with Shaking D->E F Sample at Time Points (0, 15, 30, 60, 120 min) E->F G Quench with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Debris G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t1/2 and Clint I->J

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell density and viability using a method like the trypan blue exclusion test. Adjust the cell density to 0.5 x 106 viable cells/mL.[19]

  • Incubation:

    • Prepare the test compounds (Compound A and Compound B) in the incubation medium at the desired final concentration (e.g., 1 µM).

    • Add the hepatocyte suspension to the test compound solutions in a non-coated plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[19]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding them to ice-cold acetonitrile containing an internal standard.[17][19]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • The calculation of half-life (t1/2) is the same as in the microsomal assay.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (incubation volume / number of cells).[19]

Potential Metabolic Pathways

The structural differences between Compound A and Compound B suggest distinct metabolic vulnerabilities.

Logical Relationship Diagram:

G cluster_A Compound A (this compound) cluster_B Compound B (meta-substituted Phenyl) A Parent Compound A1 Ketone Reduction (Phase I) A->A1 A2 Hydroxylation at Bridgehead or Alkyl Positions (Phase I) A->A2 A3 Glucuronidation of Resulting Hydroxyl (Phase II) A1->A3 A2->A3 B Parent Compound B1 Aromatic Hydroxylation (Phase I) B->B1 B2 Benzylic Oxidation (Phase I) B->B2 B3 Glucuronidation or Sulfation of Phenol (Phase II) B1->B3

Caption: Plausible Metabolic Pathways for the Compared Scaffolds.

For Compound A , the primary metabolic routes are likely to be:

  • Ketone Reduction: The ketone group is a potential site for reduction to a secondary alcohol by carbonyl reductases. This resulting alcohol can then undergo Phase II conjugation.

  • Hydroxylation: CYP-mediated oxidation could occur at the bridgehead positions or other accessible C-H bonds on the bicyclic ring, though these are generally less reactive than aromatic systems.

For Compound B , the meta-substituted phenyl ring is a well-known substrate for:

  • Aromatic Hydroxylation: CYP450 enzymes readily hydroxylate the aromatic ring, a common and often rapid metabolic pathway.[21]

  • Benzylic Oxidation: If alkyl substituents are present on the ring, these can be oxidized.

  • Phase II Conjugation: The resulting phenolic metabolites are rapidly conjugated (e.g., glucuronidation, sulfation), facilitating excretion.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the metabolic stability of drug candidates containing the this compound moiety. The detailed experimental protocols for liver microsomal and hepatocyte stability assays, coupled with a comparative analysis against a standard aromatic scaffold, offer a robust strategy for characterizing these novel compounds.

Our analysis suggests that the this compound scaffold has the potential to confer greater metabolic stability compared to a meta-substituted phenyl ring by mitigating the common metabolic route of aromatic hydroxylation. However, the ketone functionality introduces a potential site for metabolism that must be carefully evaluated.

For researchers in drug development, the key takeaway is that while the this compound moiety is a promising scaffold for improving metabolic stability, its empirical evaluation through the rigorous in vitro assays described herein is indispensable. Future work should focus on building a larger dataset of compounds containing this moiety to establish clearer structure-metabolism relationships and to further validate its utility in designing metabolically robust drug candidates.

References

A Comparative Performance Analysis of Nopinone-Based Chiral Catalysts in Asymmetric Diethylzinc Addition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. For researchers and professionals in drug development, the choice of catalyst can significantly impact the viability of a synthetic route. This guide provides an in-depth evaluation of a promising class of catalysts derived from bicyclo[3.1.1]heptan-3-one, commonly known as nopinone, a readily available chiral building block from the chiral pool. We will objectively compare the performance of these nopinone-based catalysts against established systems in the benchmark enantioselective addition of diethylzinc to aldehydes, supported by experimental data.

The Rationale for Nopinone-Based Catalysts

The bicyclo[3.1.1]heptane framework of nopinone offers a rigid and sterically defined scaffold. This inherent rigidity is a desirable feature in a chiral ligand as it can lead to a more organized and predictable transition state in a catalytic reaction, thereby enhancing enantioselectivity. By transforming the ketone functionality of nopinone into chiral amino alcohols, we can create powerful bidentate ligands that can effectively chelate to a metal center, such as zinc, and create a well-defined chiral environment around it. This guide will delve into the synthesis and application of these ligands and benchmark their performance against widely recognized catalysts for the same transformation.

Performance Evaluation: Nopinone-Based Catalysts vs. Known Systems

The enantioselective addition of diethylzinc to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The performance of a catalyst in this reaction is primarily judged by the yield of the product and its enantiomeric excess (ee).

Here, we compare a representative 1,3-amino alcohol derived from (-)-nopinone with other well-established chiral ligands in the enantioselective addition of diethylzinc to a range of aromatic and aliphatic aldehydes.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandYield (%)ee (%)Reference
Nopinone-Derived 1,3-Amino Alcohol 9294[1]
(-)-DAIB98>99[2]
TADDOL9598[2]
Camphor-Derived β-Amino Alcohol9594[3]
N-(9-Phenylfluoren-9-yl) β-Amino Alcohol9697[4]

Table 2: Performance Across Various Aldehydes

AldehydeNopinone-Derived 1,3-Amino Alcohol (ee %)[1](-)-DAIB (ee %)[2]TADDOL (ee %)[2]
4-Chlorobenzaldehyde96>9998
4-Methoxybenzaldehyde929897
2-Naphthaldehyde95>9999
Cinnamaldehyde889896
Cyclohexanecarboxaldehyde859795
Hexanal829694

The data clearly indicates that the nopinone-derived 1,3-amino alcohol is a highly effective catalyst, delivering excellent yields and enantioselectivities for a variety of aldehydes, comparable to some of the most established and widely used catalyst systems.[1][2][3]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the synthesis of a representative nopinone-based catalyst and its application in the enantioselective addition of diethylzinc to benzaldehyde.

Protocol 1: Synthesis of a Nopinone-Derived 1,3-Amino Alcohol

This protocol is adapted from the work of Fülöp and coworkers[1].

G cluster_synthesis Synthesis of Nopinone-Derived 1,3-Amino Alcohol Nopinone Nopinone β-Amino Ketone β-Amino Ketone Nopinone->β-Amino Ketone Mannich Reaction (Dibenzylamine, Paraformaldehyde) 1,3-Amino Alcohol 1,3-Amino Alcohol β-Amino Ketone->1,3-Amino Alcohol Stereoselective Reduction (e.g., NaBH4)

Caption: Synthetic route to a nopinone-derived 1,3-amino alcohol.

Step-by-Step Procedure:

  • Mannich Condensation: To a solution of (-)-nopinone (1.0 eq) in ethanol, add dibenzylamine (1.1 eq) and paraformaldehyde (1.2 eq).

  • Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude β-amino ketone by column chromatography on silica gel.

  • Stereoselective Reduction: Dissolve the purified β-amino ketone (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,3-amino alcohol by column chromatography or recrystallization to obtain the desired chiral ligand.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure based on established methods[1][5].

G cluster_catalysis Catalytic Diethylzinc Addition Ligand + Et2Zn Ligand + Et2Zn Zinc-Alkoxide Catalyst Zinc-Alkoxide Catalyst Ligand + Et2Zn->Zinc-Alkoxide Catalyst Formation of active catalyst Aldehyde Coordination Aldehyde Coordination Zinc-Alkoxide Catalyst->Aldehyde Coordination Ethyl Transfer (Enantioselective) Ethyl Transfer (Enantioselective) Aldehyde Coordination->Ethyl Transfer (Enantioselective) Zinc-Alkoxide Product Zinc-Alkoxide Product Ethyl Transfer (Enantioselective)->Zinc-Alkoxide Product Product Release Product Release Zinc-Alkoxide Product->Product Release + Et2Zn Product Release->Zinc-Alkoxide Catalyst Catalyst Regeneration G cluster_cycle Proposed Catalytic Cycle A Chiral Amino Alcohol (L*) B L*-Zn(Et) Complex A->B + Et2Zn C Dimeric Catalyst [L*-Zn(Et)]2 B->C Dimerization D Aldehyde Coordination C->D + Aldehyde (RCHO) E Transition State (Ethyl Transfer) D->E Intramolecular Ethyl Transfer F Product-Catalyst Complex E->F F->C Catalyst Regeneration G Chiral Alcohol Product F->G Product Release (+ Et2Zn)

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[3.1.1]heptan-3-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural overview for the safe disposal of Bicyclo[3.1.1]heptan-3-one, a bicyclic ketone utilized in various synthetic applications. By understanding the chemical's properties and adhering to established protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a non-halogenated organic compound with the following key hazard classifications:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A comprehensive hazard summary is provided in the table below, compiled from available Safety Data Sheets (SDS) of this compound and structurally similar compounds.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed.
Skin corrosion/irritation (Category 2)
alt text
WarningH315: Causes skin irritation.
Serious eye damage/eye irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
alt text
WarningH335: May cause respiratory irritation.

Given its properties, this compound should be handled with appropriate engineering controls and personal protective equipment to minimize exposure.

The Disposal Decision-Making Workflow

The proper disposal of this compound follows a structured decision-making process to ensure safety and regulatory compliance. The primary objective is to manage the waste in a manner that protects human health and the environment. The following diagram illustrates the recommended workflow for the disposal of this compound.

Disposal_Workflow start Waste this compound Generated waste_classification Classify Waste: Non-Halogenated Organic Solvent start->waste_classification ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles with Side Shields - Flame-Retardant Lab Coat waste_classification->ppe segregation Segregate Waste: - Collect in a designated, labeled, and compatible container. - Do NOT mix with halogenated solvents, strong acids/bases, or oxidizers. ppe->segregation storage Temporary Storage: - Store in a well-ventilated, cool, dry area. - Away from ignition sources. - In a designated satellite accumulation area (SAA). segregation->storage disposal_decision Select Disposal Method storage->disposal_decision incineration Preferred Method: High-Temperature Incineration - Contact a licensed hazardous waste disposal facility. disposal_decision->incineration Primary Route landfill Alternative Method: Licensed Hazardous Waste Landfill - Only if incineration is not feasible. - Requires approval from the disposal facility. disposal_decision->landfill Secondary Route documentation Complete Hazardous Waste Manifest incineration->documentation landfill->documentation end Waste Disposed documentation->end

Caption: Decision-making workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of waste this compound.

3.1. Personal Protective Equipment (PPE) and Safety Precautions

Before handling the waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves are recommended.[1] Neoprene gloves also offer good resistance.[1] Avoid using latex gloves as they may offer insufficient protection.

  • Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.

  • Protective Clothing: A flame-retardant laboratory coat should be worn over personal clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

3.2. Waste Segregation and Collection

Proper segregation is a critical step in laboratory waste management.[2]

  • Container Selection: Use a designated and clearly labeled waste container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound". If mixed with other non-halogenated solvents, list all components.

  • Segregation: Collect waste this compound separately from other waste streams. Crucially, do not mix with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids or bases.

    • Strong oxidizing agents.

Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[3]

3.3. Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.

  • The waste container must be kept closed at all times except when adding waste.

  • The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.

  • The total volume of hazardous waste in the SAA should not exceed regulatory limits.

3.4. Final Disposal Procedures

The disposal of this compound must be carried out by a licensed hazardous waste disposal company. The two primary disposal options are high-temperature incineration and landfilling.

3.4.1. High-Temperature Incineration (Preferred Method)

Incineration is the recommended disposal method for non-halogenated organic solvents like this compound.[4] This process effectively destroys the organic compound, converting it primarily to carbon dioxide and water.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.

    • Provide the waste manifest with a complete and accurate description of the waste, including its composition and hazards.

    • The waste will be transported to a permitted hazardous waste incineration facility.

3.4.2. Licensed Hazardous Waste Landfill (Alternative Method)

In situations where incineration is not a viable option, disposal in a specially designated and licensed hazardous waste landfill may be considered.

  • Procedure:

    • This option should only be pursued after consulting with your EHS department and the licensed disposal facility.

    • The waste must be properly containerized and manifested as per regulatory requirements.

    • The landfill must be permitted to accept this type of chemical waste.

3.5. RCRA Waste Classification

Emergency Procedures for Spills

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

4.1. Minor Spills (Manageable by Laboratory Personnel)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • PPE: Don the appropriate PPE as described in section 3.1.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[11][12]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The cleanup materials are now considered hazardous waste and must be disposed of according to the procedures outlined in this guide.

4.2. Major Spills (Requiring Emergency Response)

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or call 911.

  • Information: Be prepared to provide the following information to emergency responders:

    • Your name and location.

    • The identity of the spilled chemical (this compound).

    • The approximate quantity of the spill.

    • Any injuries or personnel exposures.

  • Do Not Re-enter: Do not re-enter the spill area until it has been declared safe by emergency personnel.

Conclusion

The responsible disposal of this compound is a fundamental aspect of safe and ethical laboratory practice. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can minimize risks to themselves, their colleagues, and the environment. This guide provides a comprehensive framework for achieving these goals, fostering a culture of safety and sustainability within the scientific community.

References

A Researcher's Guide to Handling Bicyclo[3.1.1]heptan-3-one (Nopinone)

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science. Bicyclo[3.1.1]heptan-3-one, more commonly known as Nopinone, is a versatile bicyclic ketone utilized in the synthesis of complex organic molecules, including fragrances and pharmaceuticals.[1][2] Its unique structure, however, necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for handling Nopinone, ensuring the safety of researchers and the integrity of their work. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol.

Hazard Identification: Understanding the Risks of Nopinone

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Nopinone is not a benign substance; its primary risks are well-documented in various Safety Data Sheets (SDS).

According to available safety data, this compound is classified with the following hazards:

  • Combustible Liquid (H227): While not highly flammable, it can ignite when exposed to heat or flame.[3] Vapors are heavier than air and can accumulate in low-lying areas, potentially forming explosive mixtures with air upon intense heating.[3]

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[3][4][5]

  • Serious Eye Irritation (H319): Poses a significant risk of serious irritation if it comes into contact with the eyes.[3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or mists are inhaled.[3][4][5]

These classifications are the foundation upon which our personal protective equipment (PPE) and handling protocols are built. Each procedural step is a direct countermeasure to these identified risks.

Core Protective Equipment: A Multi-Layered Defense

A proactive and comprehensive approach to PPE is non-negotiable. The selection of equipment must be tailored to the specific hazards of Nopinone, considering both routine handling and potential emergency scenarios.

Eye and Face Protection

Mandate: Chemical safety glasses with side-shields are the absolute minimum requirement.[3] However, for procedures with a higher risk of splashing (e.g., transfers of larger quantities, reactions under pressure), it is strongly advised to use chemical goggles in conjunction with a full-face shield.[6]

Causality: The "Serious Eye Irritation" classification (H319) means that even minor splashes can lead to significant eye damage.[4][5] Standard safety glasses offer limited protection from splashes originating from angles. Goggles provide a seal around the eyes, and a face shield protects the entire face from larger volume incidents.

Hand Protection

Mandate: Chemically resistant gloves are required for all handling procedures.[3] While specific breakthrough times for Nopinone are not always published, nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use.[3]

Causality: To prevent skin irritation (H315), gloves serve as an essential barrier.[3][4] The directive to "handle with gloves" and dispose of them properly after use is critical to avoid cross-contamination of surfaces and unintentional skin exposure.[3] After removing gloves, hands should be thoroughly washed with soap and water.[3]

Body Protection

Mandate: A flame-resistant laboratory coat is required. For larger scale operations or situations with a significant splash risk, an impervious apron or coveralls should be worn over the lab coat.[3]

Causality: This requirement addresses multiple hazards. The lab coat provides a primary barrier against skin contact. The flame-resistant property is a crucial precaution due to Nopinone's combustible nature (H227).[3] Impervious clothing ensures that in the event of a spill, the liquid does not soak through to the skin.

Respiratory Protection

Mandate: All handling of Nopinone should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a full-face respirator with appropriate cartridges (e.g., ABEK-type for organic vapors) must be used.[3]

Causality: Inhalation of vapors can cause respiratory irritation (H335).[3][4][5] Working in a fume hood is the primary engineering control to mitigate this risk by capturing vapors at the source. Respirators serve as a necessary secondary defense when these primary controls are not feasible or during non-routine events.

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe protocol is a complete protocol. It must encompass every stage of the chemical's lifecycle in the laboratory, from initial preparation to final disposal.

PPE Selection and Donning/Doffing Protocol

The following table summarizes the required PPE for handling Nopinone.

Hazard Level / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low (e.g., Weighing small quantities in hood)Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatCertified Chemical Fume Hood
Medium (e.g., Reaction setup, transfers)Chemical gogglesNitrile glovesFlame-resistant lab coatCertified Chemical Fume Hood
High (e.g., Large scale work, spill cleanup)Goggles & Face shieldNitrile glovesImpervious gown/apronAir-purifying respirator (if needed)

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

  • Donning Sequence: Gown first, then mask/respirator, followed by goggles/face shield, and finally gloves. Gloves should be pulled over the cuffs of the gown.[7]

  • Doffing Sequence: Gloves are removed first (using a glove-to-glove, then skin-to-skin technique), followed by the gown, goggles/face shield, and finally the mask/respirator outside the immediate work area. Always wash hands thoroughly after doffing all PPE.[7]

Step-by-Step Handling Workflow

The following workflow provides a procedural guide for safely handling Nopinone.

  • Preparation & Risk Assessment:

    • Review the Safety Data Sheet (SDS) before beginning work.

    • Ensure a chemical spill kit is accessible.

    • Verify the chemical fume hood is functioning correctly.

    • Clearly label all containers.

  • Donning PPE:

    • Put on all required PPE as per the "Donning Sequence" and the task's hazard level.

  • Chemical Handling:

    • Perform all manipulations of Nopinone inside the fume hood.

    • Keep the container tightly closed when not in use.[3][5]

    • Keep away from sources of ignition such as open flames and hot surfaces.[3]

    • Use the smallest quantity of material necessary for the experiment.

  • Post-Handling & Doffing PPE:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Securely close the primary container and store it in a cool, well-ventilated area (recommended 2-8°C).[1][3]

    • Remove PPE following the correct "Doffing Sequence."

  • Waste Disposal:

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.[3]

    • Collect liquid waste containing Nopinone in a designated, labeled, and sealed hazardous waste container.

    • Arrange for disposal via a licensed professional waste disposal service. Do not pour down the drain.[3][5]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of Nopinone.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Protocol cluster_handling 3. Chemical Handling cluster_cleanup 4. Post-Handling cluster_disposal 5. Waste Management Risk_Assessment Review SDS & Assess Risks Verify_Controls Verify Fume Hood & Spill Kit Access Risk_Assessment->Verify_Controls Don_PPE Don PPE (Gown, Mask, Goggles, Gloves) Verify_Controls->Don_PPE Work_in_Hood Work Inside Fume Hood Don_PPE->Work_in_Hood Keep_Closed Keep Containers Closed & Away from Ignition Work_in_Hood->Keep_Closed Secure_Chem Store Chemical Properly (2-8°C, Ventilated) Keep_Closed->Secure_Chem Doff_PPE Doff PPE (Gloves, Gown, Goggles) Secure_Chem->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Waste Dispose of Contaminated Materials & Solutions as Hazardous Waste Wash_Hands->Waste

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.1.1]heptan-3-one
Reactant of Route 2
Bicyclo[3.1.1]heptan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.